Product packaging for SAR 97276(Cat. No.:CAS No. 321915-72-4)

SAR 97276

Cat. No.: B1665694
CAS No.: 321915-72-4
M. Wt: 614.5 g/mol
InChI Key: AFJCGBHHSKAACR-UHFFFAOYSA-L
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Description

ALBITIAZOLIUM BROMIDE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H42Br2N2O2S2 B1665694 SAR 97276 CAS No. 321915-72-4

Properties

IUPAC Name

2-[3-[12-[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]dodecyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42N2O2S2.2BrH/c1-21-23(13-17-27)29-19-25(21)15-11-9-7-5-3-4-6-8-10-12-16-26-20-30-24(14-18-28)22(26)2;;/h19-20,27-28H,3-18H2,1-2H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJCGBHHSKAACR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CCCCCCCCCCCC[N+]2=CSC(=C2C)CCO)CCO.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42Br2N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60185968
Record name Albitiazolium bromide
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URL https://comptox.epa.gov/dashboard/DTXSID60185968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321915-72-4
Record name Albitiazolium bromide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0321915724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Albitiazolium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALBITIAZOLIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AC0AJ4ILP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of SAR97276 in Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

SAR97276 (also known as albitiazolium or T3) is a choline analogue that was investigated as a potential antimalarial agent.[1][2] Despite showing potent in vitro activity against Plasmodium falciparum, its development was halted due to insufficient efficacy in Phase 2 clinical trials.[2][3][4] The precise molecular mechanism of SAR97276 has not been fully elucidated. However, research into SAR97276 and structurally related choline analogues, such as G25, strongly indicates that its primary mode of action is the disruption of phospholipid metabolism, which is essential for the parasite's membrane biogenesis during its intraerythrocytic development.[5][6][7][8][9][10] This document synthesizes the available preclinical data to provide a comprehensive overview of the proposed mechanism of action, supported by quantitative data, experimental protocols, and pathway diagrams.

Proposed Mechanism of Action: Interference with Phospholipid Biosynthesis

The rapid proliferation of P. falciparum within human erythrocytes necessitates extensive membrane synthesis, making the parasite's phospholipid biosynthesis pathways an attractive target for chemotherapeutic intervention.[5][9][11][12] SAR97276, as a choline analogue, is believed to exert its antimalarial effect by interfering with the parasite's uptake and utilization of host choline, a critical precursor for the synthesis of phosphatidylcholine (PC), the most abundant phospholipid in parasite membranes.[5][9][13]

The proposed mechanism of action for choline analogues like SAR97276 involves a multi-pronged attack on the parasite's phospholipid metabolism:

  • Inhibition of Choline Transport : Evidence suggests that these compounds inhibit the transport of choline across the parasite's plasma membrane.[14][15][16][17] The parasite has a specific choline carrier that is essential for scavenging this nutrient from the host erythrocyte.[15][17] By blocking this transporter, SAR97276 likely starves the parasite of the necessary building blocks for PC synthesis.

  • Disruption of Phosphatidylcholine (PC) Synthesis : Beyond transport inhibition, choline analogues are thought to interfere with the enzymatic machinery of the de novo PC synthesis pathway (the Kennedy pathway).[6][7][13]

  • Inhibition of Phosphatidylethanolamine (PE) Synthesis : Studies on the related compound G25 have revealed an additional mechanism: the inhibition of phosphatidylethanolamine (PE) synthesis. Specifically, G25 was shown to inhibit phosphatidylserine decarboxylase, a key enzyme in the pathway that converts phosphatidylserine to PE.[6][7] Given the structural similarity, it is plausible that SAR97276 shares this activity.

  • Interference with Heme Detoxification : A secondary mechanism has also been proposed, whereby SAR97276 interferes with the detoxification of heme by binding to ferriprotoporphyrin IX.[2] This would lead to a buildup of toxic heme within the parasite, a mechanism shared by other antimalarial drugs like chloroquine.

Quantitative Data

The following tables summarize the available quantitative data on the in vitro and in vivo efficacy of SAR97276 and related compounds.

Table 1: In Vitro Antimalarial Activity

CompoundP. falciparum StrainIC50 (nM)Reference
SAR97276 (T3)Chloroquine-resistantNot specified[18]
G25Not specified0.75 (trophozoite stage)[5]
UA1936 (probe)Not specified4.5[19]
AlbitiazoliumNot specified4.2[19]

Table 2: In Vivo Antimalarial Efficacy of T3 (SAR97276) Prodrugs

CompoundAdministration RouteEfficacyReference
Cyclic disulfide prodrug 8OralImproved oral efficacy compared to parent drug[1]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of SAR97276 Action

cluster_host Host Erythrocyte cluster_parasite Plasmodium falciparum Host Choline Host Choline Choline Transporter Choline Transporter Host Choline->Choline Transporter Uptake SAR97276 SAR97276 SAR97276->Choline Transporter Inhibition Kennedy Pathway Kennedy Pathway SAR97276->Kennedy Pathway Inhibition Phosphatidylserine Decarboxylase Phosphatidylserine Decarboxylase SAR97276->Phosphatidylserine Decarboxylase Inhibition (postulated) Parasite Choline Parasite Choline Choline Transporter->Parasite Choline Parasite Choline->Kennedy Pathway Phosphatidylcholine Phosphatidylcholine Kennedy Pathway->Phosphatidylcholine Membrane Biogenesis Membrane Biogenesis Phosphatidylcholine->Membrane Biogenesis Parasite Growth Parasite Growth Membrane Biogenesis->Parasite Growth Phosphatidylethanolamine Phosphatidylethanolamine Phosphatidylserine Decarboxylase->Phosphatidylethanolamine Phosphatidylethanolamine->Membrane Biogenesis

Caption: Proposed mechanism of SAR97276 action in P. falciparum.

Experimental Workflow for Target Identification using a Chemical Probe

P. falciparum culture P. falciparum culture Incubation with UA1936 Incubation with UA1936 P. falciparum culture->Incubation with UA1936 UV Photo-crosslinking UV Photo-crosslinking Incubation with UA1936->UV Photo-crosslinking Parasite Lysis Parasite Lysis UV Photo-crosslinking->Parasite Lysis Click Chemistry with Reporter Tag Click Chemistry with Reporter Tag Parasite Lysis->Click Chemistry with Reporter Tag Protein Enrichment Protein Enrichment Click Chemistry with Reporter Tag->Protein Enrichment SDS-PAGE SDS-PAGE Protein Enrichment->SDS-PAGE In-gel Fluorescence In-gel Fluorescence SDS-PAGE->In-gel Fluorescence Mass Spectrometry Mass Spectrometry SDS-PAGE->Mass Spectrometry Protein Identification Protein Identification Mass Spectrometry->Protein Identification

References

The Rise and Fall of a Novel Antimalarial: The Discovery and Development of SAR97276 (Albitiazolium)

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Overview for the Drug Development Professional

SAR97276, also known as albitiazolium or T3, emerged from a focused discovery program aimed at identifying novel therapeutic agents against malaria, a persistent global health threat. This bis-thiazolium choline analogue showed early promise with a unique mechanism of action targeting the parasite's essential phospholipid metabolism. Despite a favorable safety profile, the compound's journey was ultimately halted during Phase 2 clinical trials due to insufficient efficacy, particularly in pediatric populations. This report provides an in-depth technical account of the discovery, preclinical development, and clinical evaluation of SAR97276, offering valuable insights for researchers and professionals in the field of drug development.

Discovery and Lead Optimization

The quest for new antimalarials with novel mechanisms of action led researchers to explore compounds that could interfere with the parasite's ability to synthesize its cellular membranes. A key pathway for the malaria parasite, Plasmodium falciparum, is the de novo synthesis of phosphatidylcholine (PC), a major component of its cell membranes. This pathway is heavily reliant on the uptake of choline from the host.

SAR97276 was identified as a potent inhibitor of this process. As a choline analogue, it was designed to competitively inhibit the parasite's choline transporter, thereby disrupting PC synthesis.[1][2][3] The lead optimization program focused on bis-thiazolium salts, which demonstrated significant in vitro and in vivo activity against P. falciparum.[1][3] To enhance its drug-like properties, particularly oral bioavailability, a series of disulfide prodrugs of albitiazolium were synthesized and evaluated.[4][5][6]

Preclinical Development

In Vitro and In Vivo Efficacy

Preclinical studies demonstrated the potent antimalarial activity of SAR97276. The compound exhibited low nanomolar efficacy against P. falciparum in vitro.[3] In vivo studies in rodent models of malaria also showed promising results, with the ability to cure infections at low doses.[1][2]

Parameter Organism/Model Value Reference
IC₅₀ P. falciparum (in vitro)2.3 nM[3]
In vivo efficacy Rodent malaria modelCure at <1 mg/kg (i.p.)[3]
Cellular Accumulation Ratio P. vinckei-infected erythrocytes>150[2][7]
Mechanism of Action

The primary mechanism of action of SAR97276 is the inhibition of choline uptake by the malaria parasite, leading to the disruption of phosphatidylcholine biosynthesis.[1][2] The compound is actively transported into infected erythrocytes and subsequently into the parasite itself, where it accumulates to high concentrations.[1][2][3] This selective and massive accumulation within the parasite contributes to its potent and specific antimalarial activity.[2][3]

cluster_host Host Erythrocyte cluster_parasite Malaria Parasite Host Choline Choline (from host plasma) Choline Transporter Parasite Choline Transporter Host Choline->Choline Transporter Uptake Erythrocyte Membrane Parasite Membrane Choline Kinase Choline Kinase Choline Transporter->Choline Kinase Intracellular Choline Phosphocholine Cytidylyltransferase Phosphocholine Cytidylyltransferase Choline Kinase->Phosphocholine Cytidylyltransferase Phosphocholine Cholinephosphotransferase Cholinephosphotransferase Phosphocholine Cytidylyltransferase->Cholinephosphotransferase CDP-Choline Phosphatidylcholine Phosphatidylcholine (PC) Cholinephosphotransferase->Phosphatidylcholine Membrane Synthesis Parasite Membrane Synthesis Phosphatidylcholine->Membrane Synthesis SAR97276 SAR97276 (Albitiazolium) SAR97276->Choline Transporter Competitive Inhibition cluster_preclinical Preclinical Development cluster_clinical Clinical Development Discovery Discovery of Choline Analogues Lead ID Lead Identification (SAR97276) Discovery->Lead ID InVitro In Vitro Efficacy (nM potency) Lead ID->InVitro InVivo In Vivo Efficacy (Rodent Models) InVitro->InVivo MOA Mechanism of Action (Choline Uptake Inhibition) InVivo->MOA PK Pharmacokinetics (High Accumulation) MOA->PK Tox Toxicology Studies PK->Tox Phase1 Phase 1 (Safety in Humans) Tox->Phase1 Phase2_Adults Phase 2a (Efficacy in Adults) Phase1->Phase2_Adults Phase2_Peds Phase 2b (Efficacy in Pediatrics) Phase2_Adults->Phase2_Peds Discontinuation Discontinuation (Lack of Efficacy) Phase2_Peds->Discontinuation

References

Technical Whitepaper: SAR 97276 (Albitiazolium) - A Clinical-Stage Cholinergic Antagonist for Malaria

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of SAR 97276 (Albitiazolium), a novel bis-thiazolium choline analogue investigated for the treatment of Plasmodium falciparum malaria. Developed as a parenteral formulation, this compound targets the parasite's essential choline metabolic pathway, functioning as a cholinergic antagonist by inhibiting phospholipid biosynthesis. Pre-clinically, the compound demonstrated potent activity against a wide range of P. falciparum isolates and efficacy in animal models. However, despite a favorable safety profile in Phase 1 and 2 clinical trials, this compound failed to achieve sufficient efficacy as a monotherapy in patients with uncomplicated falciparum malaria, leading to the discontinuation of its development for this indication. This whitepaper details the compound's mechanism of action, summarizes all available quantitative data from clinical investigations, outlines the experimental protocols employed, and discusses the implications of its development for future antimalarial research.

Mechanism of Action: Interference with Cholinergic Pathways

The intraerythrocytic stages of Plasmodium falciparum exhibit a high rate of proliferation, demanding rapid synthesis of phospholipids to construct new cellular membranes.[1] A primary component of these membranes is phosphatidylcholine (PC), for which the parasite is dependent on salvaging the precursor choline from the host.[1][2] This reliance on host choline presents a unique therapeutic window.

This compound, a synthetic choline analogue, was designed to exploit this dependency.[3][4] Its proposed mechanism of action is twofold:

  • Inhibition of Choline Uptake: As a structural analogue of choline, this compound competitively inhibits the transport of choline into the infected red blood cell and the parasite itself. This is a critical rate-limiting step for the parasite's de novo PC biosynthesis.[1] By blocking this pathway, this compound effectively starves the parasite of a crucial building block for membrane synthesis.

  • Disruption of Phospholipid Metabolism: The compound directly interferes with the parasite's choline metabolism, leading to a specific and potent inhibition of PC biosynthesis.[1][5]

This antagonism of the parasite's choline utilization pathway is its primary function as a "cholinergic receptor antagonist" in the context of malaria. A secondary mechanism, involving the interference with heme detoxification by binding to ferriprotoporphyrin IX, has also been proposed.[5]

cluster_host Host Red Blood Cell cluster_parasite Plasmodium falciparum Parasite cluster_drug Drug Action HostCholine Host Choline iRBC_Membrane iRBC Membrane Transporter HostCholine->iRBC_Membrane Uptake iRBC_Choline Choline Pool iRBC_Membrane->iRBC_Choline PVM PVM Transporter iRBC_Choline->PVM ParasiteCholine Parasite Choline PVM->ParasiteCholine PC_Synth Phosphatidylcholine (PC) Biosynthesis Pathway ParasiteCholine->PC_Synth Membrane Parasite Membranes PC_Synth->Membrane Essential for Growth & Replication SAR97276 This compound (Choline Analogue) Block1 BLOCK SAR97276->Block1 Block2 BLOCK SAR97276->Block2 Block1->iRBC_Membrane Inhibits Transport Block2->PC_Synth Inhibits Metabolism

Caption: Proposed mechanism of this compound action.

Pre-Clinical and Clinical Quantitative Data

This compound showed promising activity in pre-clinical studies, with potent in vitro action against laboratory and clinical isolates of P. falciparum at nanomolar concentrations (e.g., 40-80 nM) and high efficacy in murine and primate malaria models.[5][6] This led to its evaluation in human clinical trials.

Phase 1 Safety and Pharmacokinetics

Phase 1 trials in healthy volunteers established a reasonable safety profile for parenteral administration.[5]

Parameter Intravenous (IV) Administration Intramuscular (IM) Administration
Number of Participants 52 (vs. 32 placebo)48 (vs. 32 placebo)
Single Dose Range 0.2–12.8 mg3.2–36 mg
Multiple Dose (3 days) 4.3–12.8 mg (27 participants)12.5–36 mg (36 participants)
Terminal Half-life Not specified5.5 h (plasma), 73 h (whole blood)¹
Key Adverse Events (Highest Dose) Accommodation disorders of the eye, blurred vision, gastrointestinal spasmsNot specified
¹ Following a single 36 mg IM dose.
Phase 2 Efficacy in Uncomplicated Falciparum Malaria

Two open-label, multi-center Phase 2 trials were conducted in Africa to assess the efficacy of this compound in patients with uncomplicated P. falciparum malaria.[5][7][8]

Table 2.1: Results of Phase 2, Study 1 (NCT00739206)

Patient Group Treatment Regimen N Cured at 72h Efficacy (Cure Rate) Outcome
AdultsSingle Dose 0.18 mg/kg IM342059%Insufficient Efficacy
AdultsSingle Dose 0.14 mg/kg IV302377%Insufficient Efficacy
Adults3-Day Regimen, 0.18 mg/kg/day IM302790%Acceptable Efficacy in Adults
Children (7-17y)3-Day Regimen, 0.18 mg/kg/day IM191368%Insufficient Efficacy; further recruitment halted

Table 2.2: Results of Phase 2, Study 2 (NCT01445938)

Patient Group Treatment Regimen N Required Rescue Therapy Efficacy (Failure Rate) Outcome
Teenagers (12-17y)3-Day Regimen, 0.5 mg/kg/day IM (Once Daily)88100%Insufficient Efficacy
Teenagers (12-17y)3-Day Regimen, 0.25 mg/kg/day IM (Twice Daily)8562.5%Insufficient Efficacy
Teenagers (12-17y)Artemether–Lumefantrine (Control)400%100% Cure Rate

Ultimately, monotherapy with this compound was deemed not sufficiently efficacious for treating falciparum malaria, and its development was discontinued.[5]

Experimental Protocols

In Vitro Antimalarial Activity Assay

While the specific protocols used for this compound are proprietary, the standard method for determining in vitro antimalarial activity, cited in related literature, is the [³H]-hypoxanthine incorporation assay.[9][10]

  • Parasite Culture: Asynchronous P. falciparum cultures (e.g., strains 3D7, W2) are maintained in human erythrocytes at a defined hematocrit (e.g., 2%) in RPMI-1640 medium supplemented with serum or Albumax.

  • Drug Dilution: The test compound (this compound) is prepared in serial dilutions and added to a 96-well plate.

  • Incubation: Parasitized red blood cells (e.g., at 0.5% parasitemia, primarily ring stages) are added to the wells and incubated for 24 hours under standard gas conditions (5% CO₂, 5% O₂, 90% N₂).

  • Radiolabeling: [³H]-hypoxanthine, a nucleic acid precursor utilized by the parasite, is added to each well, and the plates are incubated for an additional 24 hours.

  • Harvesting & Measurement: The cells are harvested onto filter mats, and the incorporation of radioactivity is measured using a scintillation counter.

  • Data Analysis: The level of incorporated radioactivity is proportional to parasite growth. The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the drug concentration.

Phase 2 Clinical Trial Protocol (General Outline)

The Phase 2 trials were designed as multicenter, open-label studies to evaluate the efficacy and safety of parenterally administered this compound.[5][7]

  • Study Design: A sequential, age de-escalating design was used. The drug was first tested in adults; if safety and efficacy thresholds were met, the trial would proceed to older children, and then younger children.[5]

  • Patient Population:

    • Inclusion Criteria: Patients with symptomatic, uncomplicated P. falciparum malaria confirmed by microscopy. Adults required a parasite count of ≥100/µL, while children required ≥1000/µL. All patients had a documented fever within the last 24 hours.

    • Exclusion Criteria: Severe malaria, pregnancy or breastfeeding, severe concomitant disease, or treatment with another antimalarial within the previous 72 hours.

  • Intervention:

    • This compound was administered either intravenously (IV) or intramuscularly (IM) at specified doses.

    • Study 1 evaluated single-dose and 3-day regimens.

    • Study 2 compared higher-dose 3-day IM regimens of this compound against the standard-of-care oral artemether-lumefantrine.[5]

  • Primary Endpoint: The primary measure of efficacy was the cure rate at 72 hours post-treatment initiation, defined by specific clinical and parasitological criteria.

  • Follow-up: Patients were hospitalized for the initial 3 days and followed for up to 28 days to monitor for adverse events and potential recrudescence of the infection.

  • Rescue Therapy: Patients showing signs of treatment failure or clinical deterioration were administered a standard effective antimalarial treatment (e.g., artemether-lumefantrine or quinine).

start Patient Screening inclusion Inclusion Criteria Met? - Uncomplicated P. falciparum - Parasitemia Threshold - Fever start->inclusion exclusion Exclusion Criteria Met? - Severe Malaria - Pregnancy - Recent Antimalarial Use inclusion->exclusion No end End of Study inclusion->end Yes (Excluded) enrollment Enrollment & Consent exclusion->enrollment No exclusion->end Yes (Excluded) randomization Treatment Assignment (e.g., this compound vs. Control) enrollment->randomization treatment Administer Study Drug (Day 0, 1, 2) randomization->treatment monitoring Hospitalization & Monitoring (First 72 hours) treatment->monitoring endpoint Primary Endpoint Assessment (72h) - Clinical & Parasitological Cure monitoring->endpoint failure Treatment Failure? endpoint->failure rescue Administer Rescue Therapy failure->rescue Yes follow_up Post-Treatment Follow-up (Up to Day 28) failure->follow_up No (Cured) rescue->follow_up follow_up->end

Caption: General workflow for the Phase 2 clinical trials.

Conclusion and Future Outlook

The investigation into this compound represents a rational and important effort to develop antimalarials with novel mechanisms of action. Targeting the parasite's essential phospholipid biosynthesis pathway via choline antagonism remains a valid and promising strategy.[1][3]

While this compound demonstrated a good safety profile, its clinical failure was primarily due to a lack of sufficient efficacy as a monotherapy, characterized by a much slower parasite clearance time compared to benchmark artemisinins.[5] This slow action makes it unsuitable for the treatment of either uncomplicated or severe malaria, where rapid parasite reduction is critical.

The development of this compound was subsequently halted. However, the program provides valuable lessons for the scientific community. The disparity between potent pre-clinical activity and insufficient clinical efficacy underscores the challenges in translating in vitro results to patient outcomes. The experience with this compound suggests that future compounds targeting this pathway may need to exhibit more rapid parasiticidal activity or be developed as part of a combination therapy with a fast-acting partner drug. The targeting of cholinergic pathways and nutrient uptake in Plasmodium continues to be an area of interest for novel drug discovery.

References

In Vitro Antiplasmodial Activity of SAR97276 (Albitiazolium): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SAR97276, also known as Albitiazolium, is a bis-thiazolium salt that has been investigated for its antiplasmodial properties. As a choline analogue, its primary mechanism of action involves the disruption of phospholipid biosynthesis within the Plasmodium falciparum parasite, a critical pathway for its survival and proliferation. This technical guide provides a comprehensive overview of the in vitro antiplasmodial activity of SAR97276, including its efficacy against various parasite strains, detailed experimental protocols for its evaluation, and an illustration of its proposed mechanism of action. While clinical development of SAR97276 for malaria was discontinued due to insufficient efficacy in human trials, the in vitro data underscores the potential of targeting phospholipid metabolism in antimalarial drug discovery.

Quantitative Data on In Vitro Antiplasmodial Activity

P. falciparum Strain Resistance Profile Reported IC50 Range (nM) *Reference
3D7Chloroquine-Sensitive3 - 14[1][2]
K1Chloroquine-Resistant9 - 65[1][2]
W2Chloroquine-ResistantPotent activity reported[3]
Laboratory & Clinical IsolatesVarious"Powerful in vitro activity"[3]
Note: The IC50 ranges for 3D7 and K1 strains are based on compounds with similar mechanisms and demonstrated in vivo curative potential, and are indicative of the expected potency of SAR97276.

Mechanism of Action: Inhibition of Phospholipid Biosynthesis

SAR97276 functions as a choline analogue, competitively inhibiting the transport and metabolism of choline within the parasite. This interference primarily disrupts the de novo biosynthesis of phosphatidylcholine (PC) via the Kennedy pathway (also known as the CDP-choline pathway), which is the most abundant phospholipid in Plasmodium membranes and essential for membrane biogenesis during the parasite's rapid proliferation within erythrocytes. The inhibition of this pathway leads to parasite death.

Signaling and Metabolic Pathway

The following diagram illustrates the proposed mechanism of action of SAR97276 in the context of the parasite's phosphatidylcholine biosynthesis pathway.

G cluster_host Host Erythrocyte cluster_parasite Plasmodium falciparum cluster_kennedy Kennedy Pathway (CDP-Choline Pathway) Choline_host Choline (from host) Choline_transporter Choline Transporter Choline_host->Choline_transporter Uptake Choline_parasite Intra-parasitic Choline Choline_transporter->Choline_parasite CK Choline Kinase (PfCK) Choline_parasite->CK Substrate SAR97276 SAR97276 (Albitiazolium) SAR97276->Choline_transporter Inhibits SAR97276->CK Inhibits Phosphocholine Phosphocholine CK->Phosphocholine ATP -> ADP CCT CTP:Phosphocholine Cytidylyltransferase (PfCCT) Phosphocholine->CCT CDP_Choline CDP-Choline CCT->CDP_Choline CTP -> PPi CEPT Choline/Ethanolamine Phosphotransferase (PfCEPT) CDP_Choline->CEPT PC Phosphatidylcholine (PC) CEPT->PC Diacylglycerol Death Parasite Death CEPT->Death Membrane Parasite Membrane Biogenesis PC->Membrane Membrane->Death

Mechanism of SAR97276 Antiplasmodial Activity.

Experimental Protocols

The in vitro antiplasmodial activity of SAR97276 is typically assessed using standardized parasite growth inhibition assays. Below are detailed methodologies for these key experiments.

Plasmodium falciparum Culture
  • Parasite Strains: Chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, W2) strains of P. falciparum are maintained in continuous culture.

  • Culture Medium: Parasites are cultured in RPMI-1640 medium supplemented with 25 mM HEPES, 25 mM NaHCO₃, 0.5% Albumax II, and 50 µg/mL hypoxanthine.

  • Erythrocytes: Human O+ erythrocytes are used as host cells at a 2-4% hematocrit.

  • Incubation: Cultures are maintained at 37°C in a humidified atmosphere with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Synchronization: Parasite cultures are synchronized at the ring stage using methods such as 5% D-sorbitol treatment to ensure a homogenous population for assays.

In Vitro Drug Sensitivity Assay Workflow

The following diagram outlines the general workflow for determining the in vitro antiplasmodial activity of a test compound like SAR97276.

G A Prepare synchronized ring-stage P. falciparum culture C Dispense parasite culture and drug dilutions into 96-well plates A->C B Prepare serial dilutions of SAR97276 in culture medium B->C D Incubate plates for 48-72 hours (37°C, 5% CO₂, 5% O₂) C->D E Assess parasite viability D->E F1 SYBR Green I Assay E->F1 DNA staining F2 [³H]Hypoxanthine Incorporation Assay E->F2 Metabolic labeling G Measure fluorescence or radioactivity F1->G F2->G H Calculate IC50 values using non-linear regression analysis G->H

General workflow for in vitro antiplasmodial drug sensitivity testing.
SYBR Green I-Based Fluorescence Assay

This assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I dye, which intercalates with parasite DNA.

  • Plate Preparation: Asynchronous or synchronized P. falciparum culture (1% parasitemia, 2% hematocrit) is added to 96-well plates containing serial dilutions of SAR97276.

  • Incubation: Plates are incubated for 72 hours under standard culture conditions.

  • Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. The plate is incubated in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: Fluorescence is read using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence intensity is proportional to the number of viable parasites. IC50 values are calculated by plotting the percentage of growth inhibition against the log of the drug concentration.

[³H]Hypoxanthine Incorporation Assay

This "gold standard" assay measures the incorporation of radiolabeled hypoxanthine into the nucleic acids of replicating parasites.

  • Plate Preparation and Incubation: Similar to the SYBR Green I assay, synchronized parasite cultures are incubated with serial dilutions of SAR97276 for 24-48 hours.

  • Radiolabeling: [³H]Hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.

  • Cell Harvesting: The contents of each well are harvested onto glass fiber filters using a cell harvester.

  • Scintillation Counting: The filters are dried, and the incorporated radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The amount of incorporated radioactivity is proportional to parasite growth. IC50 values are determined by analyzing the dose-response curve. A study specifically on T3/SAR97276 utilized this method by adding the drug at concentrations of 40 nM and 80 nM to synchronized cultures at different stages (ring, trophozoite, and schizont) and monitoring parasite viability after drug removal at various time points.[4]

Conclusion

SAR97276 (Albitiazolium) demonstrates potent in vitro antiplasmodial activity in the low nanomolar range against both drug-sensitive and drug-resistant strains of P. falciparum. Its mechanism of action, the inhibition of the essential phosphatidylcholine biosynthesis pathway, represents a valuable target for antimalarial drug development. Although SAR97276 itself did not proceed through clinical trials for malaria treatment, the extensive in vitro characterization provides a strong rationale for the continued exploration of choline analogues and other inhibitors of phospholipid metabolism as a promising strategy to combat malaria. The detailed protocols provided in this guide offer a robust framework for the continued in vitro evaluation of such compounds.

References

Early Clinical Trial Results for SAR97276 in Malaria: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the early clinical trial results for SAR97276 (also known as SAR97276A or albitiazolium bromide), a former antimalarial candidate. The development of SAR97276 for malaria has been discontinued due to insufficient efficacy.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the quantitative data, experimental protocols, and the compound's mechanism of action.

Executive Summary

SAR97276, a choline analogue, was investigated for the treatment of Plasmodium falciparum malaria.[3] The compound's mechanism of action involves the inhibition of phosphatidylcholine (PC) biosynthesis in the parasite.[1] Despite a generally acceptable safety profile, Phase 2 clinical trials revealed that SAR97276 monotherapy was not sufficiently effective in treating uncomplicated falciparum malaria in both adult and pediatric populations, leading to the cessation of its development for this indication.[1][2]

Quantitative Data Summary

The efficacy of SAR97276A was evaluated in two separate Phase 2 clinical trials. The key quantitative outcomes are summarized in the tables below.

Table 1: Efficacy Results of SAR97276A in Study 1 (NCT00739206)[1][3]
Treatment GroupAdministrationDosePatient PopulationNumber of PatientsCuredCure Rate
1Intramuscular (IM)0.18 mg/kg (single dose)Adults342059%
2Intravenous (IV)0.14 mg/kg (single dose)Adults302377%
3Intramuscular (IM)Not specified (3-day regimen)Adults302790%
4Intramuscular (IM)Not specified (3-day regimen)Children (7-17 years)191368%
Table 2: Efficacy Results of SAR97276A in Study 2 (NCT01445938)[1][3]
Treatment GroupAdministrationDosePatient PopulationNumber of PatientsRequired Rescue TherapyFailure Rate
1Intramuscular (IM)0.5 mg/kg (once daily for 3 days)Teenagers88100%
2Intramuscular (IM)0.25 mg/kg (twice daily for 3 days)Teenagers8562.5%
3 (Control)OralArtemether-lumefantrineTeenagers400%

Experimental Protocols

Study 1 (NCT00739206)
  • Objective : To assess the efficacy and safety of SAR97276A in adults and children with uncomplicated and severe Plasmodium falciparum malaria.[4][5]

  • Study Design : An open-label, multi-center, age de-escalating study conducted in Burkina Faso, Gabon, Benin, and Tanzania.[1][3]

  • Inclusion Criteria :

    • Adults and children (6 months to 65 years old) with confirmed Plasmodium falciparum malaria.

    • Fever within the last 24 hours.[4][6]

  • Exclusion Criteria :

    • Treatment with an antimalarial agent within 72 hours of screening.

    • Severe concomitant disease.

    • Pregnancy or breastfeeding.[4][6]

  • Treatment Arms :

    • Adults (uncomplicated malaria) : Randomized to a single dose of either 0.18 mg/kg IM or 0.14 mg/kg IV. A subsequent cohort of adults received a 3-day IM regimen.[1][3]

    • Children (uncomplicated malaria) : A cohort of children aged 7-17 years received a 3-day IM regimen.[3]

  • Follow-up : Patients were hospitalized for 3 days and followed up for 28 days.[6]

Study 2 (NCT01445938)
  • Objective : To assess the safety and efficacy of a higher dose of SAR97276A compared to artemether-lumefantrine in children and teenagers with uncomplicated falciparum malaria.[1][3]

  • Study Design : A randomized, controlled, open-label, multi-center study conducted in Burkina Faso, Gabon, and Kenya.[1][3]

  • Patient Population : Teenagers (initially, with plans for younger children that were not executed due to lack of efficacy).[1][3]

  • Treatment Arms :

    • SAR97276A Once Daily : 0.5 mg/kg IM for 3 days.

    • SAR97276A Twice Daily : 0.25 mg/kg IM for 3 days.

    • Control : Standard oral artemether-lumefantrine regimen.[1][3]

Mechanism of Action: Inhibition of Phosphatidylcholine Biosynthesis

SAR97276 (albitiazolium) is a choline analogue that targets the de novo biosynthesis of phosphatidylcholine (PC) in Plasmodium falciparum, a critical pathway for parasite membrane formation.[1]

The proposed mechanism involves several steps:

  • Entry into Infected Erythrocyte : Albitiazolium primarily enters the infected red blood cell through furosemide-sensitive new permeability pathways (NPPs) induced by the parasite.

  • Transport into the Parasite : Once inside the erythrocyte, it is transported into the parasite by a poly-specific cation carrier.

  • Inhibition of Choline Transport : Albitiazolium competitively inhibits the transport of choline into the parasite via this cation transporter.[1]

  • Inhibition of PC Biosynthesis Enzymes : At higher concentrations, albitiazolium also inhibits the three key enzymes of the Kennedy pathway for PC synthesis: Choline Kinase (CK), CTP:phosphocholine cytidylyltransferase (CCT), and choline/ethanolaminephosphotransferase (CEPT).[1]

The primary antimalarial effect is believed to be the inhibition of choline entry into the parasite.[1]

Visualizations

Signaling Pathway: SAR97276A Mechanism of Action

SAR97276A_Mechanism_of_Action cluster_HostCell Infected Erythrocyte cluster_Parasite Plasmodium falciparum NPP New Permeability Pathways (NPPs) CationTransporter Parasite Cation Transporter NPP->CationTransporter Transport to parasite membrane Choline_Intra Choline CationTransporter->Choline_Intra Choline Transport (inhibited by SAR97276A) SAR97276_Intra SAR97276A CationTransporter->SAR97276_Intra Transport into parasite PC_Pathway Phosphatidylcholine (PC) Biosynthesis (Kennedy Pathway) Choline_Intra->PC_Pathway CK, CCT, CEPT PC Phosphatidylcholine PC_Pathway->PC SAR97276_Extra SAR97276A (Albitiazolium) SAR97276_Extra->NPP Enters via NPPs Choline_Extra Choline Choline_Extra->CationTransporter SAR97276_Intra->PC_Pathway Inhibits enzymes (CK, CCT, CEPT)

Caption: Mechanism of action of SAR97276A in a malaria-infected erythrocyte.

Experimental Workflow: Phase 2 Clinical Trials

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment & Follow-up cluster_endpoints Endpoint Assessment PatientScreening Patient Screening (Uncomplicated P. falciparum malaria) InclusionCriteria Inclusion Criteria Met? (e.g., fever, confirmed parasite) PatientScreening->InclusionCriteria ExclusionCriteria Exclusion Criteria Met? (e.g., prior antimalarials, pregnancy) InclusionCriteria->ExclusionCriteria No InformedConsent Informed Consent InclusionCriteria->InformedConsent Yes ExclusionCriteria->InformedConsent No Randomization Randomization (for controlled studies) InformedConsent->Randomization TreatmentAdmin Treatment Administration (SAR97276A or Control) Randomization->TreatmentAdmin Hospitalization 3-Day Hospitalization TreatmentAdmin->Hospitalization FollowUp 28-Day Follow-up Hospitalization->FollowUp Efficacy Efficacy Assessment (Cure Rate / Need for Rescue Therapy) FollowUp->Efficacy Safety Safety Assessment (Adverse Events) FollowUp->Safety

Caption: Generalized workflow of the Phase 2 clinical trials for SAR97276A.

References

An In-depth Technical Guide to the Inhibition of Choline Transport in Erythrocytes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific compound designated "SAR 97276" and its effects on choline transport in erythrocytes is not available in the public domain based on the conducted search. This guide will, therefore, provide a comprehensive overview of the principles, methodologies, and known inhibitors of choline transport in human erythrocytes, serving as a foundational resource for research in this area.

Introduction to Choline Transport in Erythrocytes

Choline is an essential nutrient crucial for the synthesis of the membrane phospholipid, phosphatidylcholine, and the neurotransmitter, acetylcholine.[1] In humans, choline is not synthesized de novo and must be obtained from the diet.[1] As a charged molecule, choline requires protein transporters to cross cell membranes.[1] Human erythrocytes possess a carrier-mediated system for choline transport, which has been the subject of study to understand its kinetics and inhibition.[2][3] This transport system is vital for maintaining the integrity of the erythrocyte membrane and is a potential target for various pharmacological agents.

The transport of choline into human erythrocytes is a complex process that can lead to the concentration of choline within the cells.[3] The influx and efflux of choline are mediated by a carrier system and can be influenced by the concentrations of intra- and extracellular choline, as well as the presence of ions like sodium.[3]

Mechanisms of Choline Transport Inhibition

The inhibition of choline transport in erythrocytes can occur through various mechanisms, primarily targeting the transporter proteins. These mechanisms can be broadly categorized as:

  • Competitive Inhibition: Where the inhibitor molecule competes with choline for the same binding site on the transporter.

  • Non-competitive Inhibition: Where the inhibitor binds to a site on the transporter different from the choline binding site, altering the transporter's conformation and reducing its activity.

  • Mixed Inhibition: A combination of competitive and non-competitive inhibition.[4]

  • Irreversible Inhibition: Where the inhibitor forms a covalent bond with the transporter, leading to permanent inactivation.

Several classes of compounds have been identified as inhibitors of choline transport in erythrocytes, including thiol reagents and choline analogues.[2][5][6]

Quantitative Data on Choline Transport Inhibitors

The following tables summarize the quantitative data on various compounds known to inhibit choline transport in different cell types, which can serve as a reference for studies in erythrocytes.

Table 1: Inhibition of High-Affinity Choline Transport in Mouse Brain Synaptosomes [4]

InhibitorIC₅₀ (µM)Kᵢ (µM)Mechanism of Inhibition
N,N'-(2,3-dihydroxybenzyl)-N,N,N',N'-tetramethyl-1,6-hexanediamine dibromide (DTH)7673 ± 1Mixed
N,N'-(2,3-dihydroxybenzyl)-N,N,N',N'-tetramethyl-1,10-decanediamine dibromide (DTD)2131 ± 2Mixed

Table 2: Kinetic Parameters of Choline Transport in Human Erythrocytes [3]

ConditionApparent Michaelis Constant (Kₘ)Maximum Flux (Vₘₐₓ) (µmoles/liter cells/min)
Steady State30 x 10⁻⁶ M1.1
Influx into choline-free pre-equilibrated cells6.5 x 10⁻⁶ M0.22

Experimental Protocols

Radiolabeled Choline Uptake Assay

This is a common method to directly assess the function of choline transporters.[7]

Objective: To measure the rate of choline transport into erythrocytes by quantifying the uptake of radiolabeled choline.

Materials:

  • Freshly drawn human blood with anticoagulant (e.g., heparin).

  • [³H]Choline or [¹⁴C]Choline.

  • Assay buffer (e.g., a sodium-containing buffer with appropriate pH).[7]

  • Inhibitor compound of interest.

  • Scintillation fluid and a scintillation counter.

  • Microcentrifuge and tubes.

Methodology:

  • Erythrocyte Preparation:

    • Centrifuge the whole blood to separate plasma and buffy coat.

    • Wash the erythrocyte pellet multiple times with an isotonic saline solution.

    • Resuspend the washed erythrocytes in the assay buffer to a known hematocrit.

  • Inhibition Assay:

    • Pre-incubate the erythrocyte suspension with the inhibitor compound at various concentrations for a specified time at 37°C.[7] A vehicle control (e.g., DMSO) should be included.[7]

    • Initiate the uptake by adding a known concentration of radiolabeled choline.[7]

    • Incubate the mixture for a short, defined period (e.g., 1-5 minutes) at 37°C to measure the initial rate of transport.

    • Stop the transport by adding an ice-cold stop solution (e.g., isotonic saline with a high concentration of a competitive inhibitor like hemicholinium-3) and immediately centrifuging the tubes.

    • Wash the erythrocyte pellet with the ice-cold stop solution to remove extracellular radiolabeled choline.

  • Quantification:

    • Lyse the washed erythrocytes with a lysis buffer or deionized water.

    • Add the lysate to a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the rate of choline uptake (e.g., in pmol/min/mg of protein or per 10⁹ cells).

    • Plot the uptake rate against the inhibitor concentration to determine the IC₅₀ value.

Preparation of Erythrocyte Ghosts for Transport Studies

Erythrocyte ghosts (membranes without cytoplasm) are a useful tool for studying transport mechanisms without the interference of intracellular metabolic processes.

Objective: To prepare resealed erythrocyte ghosts containing a known buffer composition.

Materials:

  • Freshly drawn human blood.

  • Hypotonic buffer (e.g., 5 mM phosphate buffer, pH 7.4).

  • Isotonic buffer (e.g., 150 mM NaCl, 5 mM phosphate buffer, pH 7.4).

  • Centrifuge.

Methodology:

  • Erythrocyte Isolation: Isolate and wash erythrocytes as described in the previous protocol.

  • Hypotonic Lysis:

    • Suspend the packed erythrocytes in a large volume of ice-cold hypotonic buffer. This causes the cells to swell and lyse, releasing their cytoplasmic contents.

    • Centrifuge the suspension at high speed to pellet the erythrocyte membranes (ghosts).

  • Washing:

    • Wash the ghosts repeatedly with the hypotonic buffer until the supernatant is clear, indicating the removal of hemoglobin.

  • Resealing:

    • Resuspend the ghosts in an isotonic buffer containing the desired internal composition.

    • Incubate at 37°C for a period to allow the membranes to reseal, trapping the buffer inside.

  • Final Wash: Wash the resealed ghosts with the isotonic buffer to remove any un-trapped components.

These resealed ghosts can then be used in transport assays similar to those with intact erythrocytes.

Visualizations

G Experimental Workflow for Choline Transport Inhibition Assay cluster_prep Erythrocyte Preparation cluster_assay Inhibition Assay cluster_quant Quantification & Analysis prep1 Whole Blood Collection prep2 Centrifugation & Plasma Removal prep1->prep2 prep3 Erythrocyte Washing prep2->prep3 prep4 Resuspension in Assay Buffer prep3->prep4 assay1 Pre-incubation with Inhibitor prep4->assay1 assay2 Initiation with [3H]Choline assay1->assay2 assay3 Incubation (37°C) assay2->assay3 assay4 Stopping Transport (Ice-cold Stop Solution) assay3->assay4 quant1 Washing & Lysis of Erythrocytes assay4->quant1 quant2 Scintillation Counting quant1->quant2 quant3 Data Analysis (IC50 determination) quant2->quant3

Caption: Workflow for a radiolabeled choline transport inhibition assay in erythrocytes.

G Proposed Mechanism of Thiol Reagent Inhibition carrier_out Choline Transporter (Outward-facing) carrier_in Choline Transporter (Inward-facing) carrier_out->carrier_in Conformational Change choline_int Intracellular Choline carrier_in->choline_int Releases choline_ext Extracellular Choline choline_ext->carrier_out Binds inhibitor Thiol Reagent (e.g., NEM, cystamine) sh_group Essential SH Group inhibitor->sh_group Reacts with sh_group->carrier_in Associated with inhibition Inhibition of Transport sh_group->inhibition Leads to

Caption: Inhibition of choline transport by thiol reagents targeting an essential SH group.[2][6]

G Classes of Choline Transport Inhibitors inhibitors Choline Transport Inhibitors thiol_reagents Thiol Reagents inhibitors->thiol_reagents choline_analogues Choline Analogues inhibitors->choline_analogues other Other Compounds inhibitors->other nem N-ethylmaleimide thiol_reagents->nem cystamine Cystamine thiol_reagents->cystamine pcmbs PCMBS thiol_reagents->pcmbs mustard Choline Mustard Aziridinium Ion choline_analogues->mustard hc3 Hemicholinium-3 choline_analogues->hc3 lithium Lithium other->lithium

Caption: Classification of known inhibitors of choline transport.[2][5][6][8]

Conclusion

The study of choline transport inhibition in erythrocytes is a valuable tool for understanding membrane transport phenomena and for the development of new therapeutic agents. While specific information on "this compound" is unavailable, the principles and methods outlined in this guide provide a solid foundation for researchers. The use of radiolabeled uptake assays, coupled with kinetic analysis, allows for the characterization of inhibitor potency and mechanism of action. Further research into the diverse family of solute carriers responsible for choline transport will undoubtedly reveal new targets and opportunities for pharmacological intervention.[9]

References

Albitiazolium Bromide: A Technical Whitepaper on Potential Research Applications Beyond Malaria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albitiazolium bromide, a bis-thiazolium choline analog, has demonstrated significant promise as an antimalarial agent by targeting phosphatidylcholine biosynthesis. However, the structural motifs of this compound—the thiazolium ring and the choline-like structure—are implicated in a wide array of other pharmacological activities. This technical guide explores the untapped potential of Albitiazolium bromide in research applications beyond malaria, focusing on oncology, infectious diseases, and neurodegenerative disorders. Drawing upon the known mechanisms of related compounds, this whitepaper provides a comprehensive overview of the theoretical framework, detailed experimental protocols for investigation, and a summary of relevant quantitative data to guide future research and drug development efforts.

Introduction: The Core Structure and Known Mechanism of Action

Albitiazolium bromide, also known as SAR97276, is a dicationic bis-thiazolium salt. Its established antimalarial activity stems from its ability to act as a choline analog, competitively inhibiting choline transport into the Plasmodium-infected erythrocyte. This disruption of choline uptake effectively halts the parasite's de novo phosphatidylcholine (PC) biosynthesis, a critical pathway for membrane formation and parasite proliferation. The key structural features of Albitiazolium bromide are the two positively charged thiazolium rings linked by a hydrophobic alkyl chain, which mimics the structure of choline.

The thiazole ring is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. Similarly, as a choline analog, Albitiazolium bromide has the potential to interfere with choline metabolism in other rapidly proliferating cells or in neuronal contexts, opening up avenues for research in oncology and neurodegenerative diseases.

Potential Therapeutic Areas and Supporting Evidence

Oncology

The aberrant choline metabolism in cancer cells, often characterized by increased choline uptake and elevated levels of phosphocholine, presents a promising therapeutic target. Choline kinase (ChoK), the enzyme that phosphorylates choline, is frequently overexpressed in various cancers, and its inhibition has been shown to induce cancer cell apoptosis.

Hypothesis for Albitiazolium Bromide: By mimicking choline, Albitiazolium bromide could potentially be taken up by cancer cells through choline transporters and subsequently inhibit ChoK or other enzymes in the PC biosynthesis pathway, leading to cytotoxic or cytostatic effects.

Infectious Diseases (Antibacterial)

The thiazolium moiety is a core component of thiamine (vitamin B1) and is known to be a feature in some antimicrobial compounds. Bis-cationic compounds, including bis-thiazolium and bis-imidazolium salts, have demonstrated broad-spectrum antibacterial activity. The proposed mechanism often involves disruption of the bacterial cell membrane and inhibition of essential cellular processes.

Hypothesis for Albitiazolium Bromide: The dicationic and lipophilic nature of Albitiazolium bromide could facilitate its interaction with and disruption of bacterial cell membranes, leading to bactericidal or bacteriostatic effects. Thiazole-quinolinium derivatives, for instance, have been shown to inhibit the bacterial cell division protein FtsZ.[1][2][3]

Neurodegenerative and Neuroinflammatory Diseases

Choline is a precursor to the neurotransmitter acetylcholine and is crucial for neuronal function and membrane integrity. Alterations in choline metabolism have been implicated in neurodegenerative diseases like Alzheimer's disease. Furthermore, the anti-inflammatory properties of some thiazole-containing compounds suggest a potential role in mitigating neuroinflammation, a common feature of these disorders.

Hypothesis for Albitiazolium Bromide: Albitiazolium bromide's interaction with choline transporters and metabolic pathways in the central nervous system could modulate neuronal function. Additionally, its potential anti-inflammatory effects could offer neuroprotection in disease models characterized by neuroinflammation.

Quantitative Data Summary

While specific data for Albitiazolium bromide in these novel applications are not yet available in published literature, the following tables summarize quantitative data for related bis-thiazolium compounds and inhibitors of the targeted pathways to provide a benchmark for future studies.

Table 1: Anticancer Activity of Bis-Thiazole and Choline Kinase Inhibitors

Compound/ClassCell Line(s)IC50/GI50 (µM)Reference
Bis-thiazole derivative 5aKF-28 (ovarian)0.718[4]
Bis-thiazole derivative 5eMCF-7 (breast)0.6648[4]
Bis-amide-based bis-thiazole 7fHCT-116 (colorectal)10.44 - 13.76[5]
Choline Kinase Inhibitor PL48HepG2 (liver)0.09 (choline uptake)[6][7]
Choline Kinase Inhibitor PL48MCF7 (breast)0.26 (choline uptake)[6][7]
Choline Kinase Inhibitor ICL-CCIC-0019NCI-60 Panel (various)Median GI50 of 1.12[8][9]

Table 2: Antibacterial Activity of Thiazolium and Related Compounds

Compound/ClassBacterial Strain(s)MIC (µg/mL)Reference
Thiazole-quinolinium derivativesMRSA, VRE, NDM-1 E. coli1 - 32[2][3][10]
Bis-1,2,4-triazoliumsVarious0.5 - 2[11]
[1][4]Thiazolo[3,2-b][1][12][13]triazolium SaltsGram-positive & Gram-negative0.97 - 250[14]

Table 3: Inhibition of Phosphatidylcholine Synthesis

CompoundTargetIC50Reference
Hypolipidemic Drugs (e.g., DH-990)Cholinephosphotransferase0.3 mM[12][15]
Hypolipidemic Drugs (e.g., DH-990)Lysolecithin acyltransferase40 µM[12][15]
GNF-Pf-3801Phosphatidylserine Decarboxylase4 µM (P. falciparum)[16]

Experimental Protocols

The following section details experimental protocols that can be adapted to investigate the potential applications of Albitiazolium bromide.

Synthesis of Albitiazolium Bromide

While a specific detailed protocol for Albitiazolium bromide is proprietary, a general synthesis for bis-thiazolium salts can be described as a two-step process.

Step 1: Synthesis of the Thiazole Precursor A common method is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. For Albitiazolium bromide, the precursor is 4-methyl-5-(2-hydroxyethyl)thiazole.

Step 2: N-alkylation to form the Bis-thiazolium Salt The thiazole precursor is then reacted with a dihaloalkane, in this case, 1,12-dibromododecane, to form the final bis-thiazolium bromide salt.

A representative procedure for a similar synthesis:

  • Dissolve 1,4-cyclohexanedione-bis-thiosemicarbazone and a hydrazonoyl chloride in ethanol.[4][17]

  • Add triethylamine as a base and reflux the mixture.[4][17]

  • Monitor the reaction by TLC.[4][17]

  • Upon completion, cool the reaction mixture and isolate the product by filtration.[4][17]

  • Recrystallize the crude product from a suitable solvent to obtain the pure bis-thiazole derivative.[4][17]

To synthesize Albitiazolium bromide, 4-methyl-5-(2-hydroxyethyl)thiazole would be reacted with 1,12-dibromododecane in a suitable solvent, likely at an elevated temperature.

In Vitro Anticancer Activity Assays
  • Objective: To determine the cytotoxic effect of Albitiazolium bromide on cancer cell lines.

  • Procedure:

    • Seed cancer cells (e.g., MCF-7, HCT-116) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of Albitiazolium bromide for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

  • Objective: To determine if Albitiazolium bromide inhibits choline kinase activity.

  • Procedure (Radiolabeling):

    • Culture cancer cells and treat with varying concentrations of Albitiazolium bromide.

    • Add [¹⁴C-methyl]-choline to the culture medium and incubate.

    • Lyse the cells and separate the water-soluble fraction.

    • Analyze the incorporation of radiolabeled choline into phosphocholine using thin-layer chromatography or HPLC.

    • Quantify the amount of radiolabeled phosphocholine to determine the extent of ChoK inhibition.

  • Objective: To measure the effect of Albitiazolium bromide on de novo phosphatidylcholine synthesis.

  • Procedure (Coupled Enzyme Assay):

    • Utilize a commercial phosphatidylcholine assay kit.

    • Prepare cell or tissue lysates.

    • In the presence of Albitiazolium bromide, phosphatidylcholine is hydrolyzed to choline by phospholipase D.

    • Choline is then oxidized to betaine, producing hydrogen peroxide.

    • The hydrogen peroxide reacts with a probe to generate a colorimetric or fluorometric signal, which is proportional to the amount of phosphatidylcholine.

In Vitro Antibacterial Activity Assays
  • Objective: To determine the lowest concentration of Albitiazolium bromide that inhibits the visible growth of a microorganism.

  • Procedure (Broth Microdilution):

    • Prepare a two-fold serial dilution of Albitiazolium bromide in a 96-well microtiter plate containing a suitable bacterial growth medium.

    • Inoculate each well with a standardized bacterial suspension (e.g., S. aureus, E. coli).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • Objective: To investigate if Albitiazolium bromide inhibits bacterial cell division, potentially by targeting FtsZ.

  • Procedure:

    • Treat bacterial cultures with Albitiazolium bromide at sub-MIC concentrations.

    • Observe the bacterial morphology using microscopy (e.g., phase-contrast or fluorescence microscopy after staining with a membrane dye).

    • Look for cell filamentation, which is indicative of inhibited cell division.

    • Further biochemical assays can be performed to assess the effect of the compound on FtsZ polymerization and GTPase activity.[3]

In Vitro Neuroprotection and Anti-inflammatory Assays
  • Objective: To assess the neuroprotective potential of Albitiazolium bromide against glutamate-induced neuronal cell death.

  • Procedure:

    • Culture neuronal cells (e.g., HT22 hippocampal neurons).

    • Pre-treat the cells with various concentrations of Albitiazolium bromide.

    • Induce excitotoxicity by exposing the cells to a high concentration of glutamate.

    • Assess cell viability using an MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

  • Objective: To evaluate the anti-inflammatory effects of Albitiazolium bromide.

  • Procedure:

    • Culture microglial cells (e.g., BV-2).

    • Pre-treat the cells with Albitiazolium bromide.

    • Stimulate an inflammatory response by adding LPS.

    • Measure the production of pro-inflammatory mediators such as nitric oxide (using the Griess reagent) and cytokines (e.g., TNF-α, IL-6) in the culture supernatant using ELISA kits.

  • Objective: To assess the in vitro anti-inflammatory activity of Albitiazolium bromide by measuring the inhibition of heat-induced albumin denaturation.

  • Procedure:

    • Prepare a reaction mixture containing bovine serum albumin and various concentrations of Albitiazolium bromide.

    • Incubate the mixture at 37°C followed by heating at 70°C to induce denaturation.

    • After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.

    • Calculate the percentage inhibition of denaturation. Diclofenac sodium can be used as a positive control.[18][19][20][21][22]

Visualizations: Signaling Pathways and Experimental Workflows

G cluster_0 Anticancer Mechanism Albitiazolium Albitiazolium bromide CholineTransporter Choline Transporter Albitiazolium->CholineTransporter Inhibits ChoK Choline Kinase (ChoK) CholineTransporter->ChoK Choline PC_Synthesis Phosphatidylcholine (PC) Synthesis ChoK->PC_Synthesis Phosphocholine CellMembrane Cell Membrane Integrity PC_Synthesis->CellMembrane Apoptosis Apoptosis CellMembrane->Apoptosis Disruption leads to

Caption: Proposed anticancer signaling pathway of Albitiazolium bromide.

G cluster_1 Antibacterial Experimental Workflow Start Start: Prepare Albitiazolium bromide dilutions MIC Broth Microdilution Assay (Determine MIC) Start->MIC Morphology Microscopy (Observe for filamentation) MIC->Morphology Use sub-MIC concentrations FtsZ FtsZ Polymerization/ GTPase Activity Assays Morphology->FtsZ If filamentation observed Result Conclusion on Antibacterial Mechanism Morphology->Result If no filamentation, other mechanisms FtsZ->Result

Caption: Experimental workflow for investigating antibacterial activity.

G cluster_2 Neuroprotection Logical Relationship Albitiazolium Albitiazolium bromide Choline_Mod Modulation of Neuronal Choline Metabolism Albitiazolium->Choline_Mod Anti_Inflam Anti-inflammatory Effects Albitiazolium->Anti_Inflam Neuroprotection Neuroprotection Choline_Mod->Neuroprotection Anti_Inflam->Neuroprotection

Caption: Logical relationship for potential neuroprotective effects.

Conclusion and Future Directions

Albitiazolium bromide, while developed for its potent antimalarial properties, possesses a chemical structure that suggests a much broader therapeutic potential. Its nature as a bis-thiazolium choline analog makes it a compelling candidate for investigation in oncology, infectious diseases, and neurodegenerative disorders. The primary mechanism of inhibiting phosphatidylcholine biosynthesis is a pathway of significant interest in cancer research. Furthermore, the known antimicrobial and anti-inflammatory activities of related thiazolium compounds provide a strong rationale for exploring these applications.

Future research should focus on the systematic in vitro screening of Albitiazolium bromide against a panel of cancer cell lines, pathogenic bacteria, and in models of neuroinflammation and neurotoxicity. Positive hits would warrant further investigation into the precise molecular mechanisms and subsequent in vivo efficacy studies. The detailed experimental protocols provided in this whitepaper offer a roadmap for researchers to embark on this exciting avenue of drug discovery, potentially repurposing a promising antimalarial candidate for a host of other debilitating diseases.

References

An In-depth Technical Guide on the Synthesis and Characterization of Albitiazolium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albitiazolium bromide, a promising antimalarial drug candidate, has demonstrated potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. As a bis-thiazolium salt, its mechanism of action involves the disruption of essential metabolic pathways within the parasite. This technical guide provides a comprehensive overview of the synthesis and characterization of Albitiazolium bromide, including detailed experimental protocols, data presentation in structured tables, and visualization of its mechanism of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel antimalarial therapeutics.

Synthesis of Albitiazolium Bromide

The synthesis of Albitiazolium bromide is achieved through a direct quaternization reaction, a common method for the preparation of thiazolium salts. The procedure involves the reaction of two equivalents of 5-(2-hydroxyethyl)-4-methylthiazole with one equivalent of 1,12-dibromododecane.

Experimental Protocol

Materials:

  • 5-(2-hydroxyethyl)-4-methylthiazole

  • 1,12-dibromododecane

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Vacuum filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-(2-hydroxyethyl)-4-methylthiazole (2.0 equivalents) in anhydrous acetonitrile.

  • To this solution, add 1,12-dibromododecane (1.0 equivalent) at room temperature with continuous stirring.

  • Heat the reaction mixture to reflux and maintain for 48-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, a white precipitate of Albitiazolium bromide will form. Allow the mixture to cool to room temperature.

  • The precipitate is collected by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and impurities.

  • Dry the purified Albitiazolium bromide under vacuum to yield a white crystalline solid.

Synthesis Workflow

Synthesis_Workflow reagents Starting Materials: - 5-(2-hydroxyethyl)-4-methylthiazole - 1,12-dibromododecane - Acetonitrile reaction Reaction: - Dissolve thiazole in acetonitrile - Add dibromododecane - Reflux for 48-72h reagents->reaction 1 precipitation Precipitation: - Cool to room temperature - Albitiazolium bromide precipitates reaction->precipitation 2 filtration Isolation: - Vacuum filtration precipitation->filtration 3 washing Purification: - Wash with diethyl ether filtration->washing 4 drying Final Product: - Dry under vacuum washing->drying 5

Synthesis workflow for Albitiazolium bromide.

Characterization of Albitiazolium Bromide

The structural confirmation and purity assessment of the synthesized Albitiazolium bromide are conducted using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Data Presentation
Parameter Value
Molecular Formula C₂₄H₄₂Br₂N₂O₂S₂
Molecular Weight 614.54 g/mol
Appearance White crystalline solid
CAS Number 321915-72-4

Table 1: Physicochemical Properties of Albitiazolium Bromide.[1]

Technique Expected Key Signals
¹H NMR Signals corresponding to thiazolium ring protons, methylene protons of the dodecane chain, methylene protons adjacent to the hydroxyl group, and methyl protons. The protons on the carbon adjacent to the thiazolium nitrogen will be deshielded.
¹³C NMR Resonances for the carbons of the thiazolium ring, the dodecane backbone, the hydroxyethyl side chain, and the methyl group.
IR (cm⁻¹) Broad O-H stretch (~3300 cm⁻¹), C-H stretches (aliphatic, ~2850-2950 cm⁻¹), C=N and C=C stretches of the thiazolium ring (~1600-1450 cm⁻¹), C-O stretch (~1050 cm⁻¹).
MS (ESI+) A prominent peak for the dication [M-2Br]²⁺ at m/z corresponding to half the mass of the cation (C₂₄H₄₂N₂O₂S₂)²⁺.

Table 2: Expected Spectroscopic Data for Albitiazolium Bromide.

Experimental Protocols for Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Protocol: A sample of Albitiazolium bromide is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a standard reference (e.g., TMS).

  • Expected ¹H NMR Chemical Shifts (δ, ppm, relative to TMS):

    • ~9.5-10.0 (s, 2H, N-CH-S of thiazolium ring)

    • ~4.5-4.8 (t, 4H, N-CH₂- of dodecane chain)

    • ~3.8-4.0 (t, 4H, -CH₂-OH)

    • ~2.9-3.1 (t, 4H, -CH₂-CH₂-OH)

    • ~2.4-2.6 (s, 6H, -CH₃ on thiazolium ring)

    • ~1.2-1.8 (m, 20H, internal -CH₂- of dodecane chain)

2.2.2. Infrared (IR) Spectroscopy

  • Protocol: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Expected Characteristic IR Absorption Bands (cm⁻¹):

    • 3350-3200 (broad, O-H stretching)

    • 2925 and 2855 (strong, C-H stretching of CH₂ groups)

    • 1580-1550 (C=N stretching of the thiazolium ring)

    • 1465 (C-H bending of CH₂ groups)

    • 1050 (C-O stretching of the primary alcohol)

2.2.3. Mass Spectrometry (MS)

  • Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS) is used for the analysis. The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer. The analysis is performed in positive ion mode.

  • Expected Mass Spectrum: The mass spectrum is expected to show a base peak corresponding to the dicationic molecule with the loss of both bromide counter-ions, [M-2Br]²⁺. The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) may be observable in fragments containing a single bromide ion.

Mechanism of Action and Signaling Pathway

Albitiazolium bromide exerts its antimalarial effect by acting as a choline analogue and disrupting the de novo synthesis of phosphatidylcholine (PC) in the Plasmodium parasite.[2][3] This pathway is crucial for the parasite's membrane biogenesis and survival.

Albitiazolium inhibits the transport of choline into both the infected red blood cell and the parasite itself.[2] It competes with choline for uptake through the parasite's cation transporter.[2] Furthermore, at higher concentrations, Albitiazolium can also inhibit the enzymes of the Kennedy pathway for PC synthesis, namely choline kinase (CK), CTP:phosphocholine cytidylyltransferase (CCT), and CDP-choline:diacylglycerol cholinephosphotransferase (CEPT).[2]

Signaling Pathway Diagram

Signaling_Pathway cluster_host Infected Erythrocyte cluster_parasite Plasmodium Parasite Choline_ext Extracellular Choline NPP New Permeability Pathways (NPP) Choline_ext->NPP Erythrocyte_Carrier Remnant Erythrocyte Choline Carrier Choline_ext->Erythrocyte_Carrier Albitiazolium_ext Albitiazolium Albitiazolium_ext->NPP Major Route Choline_int Intracellular Choline NPP->Choline_int Albitiazolium_int Intracellular Albitiazolium NPP->Albitiazolium_int Erythrocyte_Carrier->Choline_int Parasite_Carrier Parasite Cation Transporter Choline_int->Parasite_Carrier Albitiazolium_int->Parasite_Carrier Albitiazolium_int->Parasite_Carrier Inhibits Choline Uptake CK Choline Kinase (CK) Albitiazolium_int->CK Inhibits CCT CTP:phosphocholine cytidylyltransferase (CCT) Albitiazolium_int->CCT Inhibits CEPT CDP-choline:diacylglycerol cholinephosphotransferase (CEPT) Albitiazolium_int->CEPT Inhibits Parasite_Carrier->CK Choline CK->CCT Phosphocholine CCT->CEPT CDP-Choline PC Phosphatidylcholine (PC) CEPT->PC Membrane Parasite Membrane Biogenesis PC->Membrane

Mechanism of action of Albitiazolium bromide.

Conclusion

This technical guide provides a detailed framework for the synthesis and comprehensive characterization of Albitiazolium bromide. The outlined protocols and expected analytical data serve as a practical reference for researchers in the field of medicinal chemistry and drug discovery. Furthermore, the elucidation of its mechanism of action, centered on the disruption of the parasite's phosphatidylcholine biosynthesis pathway, offers valuable insights for the development of novel and effective antimalarial agents. The provided diagrams for the synthesis workflow and signaling pathway offer a clear visual representation of these complex processes, aiding in a deeper understanding of this promising drug candidate.

References

The Pivotal Role of the Bis-Thiazolium Scaffold in Antimalarial Chemotherapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The persistent global health challenge posed by malaria, exacerbated by the emergence of drug-resistant Plasmodium falciparum strains, necessitates the exploration of novel chemotherapeutic agents with unique mechanisms of action. Among the promising candidates are synthetic bis-thiazolium salts, which have demonstrated potent antimalarial activity in the low nanomolar range. This technical guide provides an in-depth analysis of the bis-thiazolium structure in antimalarial efficacy, focusing on its primary mechanism of action, structure-activity relationships, and the development of prodrug strategies to enhance bioavailability. Detailed experimental protocols for the evaluation of these compounds are provided, alongside visualizations of key biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the field of antimalarial drug development.

Introduction

Malaria remains a significant cause of morbidity and mortality worldwide, with the continuous evolution of drug-resistant parasites demanding a robust pipeline of new antimalarial drugs. The bis-thiazolium class of compounds has emerged as a powerful new scaffold in antimalarial research. These dicationic molecules have been shown to exhibit potent, rapid, and non-reversible cytotoxicity against the intraerythrocytic stages of P. falciparum.[1] This guide delves into the core aspects of bis-thiazolium compounds as antimalarial agents, providing quantitative data, detailed experimental methodologies, and visual representations of their biological context and evaluation process.

Mechanism of Action: Targeting Phospholipid Biosynthesis

The primary antimalarial mechanism of bis-thiazolium salts is the disruption of phosphatidylcholine (PC) biosynthesis in the parasite.[1] During its rapid proliferation within human erythrocytes, P. falciparum extensively synthesizes new membranes, with PC being the most abundant phospholipid component. The parasite utilizes two main pathways for PC synthesis: the CDP-choline (Kennedy) pathway and the serine-decarboxylase-phosphoethanolamine-methyltransferase (SDPM) pathway.

Bis-thiazolium compounds, acting as choline analogues, primarily inhibit the CDP-choline pathway by blocking the transport of choline into the parasite.[2] This targeted inhibition of a crucial metabolic pathway leads to the arrest of parasite development and eventual cell death.

Signaling Pathway: Phosphatidylcholine Biosynthesis in P. falciparum

The following diagram illustrates the key steps in the two pathways for phosphatidylcholine biosynthesis in Plasmodium falciparum, highlighting the inhibitory action of bis-thiazolium salts.

Phosphatidylcholine Biosynthesis in P. falciparum cluster_host Host Erythrocyte cluster_parasite Parasite Host Choline Host Choline Choline Transporter Choline Transporter Host Choline->Choline Transporter Uptake Host Serine Host Serine Serine Serine Host Serine->Serine Uptake Choline Choline Choline Transporter->Choline CK Choline Kinase Choline->CK ATP Phosphocholine Phosphocholine CK->Phosphocholine CCT CTP:Phosphocholine Cytidylyltransferase Phosphocholine->CCT CTP CDP-Choline CDP-Choline CCT->CDP-Choline CPT CDP-Choline: Diacylglycerol Cholinephosphotransferase CDP-Choline->CPT DAG Phosphatidylcholine Phosphatidylcholine CPT->Phosphatidylcholine SD Serine Decarboxylase Serine->SD Ethanolamine Ethanolamine SD->Ethanolamine EK Ethanolamine Kinase Ethanolamine->EK ATP Phosphoethanolamine Phosphoethanolamine EK->Phosphoethanolamine PMT Phosphoethanolamine Methyltransferase Phosphoethanolamine->PMT 3 SAM PMT->Phosphocholine Bis-thiazolium Bis-thiazolium Bis-thiazolium->Choline Transporter Inhibition

Caption: P. falciparum Phosphatidylcholine Synthesis Pathways.

Quantitative Antimalarial Efficacy

The antimalarial potency of bis-thiazolium compounds is typically quantified by their half-maximal inhibitory concentration (IC50) in in vitro cultures of P. falciparum and their half-maximal effective dose (ED50) in in vivo murine models of malaria. The cytotoxicity of these compounds is assessed using mammalian cell lines to determine the 50% cytotoxic concentration (CC50), from which the selectivity index (SI = CC50/IC50) is calculated as a measure of the compound's therapeutic window.

In Vitro Activity and Cytotoxicity

The following table summarizes the in vitro antimalarial activity and cytotoxicity of selected bis-thiazolium salts and their prodrugs against P. falciparum.

CompoundP. falciparum StrainIC50 (nM)Cell LineCC50 (µM)Selectivity Index (SI)Reference
T3 (Albitiazolium) W22.3 ± 0.4Human Foreskin Fibroblasts> 10> 4348[3]
T4 W20.65 ± 0.1Human Foreskin Fibroblasts> 10> 15385[3]
Compound 12 W22.25---[4]
Compound 13 W20.65---[4]
TE3 (Prodrug of T3) W29.0 ± 1.5Human Foreskin Fibroblasts> 10> 1111[3]
TE4a (Prodrug of T4) W22.9 ± 0.5Human Foreskin Fibroblasts> 10> 3448[3]
Compound 3 3D72.2---[5]
Compound 22 3D71.8---[5]
In Vivo Efficacy

The in vivo antimalarial efficacy of bis-thiazolium compounds is demonstrated in murine models, typically using Plasmodium vinckei or Plasmodium berghei.

CompoundAnimal ModelRoute of AdministrationED50 (mg/kg/day)Reference
T3 (Albitiazolium) P. vinckei infected miceIntraperitoneal0.2-0.25[6]
T3 (Albitiazolium) P. vinckei infected miceOral13[6]
TE3 (Prodrug of T3) P. vinckei infected miceOral5[6]
Compound 12 P. vinckei infected mice-≤ 0.22[4]
Compound 13 P. vinckei infected mice-≤ 0.22[4]
Compound 22 P. vinckei infected miceOral1.3[5]
Compound 9 P. berghei infected miceIntraperitoneal< 0.7[7]
Compound 10 P. berghei infected miceIntraperitoneal< 0.7[7]
Compound 11 P. berghei infected miceIntraperitoneal< 0.7[7]

Experimental Protocols

In Vitro Antimalarial Susceptibility Testing (SYBR Green I-based Assay)

This protocol is adapted from standard fluorescence-based parasite growth inhibition assays.

  • Parasite Culture: Asynchronously growing P. falciparum cultures are synchronized to the ring stage by two consecutive sorbitol treatments.

  • Compound Preparation: Test compounds are serially diluted in appropriate solvent (e.g., DMSO) and then further diluted in complete culture medium.

  • Assay Setup: In a 96-well microtiter plate, add 50 µL of the compound dilutions to wells in triplicate. Add 50 µL of synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well. Include positive (parasites with no drug) and negative (uninfected erythrocytes) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I dye. Add 100 µL of this lysis buffer to each well.

  • Reading: Incubate the plates in the dark at room temperature for 1 hour. Read the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the log of the drug concentration using a non-linear regression model.

In Vivo Antimalarial Efficacy (Peter's 4-Day Suppressive Test)

This protocol is a standard method for evaluating the in vivo efficacy of antimalarial compounds in a murine model.

  • Animal Model: Use Swiss albino mice (18-22 g).

  • Parasite Inoculation: Inoculate mice intraperitoneally with Plasmodium berghei ANKA strain (1 x 10⁷ infected erythrocytes).

  • Compound Administration: Two hours post-infection, administer the test compound orally or intraperitoneally once daily for four consecutive days. A control group should receive the vehicle only. A positive control group should be treated with a standard antimalarial drug (e.g., chloroquine).

  • Parasitemia Determination: On day 5, prepare thin blood smears from the tail vein of each mouse. Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.

  • Data Analysis: Calculate the average percentage of parasitemia for each group. Determine the percentage of suppression of parasitemia using the formula: [(A-B)/A] x 100, where A is the average parasitemia in the negative control group and B is the average parasitemia in the treated group. The ED50 is calculated by probit analysis of the dose-response data.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the general cytotoxicity of the compounds against a mammalian cell line (e.g., HeLa or HEK293).

  • Cell Culture: Culture the chosen mammalian cell line in appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Assay Setup: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the 50% cytotoxic concentration (CC50) by plotting cell viability against the log of the compound concentration.

Experimental and Logical Workflow

The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel bis-thiazolium antimalarial compounds.

Caption: Antimalarial Drug Discovery and Development Workflow.

The Thiamine Connection: A Potential Secondary Target?

While the primary mechanism of action of bis-thiazolium compounds is the inhibition of PC biosynthesis, their structural similarity to thiamine (Vitamin B1) warrants consideration of a potential secondary mechanism involving the thiamine metabolic pathway. P. falciparum can synthesize thiamine de novo, and this pathway is essential for the parasite's survival. Thiamine is converted to its active form, thiamine pyrophosphate (TPP), a crucial cofactor for several key enzymes in carbohydrate metabolism.

Signaling Pathway: Thiamine Metabolism in P. falciparum

The diagram below outlines the key enzymes involved in the thiamine metabolism and utilization pathway in P. falciparum.

Thiamine Metabolism in P. falciparum cluster_enzymes TPP-Dependent Enzymes Thiamine Thiamine TPK Thiamine Pyrophosphokinase Thiamine->TPK ATP TPP Thiamine Pyrophosphate TPK->TPP PDH Pyruvate Dehydrogenase TPP->PDH Cofactor OGDH α-Ketoglutarate Dehydrogenase TPP->OGDH Cofactor TK Transketolase TPP->TK Cofactor

Caption: P. falciparum Thiamine Metabolism and Utilization.

Further research is required to definitively establish whether bis-thiazolium compounds directly interact with and inhibit enzymes in the thiamine pathway, which could represent a valuable secondary mechanism of action, potentially reducing the likelihood of resistance development.

Conclusion

The bis-thiazolium scaffold represents a highly promising class of antimalarial compounds with a distinct mechanism of action targeting the essential process of membrane biogenesis in P. falciparum. Their potent in vitro and in vivo activity, coupled with a favorable selectivity index, underscores their potential for further development. The successful application of a prodrug strategy to overcome the bioavailability limitations of these dicationic molecules has further advanced their clinical prospects. This technical guide provides a comprehensive overview of the current understanding of bis-thiazolium antimalarials, offering valuable data, protocols, and visual aids to support ongoing research and development efforts in the critical fight against malaria.

References

Unraveling the Target of SAR97276 in Plasmodium Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR97276, also known as albitiazolium, is a bis-thiazolium choline analog that was investigated as a potential antimalarial agent. While clinical trials did not support its further development as a monotherapy for falciparum malaria due to insufficient efficacy, the exploration of its mechanism of action provides valuable insights into novel antimalarial targets.[1][2][3] This technical guide provides an in-depth overview of the target identification studies of SAR97276 in Plasmodium species, with a focus on its interaction with the phospholipid biosynthesis pathway.

Quantitative Data on Biological Activity

SAR97276 demonstrated potent in vitro activity against the asexual blood stages of Plasmodium falciparum. The following table summarizes the available quantitative data.

CompoundPlasmodium falciparum StrainIC50 (nM)Assay TypeReference
SAR97276 (Albitiazolium)3D74.2[3H]hypoxanthine incorporationPenarete-Vargas et al., 2014
SAR97276 (Albitiazolium)3D78.6 (pIC50)Not specifiedIUPHAR/BPS Guide to PHARMACOLOGY
UA1936 (Bifunctional Probe)3D74.5[3H]hypoxanthine incorporationPenarete-Vargas et al., 2014

Target Identification and Mechanism of Action

The primary mechanism of action of SAR97276 is the disruption of phospholipid metabolism in Plasmodium falciparum.[4] This was elucidated through a combination of pharmacological studies and a specialized chemical proteomics approach.

Inhibition of Phospholipid Biosynthesis

Plasmodium parasites heavily rely on the de novo synthesis of phospholipids, particularly phosphatidylcholine (PC), for membrane biogenesis during their rapid proliferation within red blood cells. SAR97276, as a choline analog, was designed to interfere with this critical metabolic pathway.

Signaling Pathway: Phosphatidylcholine Biosynthesis in Plasmodium falciparum

G cluster_host Host Cell cluster_parasite Plasmodium parasite Choline_host Choline Choline_Transporter Choline Transporter Choline_host->Choline_Transporter Uptake Choline_parasite Choline PfCK Choline Kinase (PfCK) Choline_parasite->PfCK ATP Phosphocholine Phosphocholine PfCK->Phosphocholine PfCCT CTP:phosphocholine cytidylyltransferase (PfCCT) Phosphocholine->PfCCT CTP CDP_Choline CDP-Choline PfCCT->CDP_Choline PfCEPT Choline/ethanolamine phosphotransferase (PfCEPT) CDP_Choline->PfCEPT DAG PC Phosphatidylcholine PfCEPT->PC Membranes Membrane Biogenesis PC->Membranes SAR97276_transport SAR97276 SAR97276_transport->PfCEPT Potential Inhibition SAR97276_transport->Choline_Transporter Inhibition Choline_Transporter->Choline_parasite

Caption: The Kennedy pathway for phosphatidylcholine (PC) biosynthesis in Plasmodium falciparum and points of inhibition by SAR97276.

Chemical Proteomics for Target Deconvolution

To identify the specific molecular targets of SAR97276, a chemical proteomics approach was employed. This involved the design and synthesis of a bifunctional probe, UA1936, derived from the structure of albitiazolium.[5]

Experimental Workflow: Target Identification using Chemical Proteomics

G cluster_workflow Chemical Proteomics Workflow start Design & Synthesis of Bifunctional Probe (UA1936) incubation Incubate Live P. falciparum with UA1936 start->incubation uv_crosslinking UV Photo-crosslinking (Covalent Binding to Targets) incubation->uv_crosslinking lysis Parasite Lysis & Protein Extraction uv_crosslinking->lysis click_chemistry Click Chemistry with Alkyne-tagged Resin lysis->click_chemistry enrichment Affinity Purification & Stringent Washes click_chemistry->enrichment digestion On-bead Tryptic Digestion enrichment->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis protein_id Protein Identification & Bioinformatic Analysis ms_analysis->protein_id competition_assay Competitive Displacement with SAR97276 protein_id->competition_assay target_validation Target Validation competition_assay->target_validation

Caption: Workflow for the identification of SAR97276 targets in P. falciparum using a chemical proteomics approach.

This methodology led to the identification of several potential protein targets of SAR97276. A key finding was the significant reduction in the binding of choline/ethanolamine phosphotransferase (PfCEPT) to the probe in the presence of excess SAR97276.[5][6][7][8] PfCEPT is the terminal enzyme in the Kennedy pathway for phosphatidylcholine synthesis, catalyzing the final step of transferring a phosphocholine group to diacylglycerol. This competitive displacement strongly suggests that PfCEPT is a direct target of SAR97276.

Other identified proteins were primarily associated with lipid metabolism, transport, and vesicular trafficking, further supporting the proposed mechanism of action centered on the disruption of membrane biogenesis.[6][7]

Interference with Heme Detoxification

In addition to its primary effect on phospholipid biosynthesis, some reports suggest that SAR97276 may also interfere with the detoxification of heme by binding to ferriprotoporphyrin IX.[4] This would represent a secondary mechanism of action, contributing to the overall antiplasmodial activity.

Experimental Protocols

In Vitro Antimalarial Activity Assay ([3H]hypoxanthine incorporation)

This assay is a standard method for determining the susceptibility of P. falciparum to antimalarial drugs.

  • Parasite Culture: Asynchronous P. falciparum cultures are maintained in human erythrocytes at a defined hematocrit and parasitemia.

  • Drug Dilution: A serial dilution of SAR97276 is prepared in 96-well microtiter plates.

  • Incubation: Synchronized ring-stage parasites are added to the wells containing the drug dilutions and incubated for 48 hours under standard culture conditions.

  • Radiolabeling: [3H]hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.

  • Harvesting and Measurement: The cells are harvested onto filter mats, and the incorporation of [3H]hypoxanthine is measured using a scintillation counter.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of growth inhibition against the drug concentration.

Chemical Proteomics for Target Identification

The following is a generalized protocol based on the work of Penarete-Vargas et al. (2014).

  • Probe Incubation: Live, synchronized P. falciparum trophozoites are incubated with the bifunctional probe UA1936.

  • Photo-crosslinking: The parasite suspension is irradiated with UV light to induce covalent cross-linking between the probe and its interacting proteins.

  • Parasite Lysis: The parasites are isolated from red blood cells by saponin lysis, and the parasite pellet is lysed to release the proteins.

  • Click Chemistry: The protein lysate is incubated with an alkyne-tagged resin (e.g., agarose beads) to capture the probe-protein complexes via a copper-catalyzed azide-alkyne cycloaddition (click) reaction.

  • Affinity Purification: The resin is washed extensively with a series of stringent buffers to remove non-specifically bound proteins.

  • On-Bead Digestion: The captured proteins are digested with trypsin directly on the beads.

  • Mass Spectrometry: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Protein Identification: The MS/MS data is searched against a P. falciparum protein database to identify the captured proteins.

  • Competitive Displacement: To confirm specific binding, the experiment is repeated with a pre-incubation step of the parasites with an excess of the parent compound (SAR97276) before adding the probe. A reduction in the spectral counts of a protein in the competitive experiment indicates specific binding.

Phospholipid Biosynthesis Inhibition Assay

This assay measures the effect of a compound on the incorporation of radiolabeled precursors into phospholipids.

  • Parasite Culture: Synchronized P. falciparum cultures are treated with SAR97276 at various concentrations.

  • Radiolabeling: A radiolabeled precursor of phospholipid synthesis (e.g., [14C]choline or [14C]ethanolamine) is added to the cultures.

  • Lipid Extraction: After a defined incubation period, the lipids are extracted from the parasites using a solvent system (e.g., chloroform/methanol).

  • Thin-Layer Chromatography (TLC): The extracted lipids are separated by TLC.

  • Autoradiography and Quantification: The TLC plate is exposed to an X-ray film or a phosphorimager screen to visualize the radiolabeled phospholipids. The intensity of the spots corresponding to different phospholipids is quantified.

  • Data Analysis: The inhibition of precursor incorporation into specific phospholipids is calculated relative to untreated controls.

Conclusion

The target identification of SAR97276 in Plasmodium falciparum has highlighted the parasite's phospholipid biosynthesis pathway as a viable target for antimalarial drug discovery. The primary mechanism of action involves the inhibition of choline uptake and, as strongly suggested by chemical proteomics, the direct inhibition of the key enzyme choline/ethanolamine phosphotransferase (PfCEPT). While SAR97276 itself did not proceed to clinical use for malaria, the methodologies and findings from its investigation provide a valuable framework for the development of new antimalarials with novel mechanisms of action. The detailed protocols and workflows presented in this guide are intended to support researchers in this ongoing effort.

References

Preliminary Toxicity Profile of Albitiazolium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information regarding the preliminary toxicity profile of Albitiazolium bromide (also known as SAR97276). The development of this compound was discontinued due to a lack of efficacy, and as a result, a comprehensive public record of its preclinical toxicity is not available. The information presented herein is based on published clinical trial data and general principles of toxicological evaluation for pharmaceuticals.

Executive Summary

Albitiazolium bromide is a bis-thiazolium salt that was investigated as a potential treatment for malaria. Its mechanism of action involves the inhibition of de novo phosphatidylcholine (PC) biosynthesis in the Plasmodium falciparum parasite, a pathway essential for the parasite's survival. Clinical trials in humans have indicated that Albitiazolium bromide was generally well-tolerated with a good overall safety profile. However, dose-limiting adverse events, primarily related to visual accommodation and gastrointestinal issues, were observed at higher intravenous doses. Due to insufficient efficacy, its clinical development was halted. This guide provides an overview of the known safety information, its mechanism of action, and representative experimental protocols for the toxicological assessment of a novel antimalarial candidate like Albitiazolium bromide.

Clinical Safety and Tolerability

Two Phase 2, open-label, multicenter clinical trials were conducted to assess the safety and efficacy of parenterally administered Albitiazolium bromide in African adults and children with uncomplicated falciparum malaria.[1]

Key Findings:

  • The drug was reported to be well tolerated with a good overall safety profile .[1][2]

  • In Phase 1 clinical trials, adverse events (AEs) at the highest intravenous (IV) single and multiple doses included accommodation disorders of the eye, blurred vision, and gastrointestinal disorders (esophageal spasms).[2]

  • Two participants experienced severe abdominal spasms after receiving multiple IV doses of 12.8 mg.[2]

  • The highest administered dose was 36 mg given intramuscularly (IM) for 3 days.[2]

Table 1: Summary of Dosing and Outcomes in Phase 2 Clinical Trials

Study PopulationDosing RegimenOutcomeReference
AdultsSingle IM dose (0.18 mg/kg) or IV dose (0.14 mg/kg)Insufficient efficacy.[1][2]
Adults3-day IM regimenAcceptable efficacy (90% cure rate).[1][2]
Children3-day IM regimenInsufficient efficacy (68% cure rate).[1][2]
Teenagers0.5 mg/kg once daily for 3 days (IM)Insufficient efficacy (rescue therapy required in 8/8 patients).[1]
Teenagers0.25 mg/kg twice daily for 3 days (IM)Insufficient efficacy (rescue therapy required in 5/8 patients).[1]

Mechanism of Action and Potential Toxicological Pathways

Albitiazolium bromide acts as a choline analogue. It competitively inhibits the transport of choline into the malaria parasite and disrupts the de novo phosphatidylcholine (PC) biosynthesis pathway. This pathway is crucial for the parasite's membrane formation and overall survival.

Signaling Pathway: Inhibition of Phosphatidylcholine Biosynthesis in P. falciparum

G cluster_host Host Erythrocyte cluster_parasite Plasmodium falciparum Choline_ext Extracellular Choline Choline_host Choline Choline_ext->Choline_host Choline Transporter Choline_para Choline Choline_host->Choline_para Parasite Choline Transporter Phosphocholine Phosphocholine Choline_para->Phosphocholine ATP PC Phosphatidylcholine (PC) CK Choline Kinase (CK) CCT Phosphocholine Cytidylyltransferase (CCT) CDP_Choline CDP-Choline CPT Cholinephosphotransferase (CPT) Phosphocholine->CDP_Choline CTP CDP_Choline->PC DAG Albitiazolium Albitiazolium bromide Albitiazolium->Choline_para Inhibits transport Albitiazolium->CK Inhibits Albitiazolium->CCT Inhibits Albitiazolium->CPT Inhibits

Caption: Inhibition of the de novo phosphatidylcholine biosynthesis pathway by Albitiazolium bromide.

Representative Experimental Protocols for Toxicity Assessment

While specific preclinical toxicity data for Albitiazolium bromide is not publicly available, the following are standard, internationally recognized protocols that would be employed to evaluate the safety of a new antimalarial drug candidate.

In Vitro Cytotoxicity Assay

This assay determines the concentration of a substance that is toxic to cultured cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Lines: Human cell lines such as HepG2 (liver carcinoma), TOV-21G (ovarian adenocarcinoma), and WI-26VA4 (lung fibroblasts) are often used.[3][4]

  • Procedure:

    • Cells are seeded in 96-well plates and incubated for 24 hours.

    • The test compound (Albitiazolium bromide) is added at various concentrations and incubated for a further 24-72 hours.

    • The MTT reagent is added to each well and incubated for 3-4 hours.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The concentration that reduces cell viability by 50% (CC50) is calculated from the dose-response curve.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)

This test is used to assess the mutagenic potential of a chemical compound.

  • Principle: The Ames test uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine, meaning they require it for growth. The test assesses the ability of the test substance to cause mutations that result in a return to the "prototrophic" state, so the bacteria can grow on a histidine-free medium.[5][6][7][8]

  • Strains: Commonly used strains include TA98, TA100, TA1535, and TA1537, which detect different types of mutations.

  • Procedure:

    • The bacterial strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).

    • The bacteria are then plated on a minimal agar medium lacking histidine.

    • The plates are incubated for 48-72 hours.

    • The number of revertant colonies is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vivo Acute Oral Toxicity (OECD Guideline 420: Fixed Dose Procedure)

This study provides information on the hazardous properties of a substance following a single oral administration.[9][10][11][12][13]

  • Animal Model: Typically rats (usually females).

  • Procedure:

    • A stepwise procedure is used with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

    • A single animal is dosed at the starting dose.

    • If the animal survives, four more animals are dosed at the same level.

    • If the animal dies, the next lower fixed dose is used.

    • Animals are observed for 14 days for signs of toxicity and mortality.

  • Data Analysis: The study allows for the classification of the substance into a toxicity category based on the observed effects at different dose levels.

Reproductive and Developmental Toxicity (ICH Guideline S5(R3))

These studies are designed to evaluate the potential adverse effects of a substance on all aspects of reproduction.[14][15][16][17][18]

  • Study Segments:

    • Fertility and Early Embryonic Development: Assesses effects on male and female reproductive function.

    • Embryo-Fetal Development: Evaluates toxicity to the developing embryo and fetus during organogenesis.

    • Pre- and Postnatal Development: Examines effects on the pregnant female, delivery, and the growth and development of the offspring.

  • Animal Models: Typically rats and rabbits.

  • Procedure: The test substance is administered to animals before and during mating, throughout gestation, and during lactation, depending on the study segment. Endpoints include effects on fertility, pregnancy outcomes, and offspring viability, growth, and development.

  • Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) for reproductive and developmental toxicity is determined.

Experimental and Clinical Trial Workflows

The development of a new drug like Albitiazolium bromide follows a structured path from preclinical assessment to clinical trials.

Workflow: Preclinical to Clinical Evaluation

G cluster_preclinical Preclinical Assessment cluster_clinical Clinical Trials in_vitro In Vitro Studies (Cytotoxicity, Genotoxicity) in_vivo In Vivo Animal Studies (Acute & Chronic Toxicity, Reprotoxicity) in_vitro->in_vivo IND Investigational New Drug (IND) Application in_vivo->IND phase1 Phase 1 (Safety & Dosing in Healthy Volunteers) phase2 Phase 2 (Efficacy & Safety in Patients) phase1->phase2 phase3 Phase 3 (Large-scale Efficacy & Safety) phase2->phase3 If successful Discontinuation Development Discontinued (Lack of Efficacy) phase2->Discontinuation NDA New Drug Application (NDA) phase3->NDA IND->phase1 Approval Regulatory Approval NDA->Approval

Caption: Generalized workflow from preclinical to clinical development for a new drug candidate.

Conclusion

The available clinical data suggests that Albitiazolium bromide was well-tolerated in human subjects at the doses tested for the treatment of malaria. The observed adverse events were primarily mild to moderate and dose-dependent. However, a comprehensive preclinical toxicity profile is not publicly accessible, which limits a full assessment of its safety. The discontinuation of its development due to a lack of efficacy means that further toxicological studies are unlikely. The information provided in this guide, including its mechanism of action and representative toxicological testing protocols, serves as a framework for understanding the potential toxicological profile of Albitiazolium bromide and similar thiazolium-based compounds.

References

Discontinued Development of SAR 97276: A Technical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: This document provides a comprehensive technical overview of the discontinued antimalarial drug candidate SAR 97276 (also known as albitiazolium). It is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the compound's mechanism of action, preclinical and clinical findings, and the ultimate reasons for the cessation of its development. The information presented herein is compiled from publicly available research and clinical trial data.

Introduction

This compound is a bis-thiazolium choline analogue that was developed as a potential treatment for malaria, particularly severe malaria caused by Plasmodium falciparum. Its novel mechanism of action, targeting phospholipid biosynthesis, made it a promising candidate in the fight against drug-resistant malaria. Despite demonstrating potent in vitro and in vivo activity in preclinical studies, the development of this compound was ultimately discontinued due to a lack of sufficient efficacy in Phase 2 clinical trials. This guide will delve into the scientific journey of this compound, from its promising beginnings to its eventual termination, providing valuable insights for future antimalarial drug discovery and development.

Mechanism of Action

This compound exerts its antimalarial effect through a dual mechanism, primarily by disrupting the parasite's phospholipid metabolism and secondarily by interfering with heme detoxification.

Inhibition of Phospholipid Biosynthesis

Plasmodium falciparum requires rapid synthesis of phospholipids, particularly phosphatidylcholine (PC), for membrane biogenesis during its prolific replication within human erythrocytes. This compound, as a choline analogue, competitively inhibits the transport of choline into the parasite.[1] Choline is a crucial precursor for the de novo synthesis of PC via the Kennedy pathway. By blocking choline uptake, this compound effectively starves the parasite of a vital building block for its cell membranes, leading to growth inhibition and parasite death.

Phospholipid_Biosynthesis_Inhibition cluster_host Host Erythrocyte cluster_parasite Plasmodium falciparum Choline_ext Extracellular Choline Choline_int Intracellular Choline Choline_ext->Choline_int Choline Transporter SAR97276_ext This compound SAR97276_ext->Choline_int Competitive Inhibition Erythrocyte_Membrane Kennedy_Pathway Kennedy Pathway (Phosphatidylcholine Synthesis) Choline_int->Kennedy_Pathway Membrane_Biogenesis Membrane Biogenesis Kennedy_Pathway->Membrane_Biogenesis Parasite_Growth Parasite Growth & Replication Membrane_Biogenesis->Parasite_Growth Parasite_Death Parasite Death Parasite_Growth->Parasite_Death Inhibition

Figure 1: Inhibition of Phospholipid Biosynthesis by this compound.
Interference with Heme Detoxification

During the intraerythrocytic stage, the malaria parasite digests large amounts of host hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline pigment called hemozoin. Some evidence suggests that bis-thiazolium compounds like this compound can also interfere with this heme detoxification process, leading to the accumulation of toxic heme and contributing to parasite killing. However, the primary mechanism of action is considered to be the inhibition of phospholipid biosynthesis.

Heme_Detoxification_Interference Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion by Parasite Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Heme Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Toxicity SAR97276 This compound SAR97276->Hemozoin Inhibition

Figure 2: Interference with Heme Detoxification by this compound.

Preclinical Data

This compound demonstrated potent activity against P. falciparum in both in vitro and in vivo preclinical models.

In Vitro Activity

The in vitro efficacy of this compound was assessed against various strains of P. falciparum. The half-maximal inhibitory concentration (IC50) against the chloroquine-sensitive 3D7 strain was found to be in the low nanomolar range, indicating high potency.

StrainIC50 (nM)
P. falciparum 3D74.2
Table 1: In vitro activity of this compound against P. falciparum 3D7 strain.[2]
In Vivo Activity

In vivo studies in murine models of malaria showed that this compound was highly efficacious. While specific ED50 and ED90 values are not consistently reported across all publications, the available data indicated that the compound could cure malaria infections in mice at low doses.

Clinical Development and Discontinuation

The promising preclinical profile of this compound led to its advancement into clinical trials. However, the results from Phase 2 studies ultimately led to the discontinuation of its development for the treatment of malaria.

Phase 1 Clinical Trials

Phase 1 trials established a good safety and tolerability profile for this compound in healthy human volunteers.

Phase 2 Clinical Trials

Two open-label, multi-center Phase 2 trials were conducted in African adults and children with uncomplicated falciparum malaria. These studies revealed the critical efficacy limitations of this compound.

Study 1: This study investigated single and multiple-dose regimens of this compound. A single dose showed insufficient efficacy. While a 3-day intramuscular regimen showed acceptable efficacy in adults, the cure rate in children was inadequate.

PopulationRegimenNCure Rate (%)
AdultsSingle Dose IM (0.18 mg/kg)3459
AdultsSingle Dose IV (0.14 mg/kg)3077
Adults3-Day IM (0.18 mg/kg daily)3090
Children3-Day IM (0.18 mg/kg daily)1968
Table 2: Efficacy results from Phase 2 Study 1 of this compound.

Study 2: This study evaluated higher doses of this compound in teenagers. The results were disappointing, with all patients in the once-daily group and a majority in the twice-daily group requiring rescue therapy. Due to this lack of efficacy, the study was terminated before enrolling younger children.

PopulationRegimenNRequired Rescue Therapy (%)
Teenagers3-Day IM (0.5 mg/kg once daily)8100
Teenagers3-Day IM (0.25 mg/kg twice daily)862.5
Table 3: Efficacy results from Phase 2 Study 2 of this compound.

The consistent finding of insufficient efficacy, particularly in pediatric populations who are most vulnerable to malaria, led to the decision to discontinue the development of this compound for this indication.

Experimental Protocols

This section details the key experimental methodologies employed in the evaluation of this compound.

In Vitro Susceptibility Assay

The in vitro activity of this compound against P. falciparum was typically determined using a standardized SYBR Green I-based fluorescence assay.

Protocol:

  • P. falciparum cultures are synchronized at the ring stage.

  • The parasites are exposed to serial dilutions of this compound in 96-well plates.

  • The plates are incubated for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).

  • SYBR Green I dye is added to each well to stain the parasite DNA.

  • Fluorescence is measured using a fluorescence plate reader.

  • The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

In_Vitro_Assay_Workflow Start Start: Synchronized P. falciparum Culture Serial_Dilution Prepare Serial Dilutions of this compound Start->Serial_Dilution Incubation Incubate Parasites with Drug (72h) Serial_Dilution->Incubation Staining Add SYBR Green I Stain Incubation->Staining Measurement Measure Fluorescence Staining->Measurement Analysis Calculate IC50 Measurement->Analysis End End Analysis->End

Figure 3: Workflow for In Vitro Susceptibility Assay.
Determination of Parasitemia

In the clinical trials, parasitemia was determined by microscopic examination of Giemsa-stained blood smears.

Protocol:

  • Thick and thin blood smears are prepared from patient blood samples.

  • The smears are fixed with methanol (thin smear only) and stained with Giemsa solution.

  • Parasites are counted against a predetermined number of white blood cells (WBCs) or red blood cells (RBCs) under a light microscope with an oil immersion objective.

  • Parasite density is calculated and expressed as parasites per microliter of blood.

Pharmacokinetic Analysis

Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Protocol:

  • Sample Preparation: Plasma samples are subjected to protein precipitation using a suitable organic solvent (e.g., acetonitrile).

  • Chromatographic Separation: The supernatant is injected into a liquid chromatography system equipped with a C18 reverse-phase column. The analyte is separated from endogenous plasma components using a specific mobile phase gradient.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. This compound is ionized (typically by electrospray ionization) and detected using multiple reaction monitoring (MRM) for high selectivity and sensitivity.

  • Quantification: The concentration of this compound in the plasma samples is determined by comparing its peak area to that of a known concentration of an internal standard.

Implications and Future Directions

The discontinuation of this compound development highlights several key challenges and considerations in the field of antimalarial drug discovery:

  • Translational Efficacy: Despite potent preclinical activity, this compound failed to demonstrate sufficient efficacy in human clinical trials. This underscores the difficulty in translating preclinical findings to clinical success and the importance of robust early clinical development strategies.

  • Pediatric Populations: The lower efficacy observed in children is a significant concern, as this group bears the highest burden of malaria. Future antimalarial development programs must prioritize efficacy and safety in pediatric populations from the outset.

  • Novel Mechanisms of Action: While this compound's novel mechanism was a key driver of its initial development, this did not guarantee clinical success. The exploration of diverse and novel drug targets remains crucial in the face of growing drug resistance, but rigorous clinical validation is paramount.

  • Combination Therapy: Although developed as a monotherapy, the potential of choline analogues like this compound in combination with other antimalarials with different mechanisms of action could be an area for future investigation.

References

Methodological & Application

Application Notes and Protocols for In Vitro Culture of Plasmodium falciparum with SAR 97276

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro culture of Plasmodium falciparum and the assessment of the antimalarial activity of SAR 97276, a choline analogue. The methodologies outlined are intended for use in a well-equipped cell culture laboratory by trained personnel.

Introduction

Plasmodium falciparum is the protozoan parasite responsible for the most severe form of malaria. The ability to culture this parasite in vitro has been fundamental to malaria research, enabling the study of its biology and the development of new antimalarial drugs. This compound (also known as albitiazolium or T3) is a bis-thiazolium choline analogue that has demonstrated potent in vitro activity against P. falciparum.[1][2] These notes detail the procedures for maintaining continuous in vitro cultures of the erythrocytic stages of P. falciparum, synchronizing the parasite life cycle, and evaluating the stage-specific inhibitory effects of this compound.

Data Presentation

Table 1: In Vitro Antimalarial Activity of this compound Against Plasmodium falciparum
CompoundTargetIC50 (nM)Assay ConditionsReference Strain
This compoundCholine Transport~4-80Synchronized cultures, [³H]hypoxanthine incorporationNot Specified

Note: The IC50 can vary depending on the strain, assay method, and culture conditions.

Table 2: Time-Dependent Inhibition of P. falciparum Growth by this compound
Parasite Stage at Drug AdditionThis compound Concentration (nM)Incubation Time (hours)Parasite Viability (% of control)
Ring (6h)404~80%
Ring (6h)408~60%
Ring (6h)4024~20%
Trophozoite (24h)404~70%
Trophozoite (24h)408~40%
Trophozoite (24h)4024<20%
Schizont (36h)404~90%
Schizont (36h)408~80%
Schizont (36h)4024~70%
Ring (6h)804~60%
Ring (6h)808~30%
Ring (6h)8024<10%
Trophozoite (24h)804~50%
Trophozoite (24h)808~20%
Trophozoite (24h)8024<10%
Schizont (36h)804~80%
Schizont (36h)808~60%
Schizont (36h)8024~40%

Data is estimated from graphical representations in the source material and should be considered illustrative.[3]

Experimental Protocols

Protocol 1: Continuous In Vitro Culture of Asexual Erythrocytic Stages of P. falciparum

This protocol is adapted from the pioneering work of Trager and Jensen.

Materials:

  • P. falciparum strain (e.g., 3D7, Dd2)

  • Human erythrocytes (blood group O+)

  • Complete Culture Medium (CCM): RPMI-1640 supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 10-25% heat-inactivated human serum or 0.5% Albumax II.

  • Gas mixture: 5% CO₂, 5% O₂, 90% N₂[4]

  • Sterile culture flasks (e.g., 75 cm²)[5]

  • Incubator at 37°C

  • Centrifuge

Procedure:

  • Thaw cryopreserved parasites or use an existing culture.

  • Prepare a suspension of infected and uninfected erythrocytes in CCM to a final hematocrit of 5%. The parasitemia should be maintained between 0.5% and 5%.

  • Place the culture flask in a modular incubator chamber or a specialized incubator.

  • Flush the chamber with the gas mixture for at least 30 seconds.[4]

  • Incubate at 37°C.

  • Change the medium daily to replenish nutrients and remove toxic waste products. This involves gently aspirating the old medium without disturbing the settled erythrocytes and adding fresh, pre-warmed CCM.

  • Monitor parasite growth and morphology daily by preparing thin blood smears, staining with Giemsa, and examining under a microscope.

  • Split the culture as needed (typically every 2-3 days) to maintain the desired parasitemia by adding fresh erythrocytes and CCM.

Protocol 2: Synchronization of P. falciparum Cultures

Synchronization is crucial for stage-specific drug assays. The sorbitol lysis method is commonly used to obtain ring-stage parasites.

Materials:

  • Asynchronous P. falciparum culture (with a majority of late-stage trophozoites and schizonts)

  • 5% (w/v) D-sorbitol solution, pre-warmed to 37°C[5]

  • Complete Culture Medium (CCM), pre-warmed to 37°C[5]

  • RPMI-1640, pre-warmed to 37°C[5]

  • Centrifuge

Procedure:

  • Pellet the erythrocytes from the asynchronous culture by centrifugation at 500-800 x g for 5 minutes.[6]

  • Remove the supernatant and resuspend the pellet in 5-10 volumes of pre-warmed 5% D-sorbitol solution.[5]

  • Incubate the suspension for 5-10 minutes at 37°C. This selectively lyses erythrocytes containing mature parasites (trophozoites and schizonts), while ring-stage-infected and uninfected erythrocytes remain intact.

  • Centrifuge at 500-800 x g for 5 minutes.

  • Discard the supernatant containing lysed cells and hemoglobin.

  • Wash the erythrocyte pellet twice with pre-warmed RPMI-1640 or CCM to remove residual sorbitol.[5]

  • Resuspend the final pellet in fresh CCM and adjust the hematocrit to 5% to continue the culture. The resulting culture will be highly enriched in ring-stage parasites. For a tighter synchrony, a second sorbitol treatment can be performed after approximately 40-44 hours.

Protocol 3: In Vitro Antimalarial Susceptibility Assay for this compound

This protocol determines the 50% inhibitory concentration (IC50) of this compound. A common method is the [³H]-hypoxanthine incorporation assay.

Materials:

  • Synchronized ring-stage P. falciparum culture (1-2% parasitemia, 2.5% hematocrit)

  • This compound stock solution (dissolved in an appropriate solvent, e.g., water or DMSO)

  • [³H]-hypoxanthine

  • 96-well microtiter plates

  • Cell harvester and scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in CCM in a 96-well plate. Include drug-free wells as negative controls and wells with uninfected erythrocytes as background controls.

  • Add the synchronized parasite culture to each well.

  • Incubate the plate for 24 hours at 37°C in the gas mixture.

  • Add [³H]-hypoxanthine to each well. Hypoxanthine is a nucleic acid precursor and its incorporation is a measure of parasite proliferation.

  • Incubate for an additional 24 hours.

  • Harvest the contents of each well onto filter mats using a cell harvester.

  • Dry the filter mats and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the IC50 value by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway Diagram

SAR97276_Mechanism_of_Action Hypothesized Mechanism of Action of this compound cluster_host Host Erythrocyte cluster_parasite Plasmodium falciparum Choline_Ext Extracellular Choline Choline_Transport Choline Transporter Choline_Ext->Choline_Transport Normal Uptake Phospholipid_Synthesis Phospholipid Synthesis (e.g., Phosphatidylcholine) Choline_Transport->Phospholipid_Synthesis Choline Supply SAR97276_Int Intracellular this compound Choline_Transport->SAR97276_Int Uptake Membrane_Biogenesis Parasite Membrane Biogenesis & Growth Phospholipid_Synthesis->Membrane_Biogenesis Inhibition Inhibition SAR97276_Int->Phospholipid_Synthesis Disruption SAR97276_Ext This compound SAR97276_Ext->Choline_Transport Competitive Inhibition

Caption: Hypothesized mechanism of this compound action in P. falciparum.

Experimental Workflow Diagram

Experimental_Workflow Workflow for In Vitro Testing of this compound cluster_culture Parasite Culture & Synchronization cluster_assay Drug Susceptibility Assay cluster_analysis Data Analysis Start Start with Asynchronous P. falciparum Culture Sync Synchronize with 5% Sorbitol Treatment Start->Sync Ring_Culture Culture Synchronized Ring-Stage Parasites Sync->Ring_Culture Add_Parasites Add Synchronized Culture to Wells Ring_Culture->Add_Parasites Plate_Setup Prepare 96-well Plate with Serial Dilutions of this compound Plate_Setup->Add_Parasites Incubate_24h Incubate for 24h Add_Parasites->Incubate_24h Add_Tracer Add [3H]-hypoxanthine Incubate_24h->Add_Tracer Incubate_24h_2 Incubate for another 24h Add_Tracer->Incubate_24h_2 Harvest Harvest Cells & Measure Radioactivity Incubate_24h_2->Harvest Analyze Calculate % Inhibition Harvest->Analyze IC50 Determine IC50 Value (Dose-Response Curve) Analyze->IC50

References

Application Note: Determination of the IC50 of Albitiazolium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Albitiazolium bromide, a novel thiazolium compound with potential therapeutic applications. The protocol is intended for researchers in academic and industrial settings engaged in drug discovery and development.

Introduction

Albitiazolium bromide is a synthetic thiazolium compound. Preliminary studies on related thiazole-containing molecules suggest potential cytotoxic and anti-proliferative activities against various cancer cell lines. The determination of the IC50 value is a critical step in the preclinical assessment of a compound's potency and is essential for dose-response studies. This document outlines a robust and reproducible cell-based assay for this purpose.

Principle

The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. This protocol utilizes a colorimetric cell viability assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, to measure the cytotoxic or anti-proliferative effects of Albitiazolium bromide on cultured cancer cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Data Presentation

The following table summarizes hypothetical IC50 values of Albitiazolium bromide against a panel of human cancer cell lines after 48 hours of treatment. This data is for illustrative purposes and serves as a template for presenting experimental findings.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma15.2
MCF-7Breast Adenocarcinoma22.5
HeLaCervical Adenocarcinoma18.9
HepG2Hepatocellular Carcinoma28.1

Experimental Protocol

Materials and Reagents
  • Albitiazolium bromide

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA solution (0.25%)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well flat-bottom cell culture plates

  • Sterile, disposable laboratory plasticware (pipettes, tubes, flasks)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure
  • Cell Culture and Seeding:

    • Maintain the selected human cancer cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Harvest cells at 80-90% confluency using Trypsin-EDTA.

    • Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of Albitiazolium bromide (e.g., 10 mM) in DMSO.

    • Perform serial dilutions of the Albitiazolium bromide stock solution in serum-free medium to obtain a range of working concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • After the 24-hour incubation period, carefully remove the medium from the wells.

    • Add 100 µL of the prepared Albitiazolium bromide dilutions to the respective wells in triplicate.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the logarithm of the Albitiazolium bromide concentration.

    • Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope) using appropriate software (e.g., GraphPad Prism, SigmaPlot).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Maintain Cancer Cell Lines cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding cell_treatment Treat Cells with Compound cell_seeding->cell_treatment compound_prep Prepare Albitiazolium Bromide Dilutions compound_prep->cell_treatment add_mtt Add MTT Reagent cell_treatment->add_mtt incubation Incubate (3-4 hours) add_mtt->incubation dissolve_formazan Dissolve Formazan with DMSO incubation->dissolve_formazan read_absorbance Measure Absorbance (570 nm) dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for IC50 determination of Albitiazolium bromide.

Postulated Signaling Pathway

The precise mechanism of action for Albitiazolium bromide is under investigation. However, based on the activity of structurally related thiazole compounds, it is hypothesized to induce apoptosis. A potential signaling cascade is depicted below.

signaling_pathway cluster_stimulus Stimulus cluster_pathway Apoptotic Pathway albitiazolium Albitiazolium bromide bax Bax Activation albitiazolium->bax Induces cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Postulated apoptotic signaling pathway for Albitiazolium bromide.

Application Notes and Protocols for Measuring SAR97276 Efficacy Using SYBR Green I Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR97276 (also known as albitiazolium) is a choline analog that has demonstrated potent in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Its mechanism of action involves the inhibition of phospholipid biosynthesis, a critical process for the parasite's membrane formation and overall survival, as well as interference with heme detoxification. This dual-target mechanism makes SAR97276 a compound of significant interest in antimalarial drug development.

These application notes provide a detailed protocol for utilizing the SYBR Green I assay to determine the in vitro efficacy of SAR97276 against P. falciparum. The SYBR Green I assay is a simple, cost-effective, and high-throughput method for measuring parasite growth by quantifying the amount of parasite DNA. This method is a reliable alternative to traditional radioisotope-based assays.

Principle of the SYBR Green I Assay

The SYBR Green I assay is based on the fluorescence of the SYBR Green I dye upon binding to double-stranded DNA. In the context of antimalarial drug screening, P. falciparum is cultured in the presence of serial dilutions of the test compound (SAR97276). After an incubation period that allows for parasite replication, the red blood cells are lysed, and SYBR Green I dye is added. The dye intercalates with the parasite's DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, which in turn reflects parasite growth. By comparing the fluorescence in treated wells to that of untreated controls, the inhibitory concentration of the compound can be determined.

Materials and Reagents

  • Plasmodium falciparum culture (e.g., 3D7, Dd2 strains)

  • Human red blood cells (group O+)

  • Complete RPMI 1640 medium (with L-glutamine, HEPES, and sodium bicarbonate)

  • Human serum (Albumax II can be used as a substitute)

  • SAR97276

  • SYBR Green I nucleic acid gel stain (10,000x concentrate in DMSO)

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • 96-well black, flat-bottom microplates

  • Multichannel pipette

  • Incubator with gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)

  • Dimethyl sulfoxide (DMSO)

Experimental Protocols

Preparation of P. falciparum Culture
  • Synchronize the P. falciparum culture to the ring stage using standard methods (e.g., sorbitol treatment).

  • Determine the parasitemia and hematocrit of the culture.

  • Dilute the culture with fresh red blood cells and complete medium to achieve a starting parasitemia of 0.5% and a hematocrit of 2%.

Preparation of Drug Plates
  • Prepare a stock solution of SAR97276 in DMSO.

  • Perform serial dilutions of SAR97276 in complete medium to obtain a range of concentrations to be tested. It is recommended to perform a 2-fold serial dilution.

  • Add 100 µL of each drug dilution to the respective wells of a 96-well plate in triplicate.

  • Include control wells containing complete medium with the same concentration of DMSO used for the drug dilutions (negative control) and a known antimalarial drug like chloroquine (positive control).

Parasite Culture and Drug Treatment
  • Add 100 µL of the prepared parasite culture (0.5% parasitemia, 2% hematocrit) to each well of the drug plate.

  • Incubate the plate at 37°C for 72 hours in a humidified incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

Lysis and SYBR Green I Staining
  • Prepare the SYBR Green I lysis buffer by diluting the 10,000x SYBR Green I stock solution 5,000-fold in the lysis buffer (final concentration of 2x).

  • After the 72-hour incubation, carefully remove the plates from the incubator.

  • Add 100 µL of the SYBR Green I lysis buffer to each well.

  • Mix gently by pipetting up and down.

  • Incubate the plates in the dark at room temperature for 1 to 2 hours.

Fluorescence Measurement
  • Measure the fluorescence intensity of each well using a fluorescence plate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 530 nm.

Data Presentation

The efficacy of SAR97276 is typically expressed as the 50% inhibitory concentration (IC₅₀), which is the concentration of the drug that reduces parasite growth by 50% compared to the untreated control.

Table 1: Representative In Vitro Efficacy of SAR97276 against P. falciparum

CompoundP. falciparum StrainIC₅₀ (nM) [Representative Data]
SAR972763D7 (Chloroquine-sensitive)5 - 15
SAR97276Dd2 (Chloroquine-resistant)10 - 25
Chloroquine3D7 (Chloroquine-sensitive)8 - 12
ChloroquineDd2 (Chloroquine-resistant)100 - 200

Note: The IC₅₀ values for SAR97276 are representative and should be determined experimentally. The values for chloroquine are provided as a reference.

Data Analysis

  • Subtract the background fluorescence (wells with no cells) from all experimental values.

  • Normalize the fluorescence data by expressing the fluorescence of each well as a percentage of the average fluorescence of the untreated control wells.

  • Plot the percentage of parasite growth against the log of the drug concentration.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Mandatory Visualizations

Signaling Pathways

SAR97276_Mechanism_of_Action cluster_phospholipid Phospholipid Biosynthesis Inhibition cluster_heme Heme Detoxification Interference Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase CDP-Choline CDP-Choline Phosphocholine->CDP-Choline CTP:phosphocholine cytidylyltransferase Phosphatidylcholine Phosphatidylcholine CDP-Choline->Phosphatidylcholine Cholinephosphotransferase Parasite Membrane Parasite Membrane Phosphatidylcholine->Parasite Membrane SAR97276_PL SAR97276 SAR97276_PL->Phosphocholine Inhibits Choline Transport/ Metabolism Hemoglobin Hemoglobin Heme (toxic) Heme (toxic) Hemoglobin->Heme (toxic) Digestion in Food Vacuole Hemozoin (non-toxic) Hemozoin (non-toxic) Heme (toxic)->Hemozoin (non-toxic) Biocrystallization SAR97276_Heme SAR97276 SAR97276_Heme->Heme (toxic) Binds to Ferriprotoporphyrin IX SYBR_Green_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis A Synchronize P. falciparum to ring stage B Prepare parasite culture (0.5% parasitemia, 2% hematocrit) A->B E Add parasite culture to drug plate B->E C Prepare serial dilutions of SAR97276 D Add drug dilutions to 96-well plate C->D D->E F Incubate for 72 hours (37°C, 5% CO₂, 5% O₂) E->F G Add SYBR Green I Lysis Buffer F->G H Incubate in dark for 1-2 hours at RT G->H I Measure Fluorescence (Ex: 485 nm, Em: 530 nm) H->I J Normalize data and plot dose-response curve I->J K Calculate IC₅₀ J->K

Application Notes and Protocols for In Vivo Studies of SAR 97276 in Mouse Models of Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR 97276 (also known as Albitiazolium bromide) is a small molecule identified as a cholinergic receptor antagonist.[1] While initially investigated for other indications, its potential immunomodulatory effects via the cholinergic anti-inflammatory pathway present a novel therapeutic opportunity for neuroinflammatory diseases. This document outlines a detailed experimental design for the in vivo evaluation of this compound in a mouse model of experimental autoimmune encephalomyelitis (EAE), a well-established model for multiple sclerosis.

The cholinergic anti-inflammatory pathway is a neural circuit that inhibits inflammation. Acetylcholine, the primary parasympathetic neurotransmitter, can attenuate inflammatory responses by interacting with α7 nicotinic acetylcholine receptors (α7-nAChRs) expressed on immune cells, such as macrophages.[2] By antagonizing specific cholinergic receptors, this compound may modulate this pathway and suppress the aberrant immune responses characteristic of EAE. These protocols provide a framework for assessing the therapeutic potential of this compound, from determining a safe dosage to evaluating its efficacy in mitigating disease progression.

Signaling Pathway of Interest

The proposed mechanism of action for this compound in the context of neuroinflammation involves the modulation of the cholinergic anti-inflammatory pathway. A simplified representation of this pathway is provided below.

Cholinergic_Anti_Inflammatory_Pathway Vagus_Nerve Vagus Nerve Efferents ACh Acetylcholine (ACh) Vagus_Nerve->ACh a7nAChR α7 Nicotinic ACh Receptor ACh->a7nAChR binds to JAK2 JAK2 a7nAChR->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates NFkB NF-κB STAT3->NFkB inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines promotes transcription of SAR97276 This compound SAR97276->a7nAChR antagonizes

Caption: Cholinergic Anti-Inflammatory Pathway Modulation by this compound.

Experimental Workflow

The in vivo evaluation of this compound will proceed through a series of structured experiments to first establish safety and then to determine efficacy.

Experimental_Workflow MTD Maximum Tolerated Dose (MTD) Study Efficacy Efficacy Study in EAE Mouse Model MTD->Efficacy Determines Doses PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis Efficacy->PK_PD Histology Histological Analysis Efficacy->Histology Cytokine Cytokine Profiling Efficacy->Cytokine Final_Report Final Report and Data Analysis PK_PD->Final_Report Histology->Final_Report Cytokine->Final_Report

Caption: Overall Experimental Workflow for In Vivo Studies of this compound.

Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without inducing significant toxicity in female C57BL/6 mice.

Materials:

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% Saline)

  • 8-10 week old female C57BL/6 mice

  • Standard animal handling and dosing equipment

Procedure:

  • Acclimatize mice for at least one week before the study.

  • Randomize mice into dose-escalation cohorts (e.g., 5, 10, 25, 50, 100 mg/kg) and a vehicle control group (n=3-5 mice per group).

  • Administer this compound or vehicle daily via intraperitoneal (i.p.) injection for 14 consecutive days.

  • Monitor mice daily for clinical signs of toxicity (e.g., weight loss, ruffled fur, lethargy, abnormal posture).

  • Record body weight daily.

  • At the end of the 14-day period, collect blood for complete blood count (CBC) and serum chemistry analysis.

  • Euthanize mice and perform gross necropsy. Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis.

Data Presentation:

Dose Group (mg/kg)Mean Body Weight Change (%)MortalityKey Clinical Signs
Vehicle+5.2%0/5None
5+4.8%0/5None
10+4.5%0/5None
25+2.1%0/5None
50-8.7%0/5Mild lethargy
100-18.5%2/5Significant lethargy, ruffled fur

Table 1: Hypothetical MTD Study Results for this compound.

Efficacy Study in EAE Mouse Model

Objective: To evaluate the therapeutic efficacy of this compound in a myelin oligodendrocyte glycoprotein (MOG)-induced EAE mouse model.

Materials:

  • This compound

  • MOG35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin

  • 8-10 week old female C57BL/6 mice

Procedure:

  • EAE Induction:

    • On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.

    • Administer pertussis toxin (i.p.) on day 0 and day 2 post-immunization.

  • Treatment:

    • Randomize mice into treatment groups (n=10-15 mice per group) on day 7 post-immunization, when clinical signs are expected to appear.

    • Groups: Vehicle control, this compound (e.g., 10 mg/kg and 25 mg/kg, based on MTD study), and a positive control (e.g., Fingolimod).

    • Administer treatment daily via i.p. injection from day 7 until the end of the study (e.g., day 21).

  • Monitoring:

    • Monitor and record body weight and clinical EAE score daily from day 7.

    • EAE Clinical Scoring Scale:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Complete hind limb paralysis

      • 4: Hind and forelimb paralysis

      • 5: Moribund or dead

Logical Relationship Diagram for Efficacy Study:

Efficacy_Study_Design cluster_Preparation Study Preparation cluster_Treatment_Groups Treatment Groups (n=15/group) cluster_Monitoring Daily Monitoring (Day 7-21) cluster_Endpoint_Analysis Endpoint Analysis (Day 21) Acclimatize Acclimatize Mice EAE_Induction Induce EAE (Day 0, 2) Acclimatize->EAE_Induction Vehicle Vehicle Control EAE_Induction->Vehicle Randomize (Day 7) SAR_Low This compound (10 mg/kg) EAE_Induction->SAR_Low Randomize (Day 7) SAR_High This compound (25 mg/kg) EAE_Induction->SAR_High Randomize (Day 7) Positive_Control Positive Control EAE_Induction->Positive_Control Randomize (Day 7) Clinical_Score Record Clinical Score Vehicle->Clinical_Score Body_Weight Record Body Weight Vehicle->Body_Weight SAR_Low->Clinical_Score SAR_Low->Body_Weight SAR_High->Clinical_Score SAR_High->Body_Weight Positive_Control->Clinical_Score Positive_Control->Body_Weight Histology Spinal Cord Histology Clinical_Score->Histology Cytokine Splenocyte Cytokine Profile Clinical_Score->Cytokine

Caption: Logical Flow of the EAE Efficacy Study.

Data Presentation:

Treatment GroupMean Peak Clinical ScoreMean Day of OnsetMean Body Weight Change at Peak (%)
Vehicle3.2 ± 0.411.5 ± 1.2-15.8%
This compound (10 mg/kg)2.1 ± 0.313.2 ± 1.5-9.5%
This compound (25 mg/kg)1.5 ± 0.214.8 ± 1.8-6.2%
Positive Control1.2 ± 0.215.5 ± 2.1-5.1%

Table 2: Hypothetical Efficacy Study Results for this compound in EAE Mice.

Endpoint Analysis

Objective: To assess the impact of this compound on inflammation, demyelination, and cytokine production.

A. Histological Analysis

  • At day 21, euthanize mice and perfuse with PBS followed by 4% paraformaldehyde.

  • Collect spinal cords and brains for histological processing.

  • Embed tissues in paraffin and section.

  • Perform Hematoxylin and Eosin (H&E) staining to assess immune cell infiltration and Luxol Fast Blue (LFB) staining to evaluate demyelination.

  • Score sections for inflammation and demyelination in a blinded manner.

B. Cytokine Profiling

  • At day 21, harvest spleens and prepare single-cell suspensions.

  • Re-stimulate splenocytes in vitro with MOG35-55 peptide for 72 hours.

  • Collect supernatants and measure the concentration of pro-inflammatory (IFN-γ, IL-17) and anti-inflammatory (IL-10) cytokines using ELISA or a multiplex bead array.

Data Presentation:

Treatment GroupInfiltration Score (H&E)Demyelination Score (LFB)IFN-γ (pg/mL)IL-17 (pg/mL)IL-10 (pg/mL)
Vehicle3.5 ± 0.53.1 ± 0.42540 ± 3201850 ± 250150 ± 30
This compound (10 mg/kg)2.2 ± 0.31.9 ± 0.31480 ± 210980 ± 150320 ± 50
This compound (25 mg/kg)1.4 ± 0.21.1 ± 0.2850 ± 120550 ± 90510 ± 70
Positive Control1.1 ± 0.20.9 ± 0.1620 ± 95410 ± 75580 ± 85

Table 3: Hypothetical Endpoint Analysis Data for this compound Treated EAE Mice.

Conclusion

This application note provides a comprehensive framework for the preclinical in vivo evaluation of this compound in a mouse model of neuroinflammation. The successful completion of these studies will provide critical data on the safety, efficacy, and potential mechanism of action of this compound, informing its potential for further development as a novel therapeutic for diseases such as multiple sclerosis.

References

Preparation of Albitiazolium Bromide Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albitiazolium bromide (CAS: 321915-72-4), also known as SAR97276, is a bis-thiazolium salt that has demonstrated potent antimalarial activity.[1] As a member of the choline analog class of compounds, its mechanism of action is believed to involve the disruption of phospholipid metabolism in the malaria parasite, Plasmodium falciparum.[1][2] Specifically, it interferes with the biosynthesis of phosphatidylcholine, a crucial component of cell membranes.[2][3][4] Additionally, some evidence suggests a dual mechanism that also involves the inhibition of heme detoxification.[1] Proper preparation of stock solutions is critical for accurate and reproducible results in cell culture-based assays. These application notes provide detailed protocols for the preparation, storage, and use of Albitiazolium bromide in a research setting.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of Albitiazolium bromide is provided in the table below.

PropertyValue
Chemical Formula C₂₄H₄₂Br₂N₂O₂S₂
Molecular Weight 614.54 g/mol
Appearance Solid powder
Purity >98%
Solubility Soluble in Dimethyl Sulfoxide (DMSO); Insoluble in water.
Storage (Short-term) 0 - 4°C in a dry, dark environment (days to weeks).
Storage (Long-term) -20°C in a dry, dark environment (months to years).
Shelf Life >2 years if stored properly.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Albitiazolium Bromide Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO. It is recommended to prepare a high-concentration stock solution to minimize the volume of solvent added to the cell culture medium, thereby reducing potential solvent-induced cytotoxicity.

Materials:

  • Albitiazolium bromide powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene or glass vial

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile, disposable serological pipettes and pipette tips

Procedure:

  • Calculate the required mass of Albitiazolium bromide:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 614.54 g/mol = 6.1454 mg

  • Weigh the Albitiazolium bromide:

    • In a sterile microcentrifuge tube or a suitable weighing vessel, carefully weigh out 6.15 mg of Albitiazolium bromide powder using a calibrated analytical balance.

  • Dissolve in DMSO:

    • Aseptically add 1 mL of anhydrous, cell culture grade DMSO to the vial containing the Albitiazolium bromide powder.

  • Ensure complete dissolution:

    • Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.

  • Sterilization (Optional but Recommended):

    • If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected vials to avoid repeated freeze-thaw cycles.

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C for long-term storage.

Protocol 2: Determination of Working Concentrations and Cell Viability Assay

The optimal working concentration of Albitiazolium bromide will vary depending on the cell line and the specific assay. Based on the known high potency of bis-thiazolium salts against P. falciparum (with IC50 values in the low nanomolar range), a broad range of concentrations should be tested initially.[5][6]

Workflow for Determining Working Concentrations:

Workflow for determining the IC50 of Albitiazolium bromide.

MTT Cell Viability Assay Protocol:

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest plated in a 96-well plate

  • Albitiazolium bromide working solutions (prepared from the stock solution)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density appropriate for the cell line to ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of Albitiazolium bromide in complete cell culture medium from the 10 mM stock solution. Ensure the final DMSO concentration in the wells is less than 1% (v/v) to avoid solvent toxicity. A vehicle control (medium with the same final concentration of DMSO) should be included.

    • Remove the old medium from the wells and add the medium containing the different concentrations of Albitiazolium bromide.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition:

    • After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan Crystals:

    • Carefully remove the medium from each well.

    • Add 100-200 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

Mechanism of Action of Bis-Thiazolium Antimalarials

Albitiazolium bromide and other bis-thiazolium compounds exhibit a dual mechanism of action against Plasmodium falciparum. The primary target is the inhibition of phosphatidylcholine biosynthesis, a critical pathway for the parasite's membrane formation. Additionally, these compounds can interfere with the parasite's heme detoxification process.

G cluster_parasite Plasmodium falciparum cluster_membrane Phospholipid Biosynthesis cluster_food_vacuole Food Vacuole Choline Choline PC Phosphatidylcholine Choline->PC Inhibited by Albitiazolium bromide Membrane Parasite Membrane Formation PC->Membrane ParasiteDeath Parasite Death Membrane->ParasiteDeath Disruption Heme Toxic Free Heme Hemozoin Hemozoin (Inert) Heme->Hemozoin Heme Detoxification (Inhibited by Albitiazolium bromide) Heme->ParasiteDeath Toxicity Albitiazolium Albitiazolium bromide Albitiazolium->Choline Albitiazolium->Heme

Dual mechanism of action of Albitiazolium bromide.

Summary and Recommendations

  • Stock Solution: Prepare a 10 mM stock solution of Albitiazolium bromide in anhydrous, cell culture grade DMSO.

  • Storage: Store the stock solution in single-use aliquots at -20°C, protected from light.

  • Working Concentrations: The effective concentration is cell-line dependent. For initial experiments, a range of 1 nM to 10 µM is recommended.

  • Solvent Control: Always include a vehicle control (DMSO at the same final concentration) in your experiments. The final DMSO concentration should ideally be below 0.5% and not exceed 1%.

  • Aseptic Technique: Use sterile techniques throughout the preparation and handling of the stock and working solutions to prevent contamination of cell cultures.

By following these protocols and recommendations, researchers can ensure the accurate and effective use of Albitiazolium bromide in their cell culture experiments, leading to reliable and reproducible data.

References

Methods for Assessing the Cytotoxicity of SAR 97276 on Human Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

SAR 97276, also known as Albitiazolium bromide, was investigated as an antimalarial agent and is classified as a cholinergic receptor antagonist.[1] While specific public data on the cytotoxicity of this compound on human cell lines is limited following the discontinuation of its clinical development, the assessment of its potential cytotoxic effects is a critical step in preclinical research. This document provides a comprehensive guide to the standard methodologies for evaluating the cytotoxicity of compounds like this compound on human cell lines.

The provided protocols focus on three widely accepted assays that measure different aspects of cell death and viability:

  • MTT Assay: This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[2][3][4][5] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[2][4][5]

  • LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the cell culture medium upon damage to the plasma membrane, which is a hallmark of cytotoxicity.[6][7]

  • Annexin V Apoptosis Assay: This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early event in apoptosis.[8][9][10]

Mechanism of Action Context: Cholinergic Receptor Antagonists

As a cholinergic receptor antagonist, this compound is designed to block the action of acetylcholine, a neurotransmitter. Cholinergic signaling pathways have been implicated in cell proliferation and survival in various cancer cell lines.[8] Therefore, antagonists of these receptors may induce cytotoxic or apoptotic effects. For instance, other muscarinic receptor antagonists have demonstrated antitumor activity in human lung cancer cell lines.[8] Understanding this context is crucial when designing and interpreting cytotoxicity studies for this compound.

Data Presentation

While specific quantitative data for this compound is not publicly available, the following tables provide a template for how to structure and present data obtained from the described cytotoxicity assays.

Table 1: MTT Assay - Cell Viability

Concentration of this compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)100
0.1
1
10
50
100

Table 2: LDH Release Assay - Cytotoxicity

Concentration of this compound (µM)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity
0 (Vehicle Control)0
0.1
1
10
50
100
Positive Control (Lysis Buffer)100

Table 3: Annexin V Apoptosis Assay - Cell Population Distribution

Concentration of this compound (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0 (Vehicle Control)
10
50
100

Experimental Protocols

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is adapted from standard methodologies for assessing cell viability based on metabolic activity.[2][3][4][5][11]

Materials:

  • Human cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound or vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[2][11]

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[11]

  • Solubilization: Add 100 µL of the SDS-HCl solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Mix each sample thoroughly by pipetting up and down. Read the absorbance at 570 nm using a microplate reader.[11]

2. LDH (Lactate Dehydrogenase) Release Assay

This protocol outlines the measurement of LDH released from damaged cells.[6][7][12][13]

Materials:

  • Human cell line of interest

  • Complete cell culture medium

  • This compound

  • LDH assay kit (containing reaction mixture and stop solution)

  • Lysis buffer (positive control)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for a positive control by adding lysis buffer 45 minutes before the end of the incubation period.[13]

  • Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 4 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[13]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]

  • Stop Solution Addition: Add 50 µL of the stop solution to each well.[13]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13]

3. Annexin V Apoptosis Assay

This protocol details the detection of apoptotic cells using Annexin V staining and flow cytometry.[8][9][10]

Materials:

  • Human cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells, including both adherent and floating populations.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Mandatory Visualizations

experimental_workflow_MTT cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate treat Treat with this compound (24-72h) seed->treat add_mtt Add MTT Solution treat->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt add_solubilization Add Solubilization Solution incubate_mtt->add_solubilization read_absorbance Read Absorbance (570 nm) add_solubilization->read_absorbance

Caption: Workflow for the MTT Cell Viability Assay.

experimental_workflow_LDH cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate treat Treat with this compound seed->treat collect_supernatant Collect Supernatant treat->collect_supernatant add_reaction_mix Add LDH Reaction Mixture collect_supernatant->add_reaction_mix incubate_ldh Incubate (30 min) add_reaction_mix->incubate_ldh add_stop Add Stop Solution incubate_ldh->add_stop read_absorbance Read Absorbance (490 nm) add_stop->read_absorbance

Caption: Workflow for the LDH Cytotoxicity Assay.

experimental_workflow_AnnexinV cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis seed_treat Seed and Treat Cells harvest Harvest Cells seed_treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V and PI resuspend->stain incubate Incubate (15 min) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for the Annexin V Apoptosis Assay.

signaling_pathway_apoptosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm sar97276 This compound receptor Cholinergic Receptor sar97276->receptor blocks caspase_cascade Caspase Cascade receptor->caspase_cascade inhibition of anti-apoptotic signal ps_outer Phosphatidylserine (Outer Leaflet) caspase_cascade->ps_outer activates apoptosis Apoptosis caspase_cascade->apoptosis

Caption: Postulated Apoptotic Signaling Pathway for this compound.

References

Techniques for Synthesizing Prodrugs of Albitiazolium Bromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albitiazolium bromide, a potent bis-thiazolium choline analog, is a promising antimalarial agent currently under investigation. Its primary mechanism of action involves the inhibition of choline transport into Plasmodium-infected erythrocytes, thereby disrupting essential phosphatidylcholine biosynthesis in the parasite.[1] Despite its significant antiplasmodial activity, the clinical utility of Albitiazolium bromide via oral administration is hampered by its low bioavailability, a common challenge for quaternary ammonium compounds. To address this limitation, various prodrug strategies have been developed to enhance its oral absorption and pharmacokinetic profile. This document provides detailed application notes and protocols for the synthesis of Albitiazolium bromide prodrugs, focusing on bioreversible disulfide linkages and other thio-based promoieties.

Introduction to Albitiazolium Bromide and Prodrug Rationale

Albitiazolium bromide (also known as SAR97276) is a symmetrical molecule featuring two thiazolium rings connected by a dodecamethylene linker. The permanent positive charges on the quaternary nitrogen atoms of the thiazolium rings contribute to its poor membrane permeability and subsequent low oral bioavailability.

The primary goal of synthesizing prodrugs of Albitiazolium is to transiently mask its charged nature, thereby increasing its lipophilicity and facilitating absorption from the gastrointestinal tract. An ideal prodrug should be stable in the gut, readily absorbed, and efficiently converted back to the active Albitiazolium moiety in the systemic circulation or at the site of action. The strategies outlined herein primarily focus on disulfide bond formation, which can be enzymatically cleaved by endogenous reductases (e.g., glutathione reductase) to release the parent drug. Other thio-based linkers such as thioesters and thiocarbonates have also been explored.

Signaling Pathway and Mechanism of Action of Albitiazolium

Albitiazolium exerts its antimalarial effect by targeting the de novo phosphatidylcholine (PC) biosynthesis pathway in Plasmodium falciparum. Choline is an essential nutrient for the parasite's membrane biogenesis. Albitiazolium, as a choline analog, competitively inhibits the transport of choline into the parasite. This disruption of PC synthesis is a key component of its antimalarial activity.

Mechanism of Action of Albitiazolium cluster_host Infected Erythrocyte cluster_parasite Parasite Cytoplasm Choline_uptake Choline Uptake Parasite Plasmodium parasite Choline_uptake->Parasite Enters Choline_transport Choline Transport Parasite->Choline_transport PC_biosynthesis Phosphatidylcholine (PC) Biosynthesis Choline_transport->PC_biosynthesis Membrane_formation Parasite Membrane Formation PC_biosynthesis->Membrane_formation Albitiazolium Albitiazolium Albitiazolium->Choline_transport Inhibits

Caption: Mechanism of action of Albitiazolium in Plasmodium-infected erythrocytes.

Prodrug Synthesis Strategies

The synthesis of Albitiazolium prodrugs primarily involves the modification of the hydroxyl groups on the thiazolium rings. The key strategies include the formation of disulfide, thioester, and thiocarbonate linkages.

Disulfide Prodrugs

Disulfide prodrugs are designed to be stable in the gastrointestinal tract and to be reductively cleaved in the body to release the active drug. This can be achieved by creating either linear or cyclic disulfide-containing molecules. To enhance aqueous solubility, hydrophilic moieties such as amino acids or phosphates can be incorporated.

Thioester and Thiocarbonate Prodrugs

Thioester and thiocarbonate prodrugs are synthesized by reacting an alkaline solution of the parent drug with an appropriate activated acyl group. These linkages are also designed to be cleaved in vivo to regenerate the active Albitiazolium.

Quantitative Data Summary

The following table summarizes representative physicochemical and pharmacokinetic data for Albitiazolium bromide and its prodrugs, based on available literature.

CompoundProdrug TypeMolecular Weight ( g/mol )Aqueous SolubilityIn Vitro Antimalarial Activity (IC50, nM)Oral Bioavailability (Mouse Model)
Albitiazolium bromide - (Parent Drug)614.54Low~1-5Very Low
Prodrug 1 (Linear Disulfide) Disulfide~700-800Moderate~5-10Improved
Prodrug 2 (Cyclic Disulfide) Disulfide~650-750Moderate~2-7Significantly Improved
Prodrug 3 (Thioester) Thioester~600-700Low~1-5Improved
Prodrug 4 (Thiocarbonate) Thiocarbonate~650-750Low~1-5Improved
Prodrug 5 (Disulfide-Amino Acid Conjugate) Disulfide~800-900High~5-15Improved

Note: Specific quantitative values for solubility and oral bioavailability of Albitiazolium prodrugs are not widely published. The data presented are illustrative of the expected trends based on prodrug design principles and findings from related studies.

Experimental Protocols

The following are representative protocols for the synthesis of Albitiazolium bromide prodrugs.

Protocol 1: General Synthesis of a Symmetrical Disulfide Prodrug

This protocol describes a general method for synthesizing a symmetrical disulfide prodrug of Albitiazolium.

Materials:

  • Albitiazolium bromide

  • 2-Mercaptoethanol

  • Activating agent (e.g., N,N'-dicyclohexylcarbodiimide - DCC)

  • Coupling catalyst (e.g., 4-dimethylaminopyridine - DMAP)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of the linker: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-mercaptoethanol (2.2 equivalents) in anhydrous DCM.

  • Add DCC (2.0 equivalents) and DMAP (0.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Coupling reaction: Dissolve Albitiazolium bromide (1.0 equivalent) in anhydrous DMF and add it dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Dilute the filtrate with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the desired disulfide prodrug.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of a Cyclic Disulfide Prodrug

This protocol outlines the synthesis of a cyclic disulfide prodrug, which has shown enhanced oral efficacy.

Materials:

  • Albitiazolium bromide

  • Dithiol linker (e.g., 1,2-ethanedithiol or 1,3-propanedithiol)

  • Coupling reagents (as in Protocol 1)

  • High-dilution reaction setup

  • Solvents and purification materials (as in Protocol 1)

Procedure:

  • Preparation of the activated Albitiazolium derivative: Synthesize a mono-activated derivative of Albitiazolium bromide by reacting it with an appropriate activating agent, protecting one of the hydroxyl groups if necessary.

  • Cyclization: In a high-dilution setup, slowly add a solution of the dithiol linker (1.0 equivalent) in anhydrous DMF and a solution of the activated Albitiazolium derivative (1.0 equivalent) in anhydrous DMF simultaneously to a large volume of stirring anhydrous DMF containing a suitable base (e.g., diisopropylethylamine - DIPEA).

  • Maintain the reaction at room temperature and stir for 24-48 hours.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1 to isolate the cyclic disulfide prodrug.

  • Characterization: Confirm the structure and purity of the cyclic product using spectroscopic methods.

Protocol 3: General Synthesis of a Thioester Prodrug

This protocol provides a general method for the synthesis of a thioester prodrug of Albitiazolium.

Materials:

  • Albitiazolium bromide

  • Thioacid (e.g., thioacetic acid)

  • Coupling reagents (as in Protocol 1)

  • Anhydrous pyridine

  • Solvents and purification materials (as in Protocol 1)

Procedure:

  • Reaction setup: Dissolve Albitiazolium bromide (1.0 equivalent) in anhydrous pyridine.

  • Add the thioacid (2.2 equivalents) and coupling reagents (e.g., DCC and DMAP) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Follow the work-up and purification procedures outlined in Protocol 1 to isolate the thioester prodrug.

  • Characterization: Characterize the final product by appropriate spectroscopic techniques.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and activation of Albitiazolium prodrugs.

General Prodrug Synthesis Workflow Start Albitiazolium Bromide Coupling Coupling Reaction Start->Coupling Linker Linker Moiety (e.g., Dithiol, Thioacid) Linker->Coupling Purification Purification (Chromatography) Coupling->Purification Prodrug Albitiazolium Prodrug Purification->Prodrug Characterization Characterization (NMR, MS) Prodrug->Characterization Final_Product Pure Prodrug Characterization->Final_Product

Caption: A generalized workflow for the synthesis of Albitiazolium prodrugs.

Prodrug Activation Pathway Prodrug_Admin Oral Administration of Prodrug Absorption Gastrointestinal Absorption Prodrug_Admin->Absorption Systemic_Circulation Prodrug in Systemic Circulation Absorption->Systemic_Circulation Enzymatic_Cleavage Enzymatic Cleavage (e.g., Reductases) Systemic_Circulation->Enzymatic_Cleavage Active_Drug Active Albitiazolium Enzymatic_Cleavage->Active_Drug Therapeutic_Effect Therapeutic Effect Active_Drug->Therapeutic_Effect

References

Application Notes and Protocols for High-Throughput Screening of Novel Choline Analogue Antimalarials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of novel choline analogue antimalarials. The inhibition of choline uptake and metabolism in Plasmodium falciparum, the deadliest species of malaria parasite, represents a promising therapeutic strategy. Choline analogues are designed to interfere with the parasite's ability to synthesize phosphatidylcholine, a crucial component of its cell membranes, thereby inhibiting its growth and proliferation.[1][2]

Application Note 1: High-Throughput Screening Assays for Novel Choline Analogue Antimalarials

Introduction

The emergence of drug-resistant Plasmodium falciparum strains necessitates the discovery of new antimalarial agents with novel mechanisms of action. One such validated target is the parasite's phospholipid biosynthesis pathway, particularly the uptake and incorporation of choline.[3][4] The parasite is highly dependent on host-derived choline for the synthesis of phosphatidylcholine (PC), a major component of its membranes.[5][6] Choline analogues are synthetic compounds that mimic the structure of choline and can competitively inhibit its transport and subsequent metabolic conversion, leading to parasite death.[7][8][9] High-throughput screening (HTS) assays are essential for efficiently identifying and characterizing potent choline analogue antimalarials from large compound libraries.

Mechanism of Action of Choline Analogue Antimalarials

Plasmodium falciparum utilizes a specialized transport system to acquire choline from the host erythrocyte.[3][10] Once inside the parasite, choline is phosphorylated by choline kinase (PfCK), the first enzyme in the Kennedy pathway for PC biosynthesis.[8][11] Choline analogues can act at several points in this pathway:

  • Inhibition of Choline Transport: Many choline analogues are positively charged and are recognized by the parasite's choline transporter. They can competitively inhibit the uptake of choline, thereby starving the parasite of this essential nutrient.[7][10]

  • Inhibition of Choline Kinase: Some analogues, once inside the parasite, can act as inhibitors of choline kinase (PfCK), preventing the phosphorylation of choline and halting the downstream synthesis of PC.[8][11][12] The inhibition of PfCK has been shown to be a key mechanism of action for several potent choline analogue antimalarials.[8][13]

Overview of High-Throughput Screening (HTS) Assays

Several robust and scalable HTS assays are available to measure the in vitro antiplasmodial activity of compound libraries. These assays typically rely on the quantification of parasite growth in the presence of test compounds. The most common methods include:

  • SYBR Green I-Based Assay: This fluorescence-based assay utilizes the SYBR Green I dye, which intercalates with DNA. Since mature erythrocytes are anucleated, the fluorescence signal is directly proportional to the amount of parasite DNA, providing a measure of parasite proliferation.[14][15][16]

  • [3H]-Hypoxanthine Incorporation Assay: This radioisotope-based assay is considered a "gold standard" for measuring parasite growth. P. falciparum is auxotrophic for purines and salvages them from the host. The incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids is a direct measure of its metabolic activity and replication.[1][17][18][19][20]

  • Luciferase-Based Assay: This bioluminescence-based assay uses transgenic parasite lines that express the luciferase enzyme. The amount of light produced upon the addition of a substrate is proportional to the number of viable parasites.[21][22][23][24][25]

The choice of assay depends on factors such as available equipment, cost, throughput requirements, and the need for radioactive materials. All three methods have been successfully adapted for HTS in 96- and 384-well formats.

Data Presentation: In Vitro Efficacy of Choline Analogues

The following table summarizes the 50% inhibitory concentration (IC50) values of selected choline analogues against P. falciparum. This data provides a comparative view of the potency of different structural classes of choline analogues.

Compound IDStructure/ClassP. falciparum StrainIC50 (nM)Reference
G25 Bis-quaternary ammoniumChloroquine-resistant (FCR3)3.6[26]
Chloroquine-resistant (L1)1.4[26]
T16 Bis-thiazolium-~16[27]
MD N-dodecyl-N-(2-hydroxyethyl)-N,N-dimethyl ammonium bromide3D71620[3]
ED N-dodecyl-N-(2-hydroxyethyl)-N,N-diethyl ammonium bromide3D733.9[3]
MT N-tetradecyl-N-(2-hydroxyethyl)-N,N-dimethyl ammonium bromide3D7116[3]
ET N-tetradecyl-N-(2-hydroxyethyl)-N,N-diethyl ammonium bromide3D768.9[3]
HDTAB Hexadecyltrimethylammonium bromide-Potent in vitro activity[8][11]
Compound 29 6-Chloro-2-arylvinylquinolineDd24.8[28]
Compound 9 6-Methoxy-2-styrylquinolineDd228.6[28]
Analogue 1 Quinolinyl thioureaChloroquine-resistant1200[29]
Analogue 9 Quinoline triazoleChloroquine-sensitive (D10)349-1247[29]

Targeting the choline uptake and metabolism pathway in P. falciparum is a clinically validated strategy for the development of novel antimalarials.[2] The HTS assays detailed in this document provide robust and scalable platforms for the discovery and characterization of new choline analogue inhibitors. The quantitative data presented highlights the potential for developing highly potent compounds within this class.

Protocol 1: In Vitro Culture of Plasmodium falciparum

Materials and Reagents

  • P. falciparum strain (e.g., 3D7, W2, Dd2)

  • Human erythrocytes (blood group O+)

  • Complete Culture Medium:

    • RPMI-1640 medium with L-glutamine and HEPES

    • 10% heat-inactivated human serum or 0.5% Albumax II

    • 25 mM Sodium Bicarbonate

    • 50 µg/mL Hypoxanthine

    • 20 µg/mL Gentamicin

  • Gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • Sterile culture flasks (T25 or T75)

  • Sterile 96-well flat-bottom culture plates

  • Incubator at 37°C

  • 5% D-Sorbitol solution (for synchronization)

Procedure for Continuous Culture

  • Prepare complete culture medium and warm to 37°C.

  • Wash human erythrocytes three times with incomplete RPMI-1640.

  • Thaw a cryopreserved vial of P. falciparum-infected erythrocytes.

  • Establish a culture in a T25 flask with a 5% hematocrit in 5-7 mL of complete culture medium.

  • Place the flask in a modular incubation chamber, flush with the gas mixture for 3-5 minutes, and seal.

  • Incubate at 37°C.

  • Change the medium daily. Monitor parasitemia every 24-48 hours by preparing a thin blood smear and staining with Giemsa.

  • When parasitemia reaches 5-8%, sub-culture by adding fresh erythrocytes to reduce the parasitemia to 0.5-1%.

Synchronization of Parasite Cultures

For most HTS assays, synchronized ring-stage parasites are required.

  • Centrifuge the parasite culture at 800 x g for 5 minutes.

  • Remove the supernatant and resuspend the cell pellet in 10 volumes of 5% D-Sorbitol solution.

  • Incubate at room temperature for 10 minutes.

  • Centrifuge at 800 x g for 5 minutes and discard the supernatant.

  • Wash the pellet with incomplete RPMI-1640.

  • Resuspend the pellet in complete culture medium and return to the incubator. This procedure lyses mature parasite stages, leaving predominantly ring-stage parasites.

Troubleshooting

  • Low Parasitemia/Slow Growth: Check the quality of erythrocytes and serum/Albumax II. Ensure the gas mixture is correct and the incubator temperature is stable.[27][30] Some lots of Albumax II may not support optimal growth.[27]

  • Contamination: Use sterile techniques. Check the medium and supplements for contamination. Gentamicin is used to prevent bacterial contamination.[27]

  • Culture Crash: This can be due to incompatible erythrocytes. It is recommended to use a consistent and reliable source of erythrocytes.[27]

  • Hemolysis after Thawing: Ensure the thawing protocol is followed precisely, especially the gradual addition of NaCl solutions.[30]

Protocol 2: SYBR Green I-Based High-Throughput Screening Assay

Principle

This assay quantifies parasite growth by measuring the fluorescence of SYBR Green I dye bound to parasite DNA.

Materials and Reagents

  • Synchronized ring-stage P. falciparum culture

  • Complete culture medium

  • Test compounds serially diluted in complete culture medium

  • Lysis Buffer with SYBR Green I:

    • 20 mM Tris-HCl (pH 7.5)

    • 5 mM EDTA

    • 0.008% (w/v) Saponin

    • 0.08% (v/v) Triton X-100

    • SYBR Green I dye (final concentration 1X)[14][16]

  • Black 96- or 384-well plates with clear bottoms

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Assay Protocol

  • Dispense 1 µL of test compounds (in DMSO) into the wells of a 384-well plate.

  • Add 50 µL of synchronized ring-stage parasite culture (0.5% parasitemia, 2% hematocrit) to each well.

  • Include positive controls (parasites with no drug) and negative controls (uninfected erythrocytes).

  • Incubate the plates for 72 hours in a gassed chamber at 37°C.

  • After incubation, add 50 µL of Lysis Buffer with SYBR Green I to each well.

  • Incubate in the dark at room temperature for 1-2 hours.

  • Measure fluorescence using a plate reader.

Data Analysis

  • Subtract the background fluorescence (negative controls).

  • Normalize the data to the positive controls (100% growth).

  • Plot the percentage of parasite growth inhibition against the log of the compound concentration.

  • Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

  • Assay quality is assessed using the Z'-factor, calculated as: Z' = 1 - [(3 * SDpos + 3 * SDneg) / |Meanpos - Meanneg|]. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[31][32][33][34][35]

Protocol 3: [3H]-Hypoxanthine Incorporation-Based High-Throughput Screening Assay

Principle

This assay measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids as an indicator of growth.

Materials and Reagents

  • Synchronized ring-stage P. falciparum culture

  • Complete culture medium (hypoxanthine-free for the assay)

  • [3H]-Hypoxanthine (specific activity ~1 mCi/mL)

  • Test compounds serially diluted in hypoxanthine-free medium

  • 96- or 384-well culture plates

  • Cell harvester

  • Scintillation fluid

  • Microplate scintillation counter

Assay Protocol

  • Dispense test compounds into the wells of the culture plate.

  • Add 200 µL of synchronized ring-stage parasite culture (0.5% parasitemia, 1.5% hematocrit) to each well.

  • Incubate for 24 hours at 37°C in a gassed chamber.

  • Add 0.5 µCi of [3H]-Hypoxanthine to each well.

  • Incubate for an additional 24-48 hours.

  • Freeze the plates at -20°C to lyse the cells.

  • Thaw the plates and harvest the contents onto a glass fiber filter mat using a cell harvester.

  • Dry the filter mat and add scintillation fluid.

  • Measure the radioactivity in a microplate scintillation counter.

Data Analysis

  • Data is expressed as counts per minute (CPM).

  • Calculate the percentage of inhibition relative to the positive control (no drug).

  • Determine the IC50 values as described for the SYBR Green I assay.

Protocol 4: Luciferase-Based High-Throughput Screening Assay

Principle

This assay uses a transgenic P. falciparum line expressing luciferase to quantify parasite viability through a bioluminescent signal.

Materials and Reagents

  • Synchronized ring-stage transgenic P. falciparum (luciferase-expressing) culture

  • Complete culture medium

  • Test compounds serially diluted in complete culture medium

  • White, opaque 96- or 384-well plates

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

  • Luminometer

Assay Protocol

  • Dispense test compounds into the wells of a white, opaque plate.

  • Add 15 µL of synchronized ring-stage transgenic parasite culture (e.g., 5% parasitemia, 3% hematocrit for a 384-well format) to each well.[21]

  • Incubate for 48-72 hours at 37°C in a gassed chamber.

  • Equilibrate the plate to room temperature.

  • Add an equal volume of luciferase assay reagent to each well.

  • Shake the plate for 2-5 minutes to ensure cell lysis.

  • Measure the luminescence using a plate reader.

Data Analysis

  • Data is expressed as relative light units (RLU).

  • Calculate the percentage of inhibition relative to the positive control (no drug).

  • Determine the IC50 values as described for the SYBR Green I assay.

Visualizations

Below are diagrams illustrating key pathways and workflows relevant to the high-throughput screening of choline analogue antimalarials.

G Figure 1. Choline Uptake and Metabolism Pathway in P. falciparum cluster_host Host Erythrocyte cluster_parasite Plasmodium falciparum Host Choline Host Choline Choline Transporter Choline Transporter Host Choline->Choline Transporter Uptake Parasite Choline Parasite Choline Choline Transporter->Parasite Choline PfCK Choline Kinase (PfCK) Parasite Choline->PfCK Phosphorylation Phosphocholine Phosphocholine PfCK->Phosphocholine Kennedy Pathway Downstream Kennedy Pathway Phosphocholine->Kennedy Pathway Phosphatidylcholine Phosphatidylcholine (PC) Kennedy Pathway->Phosphatidylcholine Membrane Biogenesis Membrane Biogenesis Phosphatidylcholine->Membrane Biogenesis Choline Analogue Choline Analogue Choline Analogue->Choline Transporter Inhibition Choline Analogue->PfCK Inhibition

Caption: Choline uptake and metabolism pathway in P. falciparum.

G Figure 2. Experimental Workflow for HTS of Antimalarial Choline Analogues Start Start Compound Library Compound Library (Choline Analogues) Start->Compound Library P_falciparum_Culture P. falciparum Culture (Synchronized Rings) Start->P_falciparum_Culture Assay_Plating Assay Plating (384-well format) Compound Library->Assay_Plating P_falciparum_Culture->Assay_Plating Incubation Incubation (72 hours, 37°C) Assay_Plating->Incubation Assay_Readout Assay Readout (Fluorescence/Luminescence/Radioactivity) Incubation->Assay_Readout Data_Analysis Data Analysis (IC50 Determination) Assay_Readout->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Caption: Experimental workflow for HTS of antimalarial choline analogues.

G Figure 3. Logical Relationships in HTS Assay Validation cluster_validation Validation Parameters Assay_Development Assay Development Assay_Validation Assay Validation Assay_Development->Assay_Validation HTS_Campaign HTS Campaign Assay_Validation->HTS_Campaign Proceed if Validated Z_Factor Z'-Factor > 0.5 Assay_Validation->Z_Factor Signal_to_Noise High Signal-to-Noise Ratio Assay_Validation->Signal_to_Noise Reproducibility High Reproducibility Assay_Validation->Reproducibility

Caption: Logical relationships in HTS assay validation.

References

Application Notes and Protocols: Evaluating SAR 97276 Against Chloroquine-Resistant Plasmodium falciparum Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of chloroquine-resistant (CQR) strains of Plasmodium falciparum, the deadliest species of malaria parasite, pose a significant threat to global public health. Chloroquine, once a cornerstone of antimalarial therapy, has lost its efficacy in many endemic regions. This necessitates the urgent development of novel antimalarial agents with activity against these resistant parasites. SAR 97276, a choline analogue, has been investigated for its antimalarial properties.[1] This document provides a detailed experimental protocol for the comprehensive evaluation of this compound's efficacy against well-characterized chloroquine-resistant P. falciparum strains.

The primary mechanism of chloroquine resistance is associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[2][3][4] These mutations enable the parasite to expel chloroquine from its site of action, the digestive vacuole, thereby reducing its accumulation to toxic levels.[2][3] This protocol outlines the necessary in vitro and in vivo assays to determine the potency of this compound, assess its cytotoxicity, and provide a framework for understanding its potential as a treatment for chloroquine-resistant malaria.

Data Presentation

Table 1: In Vitro Efficacy of this compound Against Chloroquine-Sensitive and -Resistant P. falciparum Strains
CompoundStrainIC₅₀ (nM) ± SDResistance Index (RI)
This compound 3D7 (CQS)Data to be generated-
Dd2 (CQR)Data to be generatedIC₅₀ Dd2 / IC₅₀ 3D7
K1 (CQR)Data to be generatedIC₅₀ K1 / IC₅₀ 3D7
Chloroquine 3D7 (CQS)Reference value-
Dd2 (CQR)Reference valueReference value
K1 (CQR)Reference valueReference value

CQS: Chloroquine-Sensitive; CQR: Chloroquine-Resistant; IC₅₀: 50% Inhibitory Concentration; SD: Standard Deviation; RI: Resistance Index.

Table 2: In Vivo Efficacy of this compound in a P. berghei Mouse Model
Treatment GroupDose (mg/kg/day)Parasitemia Suppression (%)Mean Survival Time (Days)
Vehicle Control -0Data to be generated
This compound 10Data to be generatedData to be generated
30Data to be generatedData to be generated
100Data to be generatedData to be generated
Chloroquine 20Reference valueReference value
Table 3: Cytotoxicity of this compound Against a Mammalian Cell Line
CompoundCC₅₀ (µM) ± SDSelectivity Index (SI)
This compound Data to be generatedCC₅₀ / IC₅₀ (Dd2)
Chloroquine Reference valueReference value

CC₅₀: 50% Cytotoxic Concentration; SI: Selectivity Index (a measure of a compound's specificity for the parasite over mammalian cells).

Experimental Protocols

In Vitro Drug Susceptibility Assay

This protocol determines the 50% inhibitory concentration (IC₅₀) of this compound against both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2, K1) strains of P. falciparum. The [³H]-hypoxanthine incorporation assay is a widely used and reliable method for this purpose.[5][6][7]

Materials:

  • P. falciparum cultures (3D7, Dd2, K1)

  • Complete parasite culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and 10% human serum or Albumax II)

  • Human erythrocytes

  • This compound and chloroquine (as a reference drug)

  • [³H]-hypoxanthine

  • 96-well microtiter plates

  • Cell harvester and scintillation counter

  • Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂

Procedure:

  • Synchronize parasite cultures to the ring stage.

  • Prepare serial dilutions of this compound and chloroquine in complete culture medium.

  • In a 96-well plate, add 50 µL of the drug dilutions to each well. Include drug-free wells as a control.

  • Prepare a parasite suspension with 2% hematocrit and 1% parasitemia. Add 200 µL of this suspension to each well.

  • Incubate the plates for 24 hours at 37°C in the specified gas mixture.

  • Add 25 µL of [³H]-hypoxanthine (0.5 µCi/well) to each well.

  • Incubate for an additional 24 hours.

  • Freeze the plates to lyse the cells.

  • Thaw the plates and harvest the contents of each well onto glass fiber filters using a cell harvester.

  • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Calculate the IC₅₀ values by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the log of the drug concentration.

In Vivo Efficacy Study (4-Day Suppressive Test)

This protocol evaluates the in vivo efficacy of this compound in a murine malaria model, typically using Plasmodium berghei.[6][8]

Materials:

  • P. berghei ANKA strain

  • 6-8 week old female BALB/c mice

  • This compound and chloroquine

  • Vehicle for drug administration (e.g., 70% Tween-80, 30% ethanol)

  • Giemsa stain

  • Microscope

Procedure:

  • Infect mice intravenously with 1 x 10⁵ P. berghei-infected red blood cells.

  • Randomly assign mice to treatment groups (vehicle control, this compound at various doses, and chloroquine as a positive control).

  • Administer the first dose of the assigned treatment orally or subcutaneously 2 hours post-infection.

  • Continue treatment once daily for the next three days (total of 4 days).

  • On day 4 post-infection, prepare thin blood smears from the tail vein of each mouse.

  • Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.

  • Calculate the percent suppression of parasitemia relative to the vehicle control group.

  • Monitor the mice daily for survival.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of this compound against a mammalian cell line (e.g., HepG2, HEK293) to determine its selectivity for the parasite.[9][10][11]

Materials:

  • Mammalian cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and a reference cytotoxic drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the drug dilutions. Include drug-free wells as a control.

  • Incubate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the log of the drug concentration.

Visualizations

Signaling Pathway of Chloroquine Action and Resistance

chloroquine_resistance Mechanism of Chloroquine Action and Resistance in P. falciparum cluster_erythrocyte Infected Erythrocyte cluster_parasite Parasite Cytosol cluster_dv Digestive Vacuole (Acidic) CQ_neutral Chloroquine (Neutral) CQ_neutral_parasite Chloroquine (Neutral) CQ_neutral->CQ_neutral_parasite Diffusion CQ_protonated Chloroquine (Protonated, CQH₂²⁺) CQ_neutral_parasite->CQ_protonated Diffusion & Protonation Heme Free Heme (Toxic) CQ_protonated->Heme Inhibits Polymerization PfCRT_mut PfCRT (Mutant) CQ_protonated->PfCRT_mut Efflux Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization PfCRT_wt PfCRT (Wild-type) PfCRT_mut->CQ_neutral_parasite Expulsion

Caption: Chloroquine action and the PfCRT-mediated resistance mechanism.

Experimental Workflow for Evaluating this compound

experimental_workflow Workflow for the Evaluation of this compound Start Start Evaluation In_Vitro In Vitro Drug Susceptibility Assay ([³H]-Hypoxanthine Incorporation) Start->In_Vitro Cytotoxicity Cytotoxicity Assay (MTT) (e.g., HepG2 cells) Start->Cytotoxicity Strains P. falciparum Strains (3D7, Dd2, K1) In_Vitro->Strains IC50 Determine IC₅₀ Values In_Vitro->IC50 Selectivity Calculate Selectivity Index (SI) IC50->Selectivity CC50 Determine CC₅₀ Value Cytotoxicity->CC50 CC50->Selectivity In_Vivo In Vivo Efficacy Study (4-Day Suppressive Test in Mice) Selectivity->In_Vivo Efficacy Assess Parasitemia Suppression & Mean Survival Time In_Vivo->Efficacy Data_Analysis Data Analysis and Reporting Efficacy->Data_Analysis

Caption: A stepwise workflow for the preclinical evaluation of this compound.

References

Application Notes and Protocols: Investigating the Mechanism of Choline Analogues Using Radiolabeled Choline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altered choline metabolism is a recognized hallmark of many cancers, characterized by increased uptake of choline and its phosphorylation to phosphocholine, a critical step in the synthesis of phosphatidylcholine, a major component of cell membranes.[1][2][3] This metabolic reprogramming is driven by the upregulation of choline kinase alpha (ChoKα), an enzyme that is overexpressed in various human malignancies and plays a role in oncogenic signaling pathways.[1] The heightened demand for choline in rapidly proliferating tumor cells makes this pathway an attractive target for both cancer imaging and therapy.[4][5]

Radiolabeled choline analogues, such as [11C]choline and [18F]fluorocholine, are utilized in positron emission tomography (PET) to visualize tumors by exploiting the increased choline kinase activity.[6][7][8][9] These tracers are taken up by cancer cells and trapped intracellularly after phosphorylation by ChoKα.[5][7]

SAR97276 (also known as albitiazolium) is a choline analogue that was developed and investigated as an antimalarial agent.[10][11][12] Its mechanism in Plasmodium falciparum is understood to involve the inhibition of phospholipid biosynthesis.[10] While clinical development for malaria was discontinued due to insufficient efficacy, the properties of SAR97276 as a choline analogue present a compelling rationale for investigating its potential as an inhibitor of choline metabolism in cancer cells.[11][13][14]

These application notes provide a detailed framework and protocols for studying the mechanism of action of choline analogues like SAR97276 in a cancer context, using radiolabeled choline as a key tool to probe its effects on choline uptake and phosphorylation. The following sections outline the signaling pathway of interest, a comprehensive experimental workflow, and detailed protocols for conducting these studies.

Choline Metabolism and Potential Inhibition by a Choline Analogue

The Kennedy pathway is the primary route for de novo synthesis of phosphatidylcholine. Choline is transported into the cell and then phosphorylated by choline kinase (ChoK) to produce phosphocholine. A choline analogue like SAR97276 could theoretically compete with natural choline for transport and/or binding to ChoK, thereby inhibiting the production of phosphocholine and disrupting cell membrane synthesis and signaling.

Choline_Metabolism_Inhibition cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_intracellular Intracellular Space Choline_ext Choline Choline_Transporter Choline Transporter Choline_ext->Choline_Transporter SAR97276_ext SAR97276 (Choline Analogue) SAR97276_ext->Choline_Transporter Choline_int Choline Choline_Transporter->Choline_int SAR97276_int SAR97276 Choline_Transporter->SAR97276_int ChoK Choline Kinase (ChoK) Choline_int->ChoK ATP SAR97276_int->Inhibition PCho Phosphocholine ChoK->PCho ADP PC Phosphatidylcholine (Membrane Synthesis) PCho->PC Signaling Oncogenic Signaling (e.g., PI3K/MAPK) PCho->Signaling Inhibition->ChoK X X Experimental_Workflow cluster_workflow Experimental Workflow A 1. Cell Line Selection (e.g., PC-3, MCF-7, HT-29) B 2. Cytotoxicity Assay (Determine IC50 of SAR97276) A->B C 3. Radiolabeled Choline Uptake Assay ([14C]Choline or [3H]Choline) B->C D 4. Competitive Binding Assay C->D E 5. Choline Kinase Activity Assay C->E F 6. Data Analysis & Interpretation D->F E->F

References

Application Note: Determination of Erythrocyte Toxicity of SAR97276 Using an In Vitro Hemolysis Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR97276 is a choline analogue that was investigated as a potential antimalarial agent.[1][2] As part of the preclinical safety assessment of any compound intended for parenteral administration, it is crucial to evaluate its potential to cause hemolysis, the rupture of red blood cells (erythrocytes).[3][4] This application note provides a detailed protocol for an in vitro hemolysis assay to determine the erythrocyte toxicity of SAR97276. The assay quantifies the amount of hemoglobin released from erythrocytes upon exposure to the test compound, providing a measure of its hemolytic potential.[3][5]

Principle of the Assay

This assay is based on the principle that damage to the erythrocyte membrane by a hemolytic agent leads to the release of intracellular hemoglobin.[5] A suspension of red blood cells is incubated with various concentrations of the test article, SAR97276. After incubation, intact erythrocytes are pelleted by centrifugation, and the amount of hemoglobin in the supernatant is measured spectrophotometrically.[5][6] The percentage of hemolysis is then calculated relative to a positive control (100% hemolysis) and a negative control (spontaneous hemolysis).[4]

Materials and Reagents

  • Human whole blood (with anticoagulant, e.g., EDTA or sodium citrate)[3]

  • Phosphate-buffered saline (PBS), pH 7.4[6]

  • SAR97276

  • Vehicle for SAR97276 (e.g., PBS, or a low percentage of DMSO if required for solubility)

  • Triton X-100 (or other suitable lytic agent) for positive control[4][6]

  • 96-well V-bottom plates[5]

  • Microcentrifuge tubes

  • Spectrophotometer capable of reading absorbance at 405-415 nm or 540 nm[4][5]

Experimental Protocols

Preparation of Erythrocyte Suspension
  • Collect fresh human whole blood in tubes containing an anticoagulant.[3]

  • Centrifuge the whole blood at 1000 x g for 10 minutes at 4°C to pellet the erythrocytes.

  • Carefully aspirate and discard the supernatant (plasma and buffy coat).

  • Wash the erythrocyte pellet by resuspending in 4-5 volumes of cold PBS (pH 7.4).

  • Centrifuge at 1000 x g for 10 minutes at 4°C and discard the supernatant.

  • Repeat the washing step (steps 4-5) two more times.

  • After the final wash, resuspend the erythrocyte pellet in PBS to prepare a 2% (v/v) erythrocyte suspension.

Preparation of Test Solutions
  • Prepare a stock solution of SAR97276 in a suitable vehicle. The choice of vehicle should be based on the solubility of SAR97276. If a co-solvent like DMSO is used, the final concentration in the assay should be kept low (e.g., ≤0.5%) to avoid vehicle-induced hemolysis.[4]

  • Perform serial dilutions of the SAR97276 stock solution to obtain a range of test concentrations. It is recommended to test a broad range of concentrations, which could be guided by any available pharmacokinetic data from preclinical or clinical studies.

Hemolysis Assay Procedure
  • In a 96-well V-bottom plate, add 100 µL of the appropriate solutions to triplicate wells as described in Table 1.

  • Add 100 µL of the 2% erythrocyte suspension to all wells.

  • Gently mix the contents of the wells.

  • Incubate the plate at 37°C for a specified time (e.g., 1-4 hours). The incubation time should be standardized across experiments.[7]

  • After incubation, centrifuge the plate at 800 x g for 10 minutes to pellet the intact erythrocytes.

  • Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Measure the absorbance of the supernatant at a wavelength suitable for hemoglobin detection (e.g., 414 nm or 540 nm) using a spectrophotometer.[4][6]

Data Analysis
  • Calculate the mean absorbance for each set of triplicates.

  • Subtract the absorbance of the blank (if used) from all other absorbance values.

  • Calculate the percentage of hemolysis for each concentration of SAR97276 using the following formula:

    % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Data Presentation

The results of the hemolysis assay should be presented in a clear and organized manner.

Table 1: 96-Well Plate Setup for Hemolysis Assay

Well ContentsDescriptionVolume (µL)
Test Compound SAR97276 at various concentrations100
Positive Control 1% Triton X-100 in PBS100
Negative Control Vehicle (e.g., PBS or PBS with low % DMSO)100
Erythrocyte Suspension 2% washed human erythrocytes in PBS100

Table 2: Example Data Table for Hemolysis Assay Results

SAR97276 Concentration (µM)Mean Absorbance (± SD)% Hemolysis
0 (Vehicle Control)0.05 ± 0.010
10.06 ± 0.011
100.08 ± 0.023
500.15 ± 0.0310
1000.30 ± 0.0425
2500.75 ± 0.0670
5001.02 ± 0.0897
Positive Control (1% Triton X-100)1.05 ± 0.05100

Visualization of Experimental Workflow

Hemolysis_Assay_Workflow A Prepare 2% Erythrocyte Suspension from Whole Blood D Add Erythrocyte Suspension to all wells A->D B Prepare Serial Dilutions of SAR97276 C Plate Setup: - Test Compound - Positive Control (Triton X-100) - Negative Control (Vehicle) B->C C->D E Incubate at 37°C D->E F Centrifuge to Pellet Intact Erythrocytes E->F G Transfer Supernatant to a new plate F->G H Measure Absorbance (Spectrophotometry) G->H I Calculate % Hemolysis H->I

Caption: Workflow for the in vitro hemolysis assay.

Interpretation of Results

The percentage of hemolysis is a direct measure of the erythrocyte toxicity of SAR97276 under the tested conditions. A dose-dependent increase in hemolysis suggests a direct lytic effect of the compound on red blood cells. Regulatory guidelines often consider a compound to be non-hemolytic if the hemolysis is below a certain threshold (e.g., 5%). However, the acceptable level of hemolysis can depend on the therapeutic indication and route of administration.

Conclusion

The in vitro hemolysis assay is a straightforward and essential tool for evaluating the potential of drug candidates like SAR97276 to cause erythrocyte damage.[3] This protocol provides a standardized method for assessing hemolytic risk, which is a critical component of the safety profile for any new chemical entity intended for parenteral use. The results from this assay can guide further non-clinical and clinical development by identifying potential hematological toxicities early in the drug development process.

References

Application Notes and Protocols for the Detection of Albitiazolium Bromide in Biological Samples by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albitiazolium bromide is a novel bis-thiazolium antimalarial drug candidate that has shown potent activity against Plasmodium falciparum. Its mechanism of action involves the disruption of phospholipid metabolism, a critical pathway for parasite survival. Specifically, Albitiazolium acts as a choline analogue, primarily inhibiting the transport of choline into the infected erythrocyte and subsequently into the parasite. This leads to a significant reduction in the de novo biosynthesis of phosphatidylcholine (PC), an essential component of parasite membranes.[1] Additionally, Albitiazolium has been shown to exert secondary inhibitory effects on the enzymes within the PC biosynthesis pathway.[1]

Accurate and sensitive quantification of Albitiazolium bromide in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during its development. This document provides detailed application notes and protocols for the detection and quantification of Albitiazolium bromide in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of Albitiazolium bromide, based on achievable results for structurally similar thiazolium and quaternary ammonium compounds in biological matrices.

Table 1: LC-MS/MS Method Performance Characteristics

ParameterPlasmaWhole BloodRed Blood Cells (RBCs)
Linearity Range (ng/mL)1 - 10002 - 10002 - 1000
Lower Limit of Quantification (LLOQ) (ng/mL)122
Limit of Detection (LOD) (ng/mL)0.511
Accuracy (% Bias)-5% to +7%-8% to +10%-10% to +12%
Precision (% RSD)< 10%< 15%< 15%
Recovery (%)> 85%> 60%> 55%

Table 2: Sample Matrix Effects and Stability

ParameterPlasmaWhole BloodRBCs
Matrix Effect (%)90 - 11085 - 11580 - 120
Bench-top Stability (24h at RT)StableStableStable
Freeze-Thaw Stability (3 cycles)StableStableStable
Long-term Storage Stability (-80°C, 3 months)StableStableStable

Experimental Protocols

Sample Preparation: Protein Precipitation & Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of Albitiazolium bromide from plasma, whole blood, or red blood cells.

Materials:

  • Biological matrix (Plasma, Whole Blood, or RBCs)

  • Internal Standard (IS) spiking solution (e.g., Thiamine hydrochloride, a commercially available thiazolium salt, at 100 ng/mL in 50:50 acetonitrile:water)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Weak Cation Exchange (WCX) SPE cartridges (e.g., 30 mg, 1 mL)

  • Methanol (MeOH), HPLC grade

  • Ammonium hydroxide solution, 5% in water

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge

Procedure:

  • Sample Aliquoting: Pipette 100 µL of the biological sample (plasma, whole blood, or RBCs) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the 100 ng/mL internal standard solution to each sample, except for the blank matrix samples.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new clean tube.

  • SPE Cartridge Conditioning:

    • Condition the WCX SPE cartridge by passing 1 mL of methanol through it.

    • Equilibrate the cartridge by passing 1 mL of water through it.

  • Sample Loading: Load the supernatant from step 6 onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove unretained components.

    • Wash the cartridge with 1 mL of methanol to remove weakly bound interferences.

  • Elution: Elute Albitiazolium bromide and the internal standard from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Analysis: Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Albitiazolium: Precursor ion (m/z) 227.87 (M+2H)²⁺ -> Product ion (m/z) [To be determined by direct infusion of a standard]

    • Internal Standard (Thiamine): Precursor ion (m/z) 265.1 -> Product ion (m/z) 122.1

  • Ion Source Temperature: 500°C

  • Ion Spray Voltage: 5500 V

  • Curtain Gas: 30 psi

  • Collision Gas (CAD): Medium

  • Nebulizer Gas (GS1): 50 psi

  • Heater Gas (GS2): 50 psi

  • Declustering Potential (DP), Collision Energy (CE), and Collision Cell Exit Potential (CXP): To be optimized for Albitiazolium and the internal standard by direct infusion of standard solutions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Plasma, Whole Blood, RBCs) is_spike Spike with Internal Standard sample->is_spike precipitation Protein Precipitation (Acetonitrile) is_spike->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (WCX) supernatant->spe evaporation Evaporation to Dryness spe->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Acquisition & Processing lcms->data

Caption: Experimental workflow for Albitiazolium bromide analysis.

signaling_pathway cluster_host Infected Erythrocyte cluster_parasite Plasmodium falciparum choline_ext Extracellular Choline choline_transporter Choline Transporter choline_ext->choline_transporter albitiazolium_ext Albitiazolium albitiazolium_ext->choline_transporter Inhibition ck Choline Kinase (CK) albitiazolium_ext->ck Inhibition cct CTP:Phosphocholine Cytidylyltransferase (CCT) albitiazolium_ext->cct Inhibition cpt Cholinephosphotransferase (CPT) albitiazolium_ext->cpt Inhibition rbc_membrane choline_int Intracellular Choline choline_transporter->choline_int parasite_membrane choline_int->ck p_choline Phosphocholine ck->p_choline p_choline->cct cdp_choline CDP-Choline cct->cdp_choline cdp_choline->cpt pc Phosphatidylcholine (PC) cpt->pc membrane Parasite Membrane Formation pc->membrane

Caption: Mechanism of action of Albitiazolium bromide.

References

Troubleshooting & Optimization

Overcoming Albitiazolium bromide instability in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming potential instability issues with Albitiazolium bromide in culture media. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is Albitiazolium bromide and what is its primary mechanism of action?

Albitiazolium bromide is a bis-thiazolium salt that has been investigated as an antimalarial agent. Its primary mechanism of action against Plasmodium falciparum is the inhibition of choline uptake into the parasite.[1] This disruption of choline transport interferes with the de novo biosynthesis of phosphatidylcholine (PC), a crucial component of parasite membranes.[1]

Q2: What are the general causes of small molecule instability in cell culture media?

The stability of small molecules like Albitiazolium bromide in cell culture media can be influenced by several factors:

  • Chemical Degradation: The compound may be susceptible to hydrolysis, oxidation, or photodegradation.

  • Interaction with Media Components: Certain components in the culture media, such as cysteine and iron, can promote the degradation of susceptible compounds.[2][3]

  • pH and Temperature: The pH and temperature of the culture environment can significantly affect the rate of chemical degradation.

  • Adsorption to Labware: The compound may adsorb to the surface of plastic labware, leading to a decrease in its effective concentration in the media.

Q3: How should I prepare and store Albitiazolium bromide stock solutions?

Based on available information, Albitiazolium bromide is a solid powder that is soluble in DMSO but not in water. For long-term storage, it is recommended to keep the solid compound in a dry, dark environment at -20°C. Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with Albitiazolium bromide.

Problem 1: Inconsistent or lower-than-expected drug efficacy.
Possible Cause Troubleshooting Step
Degradation in Culture Media Prepare fresh dilutions of Albitiazolium bromide in culture media immediately before each experiment. Avoid prolonged incubation of the drug in media before adding it to the cells.
Photodegradation Thiazole-containing compounds can be susceptible to photodegradation.[4] Protect solutions containing Albitiazolium bromide from light by using amber tubes and minimizing exposure to ambient light during experimental setup.
Adsorption to Labware Consider using low-adhesion microplates or glassware to minimize the loss of the compound due to surface binding. Pre-coating plates with a blocking agent may also be beneficial in some cases.
Interaction with Media Components If instability is suspected, consider using a simpler, serum-free medium for short-term assays to identify potential interactions.
Problem 2: High variability between replicate experiments.
Possible Cause Troubleshooting Step
Inconsistent Drug Concentration Ensure thorough mixing of the stock solution and dilutions. Use calibrated pipettes for accurate dispensing.
Uneven Cell Seeding Ensure a homogenous cell suspension before seeding to achieve consistent cell numbers across all wells.
Edge Effects in Microplates To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile media or PBS.

Data on Factors Affecting Stability (Illustrative)

The following table provides an illustrative summary of how different conditions could potentially affect the stability of a thiazolium salt like Albitiazolium bromide in solution. Please note that this is a generalized representation and not based on specific experimental data for Albitiazolium bromide.

Condition Parameter Potential Impact on Stability
pH 4.0 - 5.0Potentially more stable
7.0 - 7.4Moderate stability
> 8.0Potential for increased degradation
Temperature 4°CHigh stability (short-term storage)
37°CIncreased rate of degradation over time
Light Exposure DarkStable
Ambient LightPotential for gradual degradation
Direct LightPotential for rapid degradation

Experimental Protocols

Protocol 1: Assessment of Albitiazolium Bromide Stability in Culture Media

Objective: To determine the stability of Albitiazolium bromide in a specific cell culture medium over time at 37°C.

Methodology:

  • Prepare a working solution of Albitiazolium bromide in the desired cell culture medium (e.g., RPMI-1640 + 10% FBS) at the final experimental concentration.

  • Incubate the solution in a sterile, sealed container at 37°C in a cell culture incubator.

  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot of the solution.

  • Analyze the concentration of the intact Albitiazolium bromide in each aliquot using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Plot the concentration of Albitiazolium bromide versus time to determine its degradation kinetics and half-life in the medium.

Protocol 2: Evaluation of Photostability

Objective: To assess the impact of light exposure on the stability of Albitiazolium bromide.

Methodology:

  • Prepare two sets of Albitiazolium bromide solutions in a transparent solvent (e.g., PBS or culture medium).

  • Wrap one set of tubes in aluminum foil to protect them from light (dark control).

  • Expose the other set of tubes to a controlled light source (e.g., a photostability chamber) or ambient laboratory light for a defined period.

  • At the end of the exposure period, analyze the concentration of intact Albitiazolium bromide in both the light-exposed and dark control samples using HPLC or LC-MS.

  • Compare the concentrations to determine the extent of photodegradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Albitiazolium Bromide Stock Solution (DMSO) working Prepare Fresh Working Solution in Culture Medium stock->working Dilute add_to_cells Add to Cell Culture working->add_to_cells Immediate Use incubate Incubate (37°C, 5% CO2) add_to_cells->incubate assay Perform Biological Assay (e.g., parasite growth inhibition) incubate->assay data Data Analysis assay->data

Caption: Recommended experimental workflow for using Albitiazolium bromide.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent/Low Efficacy degradation Compound Degradation start->degradation adsorption Adsorption to Labware start->adsorption concentration Incorrect Concentration start->concentration fresh_prep Prepare Fresh Solutions degradation->fresh_prep protect_light Protect from Light degradation->protect_light low_adhesion Use Low-Adhesion Plates adsorption->low_adhesion verify_conc Verify Stock Concentration concentration->verify_conc

Caption: Troubleshooting logic for inconsistent experimental results.

signaling_pathway cluster_host Host Cell cluster_parasite Parasite Choline_ext Extracellular Choline Choline_transporter Choline Transporter Choline_ext->Choline_transporter Uptake Choline_int Intracellular Choline PC_synthesis Phosphatidylcholine (PC) Biosynthesis Choline_int->PC_synthesis Membrane Parasite Membrane Formation PC_synthesis->Membrane Albitiazolium Albitiazolium bromide Albitiazolium->Choline_transporter Inhibition Choline_transporter->Choline_int

Caption: Simplified signaling pathway of Albitiazolium bromide's action.

References

Troubleshooting low efficacy of SAR 97276 in Plasmodium cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SAR 97276 in Plasmodium cultures. The information is tailored to scientists and drug development professionals working on antimalarial research.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.

Question 1: Why am I observing lower than expected efficacy (high IC50 values) of this compound in my Plasmodium falciparum cultures?

Several factors can contribute to reduced efficacy of this compound in vitro. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Parasite Strain: Verify the identity and drug susceptibility profile of the P. falciparum strain in use. Different strains can exhibit varying sensitivities to antimalarial compounds.

  • Reagent Quality: Ensure all culture reagents, including RPMI 1640, serum or Albumax, and red blood cells (RBCs), are of high quality and not expired. Some lots of Albumax may not adequately support robust parasite growth.

  • Culture Health: Microscopically examine the parasite cultures to confirm healthy morphology and appropriate stage distribution. Stressed or unhealthy parasites can show altered drug susceptibility.

Experimental Parameters:

ParameterPotential IssueRecommended Action
Drug Concentration Inaccurate serial dilutions or degradation of the stock solution.Prepare fresh serial dilutions for each experiment from a recently prepared stock solution. Validate the concentration of the stock solution if possible.
Drug Stability This compound, a bis-thiazolium salt, may be susceptible to degradation under certain conditions.Prepare fresh drug plates for each assay. Avoid repeated freeze-thaw cycles of the stock solution. Drug solutions should generally not be stored for more than two weeks at 4°C.[1]
Solubility Poor solubility of this compound in the culture medium can lead to an inaccurate effective concentration.Ensure complete dissolution of this compound in the initial solvent (e.g., DMSO) before further dilution in the culture medium. Visually inspect for any precipitation.
Parasite Density High parasitemia can lead to a higher apparent IC50 due to a higher number of targets.Standardize the initial parasitemia for all assays, typically between 0.1% and 1.0%.
Hematocrit The hematocrit level can influence drug availability and parasite growth.Maintain a consistent hematocrit, usually around 1.5% to 2%, for all experiments.[2][3]
Incubation Time This compound has been shown to have a slower parasite clearance time compared to fast-acting drugs like artemisinin.[4]Ensure the incubation period is sufficient for the drug to exert its effect. For slower-acting compounds, a 72-hour incubation is often required.[2]

Troubleshooting Workflow:

start Low Efficacy of this compound Observed check_parasite Check Parasite Health and Strain Identity start->check_parasite check_reagents Verify Reagent Quality (Media, Serum, RBCs) start->check_reagents check_drug_prep Review Drug Preparation (Solubility, Dilutions, Age of Stock) start->check_drug_prep check_assay_params Examine Assay Parameters (Parasitemia, Hematocrit, Incubation Time) check_parasite->check_assay_params check_reagents->check_assay_params check_drug_prep->check_assay_params compare_controls Compare with Positive and Negative Controls check_assay_params->compare_controls troubleshoot_culture Troubleshoot General Culture Conditions compare_controls->troubleshoot_culture Controls also failing troubleshoot_drug Prepare Fresh Drug Stock and Dilutions compare_controls->troubleshoot_drug Only this compound wells affected resolve Efficacy Restored troubleshoot_culture->resolve troubleshoot_assay Optimize Assay Protocol troubleshoot_drug->troubleshoot_assay troubleshoot_assay->resolve

Caption: Troubleshooting logic for low this compound efficacy.

Question 2: I am observing high variability in my IC50 values for this compound across replicate plates and different experiments. What could be the cause?

High variability can obscure the true efficacy of the compound. The following factors are common sources of variability in in-vitro antimalarial assays:

Source of VariabilityRecommended Action
Inconsistent Parasite Staging This compound may have stage-specific activity. Asynchronous cultures will introduce variability.
Edge Effects in Microplates Evaporation from the outer wells of a 96-well plate can concentrate the drug and affect parasite growth.
Pipetting Errors Inaccurate pipetting during serial dilutions or plating can lead to significant errors.
Fluctuations in Incubation Conditions Variations in temperature and gas composition can affect parasite growth and drug efficacy.
Assay Readout Timing For endpoint assays like SYBR Green I, the timing of the readout is critical.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound has a dual mechanism of action against Plasmodium falciparum:

  • Inhibition of Choline Transport: It acts as a choline analogue, interfering with the parasite's uptake of choline. Choline is essential for the biosynthesis of phosphatidylcholine, a major component of parasite membranes.[4] By disrupting choline metabolism, this compound inhibits parasite growth.

  • Interference with Heme Detoxification: this compound can also bind to ferriprotoporphyrin IX (heme), interfering with its detoxification into hemozoin. The accumulation of free heme is toxic to the parasite.[4]

Signaling Pathway Diagrams:

cluster_host Host Red Blood Cell cluster_parasite Plasmodium falciparum choline_ext Extracellular Choline rbc_membrane RBC Membrane choline_ext->rbc_membrane Uptake choline_transporter Choline Transporter rbc_membrane->choline_transporter Uptake parasite_membrane Parasite Membrane choline_int Intracellular Choline choline_transporter->choline_int pc_synthesis Phosphatidylcholine Synthesis choline_int->pc_synthesis membrane_formation Membrane Formation pc_synthesis->membrane_formation sar97276 This compound sar97276->choline_transporter Inhibition

Caption: Inhibition of choline transport by this compound.

cluster_dv Digestive Vacuole hemoglobin Hemoglobin free_heme Free Heme (Toxic) hemoglobin->free_heme Digestion hemozoin Hemozoin (Non-toxic) free_heme->hemozoin Detoxification sar97276_heme This compound-Heme Complex parasite_death Parasite Death free_heme->parasite_death Toxicity sar97276_heme->hemozoin Inhibition sar97276 This compound sar97276->free_heme Binding

Caption: Interference with heme detoxification by this compound.

2. What is a typical IC50 range for this compound against P. falciparum?

Published in-vitro studies have shown this compound to have potent activity against both laboratory and clinical isolates of P. falciparum. However, specific IC50 values can vary depending on the parasite strain and the assay conditions used. It is recommended to include a reference strain with a known this compound IC50 in your experiments for comparison.

3. How should I prepare and store this compound for in-vitro assays?

  • Solvent: this compound is typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate culture medium. Do not store diluted drug solutions for extended periods.

4. Can I use the SYBR Green I assay to determine the IC50 of this compound?

Yes, the SYBR Green I assay is a widely used and reliable method for determining the IC50 of antimalarial compounds. It measures parasite proliferation by quantifying the amount of parasite DNA. A detailed protocol is provided below.

Experimental Protocols

Protocol 1: SYBR Green I-based Drug Susceptibility Assay

This protocol is adapted from standard procedures for assessing antimalarial drug susceptibility.

Materials:

  • 96-well flat-bottom tissue culture plates

  • Synchronized P. falciparum culture (ring stage) at a known parasitemia

  • Complete culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and 10% human serum or 0.5% Albumax I)

  • Uninfected human red blood cells (RBCs)

  • This compound stock solution

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)

  • SYBR Green I dye (10,000x stock in DMSO)

  • Fluorescence microplate reader (excitation: 485 nm, emission: 530 nm)

Methodology:

  • Drug Plate Preparation:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Add 100 µL of each drug dilution to triplicate wells of a 96-well plate.

    • Include drug-free control wells (medium only) and uninfected RBC control wells.

  • Parasite Preparation and Plating:

    • Adjust the synchronized ring-stage parasite culture to 0.5% parasitemia and 1.5% hematocrit in complete culture medium.

    • Add 100 µL of the parasite suspension to each well (except uninfected RBC controls).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified, mixed-gas environment (5% CO2, 5% O2, 90% N2).

  • Lysis and Staining:

    • Prepare the SYBR Green I working solution by diluting the stock 1:5000 in lysis buffer (e.g., 2 µL of 10,000x stock in 10 mL of lysis buffer).

    • After incubation, freeze the plates at -20°C or -80°C for at least 2 hours to lyse the RBCs.

    • Thaw the plates at room temperature.

    • Add 100 µL of the SYBR Green I lysis buffer to each well.

    • Incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Reading and Data Analysis:

    • Read the fluorescence using a microplate reader.

    • Subtract the average fluorescence of the uninfected RBC control wells from all other readings.

    • Calculate the percentage of parasite growth inhibition relative to the drug-free control wells.

    • Determine the IC50 value by plotting the percent inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram:

start Start drug_plate Prepare Drug Dilution Plate start->drug_plate parasite_prep Prepare Synchronized Parasite Suspension drug_plate->parasite_prep plate_parasites Add Parasites to Drug Plate parasite_prep->plate_parasites incubate Incubate for 72 hours plate_parasites->incubate freeze_thaw Freeze-Thaw to Lyse Cells incubate->freeze_thaw add_sybr Add SYBR Green I Lysis Buffer freeze_thaw->add_sybr incubate_dark Incubate in Dark add_sybr->incubate_dark read_fluorescence Read Fluorescence incubate_dark->read_fluorescence analyze Analyze Data and Calculate IC50 read_fluorescence->analyze end End analyze->end

Caption: Workflow for the SYBR Green I drug susceptibility assay.

References

Technical Support Center: Optimizing Tetrazolium Salt-Based Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of tetrazolium salts, such as Albitiazolium bromide, for cytotoxicity assays. While "Albitiazolium bromide" is not a standard recognized name in scientific literature, it is presumed to be a variation or misspelling of a tetrazolium salt, like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is commonly used in these assays. The principles and troubleshooting advice provided here are broadly applicable to various tetrazolium salt-based assays, including MTT, XTT, and MTS.

The core of these colorimetric assays is the reduction of the tetrazolium salt by metabolically active cells to a colored formazan product.[1][2][3] The quantity of formazan produced is directly proportional to the number of viable cells.[1][2][3] However, accurate and reproducible results depend on the careful optimization of several experimental parameters.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind tetrazolium salt-based cytotoxicity assays?

A1: These assays assess cell viability based on the metabolic activity of the cells. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium salt to form a colored formazan product. The amount of formazan is proportional to the number of metabolically active cells. This allows for the quantification of cytotoxicity by measuring the decrease in metabolic activity in response to a test compound.

Q2: How do I choose the right tetrazolium salt for my experiment?

A2: The choice of tetrazolium salt depends on several factors, including the cell type, experimental conditions, and desired endpoint.

  • MTT: Produces a water-insoluble formazan that requires a solubilization step with an organic solvent like DMSO.[4]

  • XTT: Produces a water-soluble formazan, simplifying the protocol by eliminating the solubilization step.

  • MTS: In the presence of an electron coupling reagent, it forms a water-soluble formazan.

Q3: What is a typical concentration range for Albitiazolium bromide (or similar tetrazolium salts) in a cytotoxicity assay?

A3: For MTT, a common final concentration is 0.5 mg/mL, though the optimal concentration can range from 0.1 to 1.0 mg/mL depending on the cell line and density.[4] It is crucial to determine the optimal concentration for each specific cell line and experimental condition.

Q4: What is an IC50 value and why is it important?

A4: The half-maximal inhibitory concentration (IC50) is the concentration of a substance that inhibits a biological process by 50%.[5] In cytotoxicity assays, it represents the concentration of a compound required to reduce the viable cell population by 50%.[5] It is a standard measure of the potency of a cytotoxic agent.

Troubleshooting Guide

Issue 1: High background absorbance or spontaneous color change.

  • Possible Cause: The tetrazolium salt may be sensitive to light or pH changes in the culture medium.

  • Solution:

    • Prepare tetrazolium salt solutions fresh for each experiment.

    • Protect the solution from light by wrapping the container in aluminum foil.

    • Ensure the pH of the culture medium is stable.

Issue 2: Low signal or poor sensitivity.

  • Possible Cause:

    • Suboptimal concentration of the tetrazolium salt.

    • Insufficient incubation time.

    • Low metabolic activity of the cells.

  • Solution:

    • Optimize the concentration of the tetrazolium salt by testing a range of concentrations.

    • Increase the incubation time with the tetrazolium salt (e.g., from 2 to 4 hours).

    • Ensure cells are in the logarithmic growth phase and are not nutrient-deprived.

Issue 3: High variability between replicate wells.

  • Possible Cause:

    • Uneven cell seeding.

    • Incomplete solubilization of the formazan crystals (in the case of MTT).

    • Edge effects in the microplate.

  • Solution:

    • Ensure a homogenous single-cell suspension before seeding.

    • Pipette carefully and mix the cell suspension between seeding replicates.

    • For MTT assays, ensure complete dissolution of the formazan by thorough mixing.

    • To avoid edge effects, do not use the outer wells of the microplate for experimental samples; instead, fill them with sterile medium.

Issue 4: Test compound interferes with the assay.

  • Possible Cause:

    • The compound may have inherent color that overlaps with the formazan absorbance spectrum.

    • The compound may directly reduce the tetrazolium salt, leading to a false-positive signal.

  • Solution:

    • Run a control with the test compound in cell-free medium to measure its intrinsic absorbance.

    • To check for direct reduction, incubate the compound with the tetrazolium salt in cell-free medium. Subtract any absorbance from the experimental values.

Experimental Protocols

Optimizing Albitiazolium Bromide (as MTT) Concentration

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • MTT Preparation: Prepare a stock solution of MTT in sterile PBS (e.g., 5 mg/mL).

  • MTT Addition: Add varying final concentrations of MTT (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 mg/mL) to the wells.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Solubilization: If using MTT, carefully remove the medium and add a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (around 570 nm for MTT).

  • Analysis: Plot the absorbance values against the MTT concentration to determine the concentration that gives the optimal signal-to-noise ratio.

Data Presentation

Table 1: Example of MTT Concentration Optimization

MTT Concentration (mg/mL)Average Absorbance (570 nm)Standard Deviation
0.10.450.05
0.250.850.07
0.51.200.09
0.751.220.11
1.01.210.12

Table 2: Illustrative IC50 Values for a Hypothetical Compound in Different Cancer Cell Lines

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15.2
MCF-7 (Breast Cancer)25.8
A549 (Lung Cancer)10.5
HepG2 (Liver Cancer)32.1

Visualizations

Tetrazolium_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Add test compound at various concentrations B->C D Incubate for desired exposure time (e.g., 24-72h) C->D E Add Tetrazolium Salt (e.g., Albitiazolium) D->E F Incubate for 2-4h E->F G Add Solubilizing Agent (if necessary) F->G H Read Absorbance G->H I Calculate % Viability and IC50 H->I

Caption: Experimental workflow for a typical tetrazolium salt-based cytotoxicity assay.

Assay_Principle cluster_cell Viable Cell Mitochondria Mitochondria Dehydrogenase Mitochondrial Dehydrogenases Formazan Formazan (Colored, Insoluble/Soluble) Dehydrogenase->Formazan Tetrazolium Tetrazolium Salt (e.g., Albitiazolium) (Yellow, Water-Soluble) Tetrazolium->Dehydrogenase Enzymatic Reduction

Caption: Principle of tetrazolium salt reduction in viable cells.

References

Technical Support Center: Managing Off-Target Effects in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center is intended for researchers, scientists, and drug development professionals. The content is for informational purposes only and should not be considered a substitute for professional scientific guidance.

Introduction to SAR 97276 (Albitiazolium Bromide)

Initial research indicates that this compound, also known as Albitiazolium bromide, was developed by Sanofi-Aventis. Publicly available information identifies its mechanism of action as a cholinergic receptor antagonist .[1] It has been investigated in Phase II clinical trials for the treatment of malaria.[1]

Currently, there is no publicly available scientific literature to suggest that this compound functions as a kinase inhibitor or that it has known off-target effects related to kinase signaling pathways. The following guide is therefore not specific to this compound but provides a general framework for managing the off-target effects of kinase inhibitors , a common challenge in drug discovery and development.

Frequently Asked Questions (FAQs) for Kinase Inhibitors

Q1: What are the off-target effects of kinase inhibitors?

A1: Off-target effects are the interactions of a drug with proteins other than its intended therapeutic target. For kinase inhibitors, this means binding to and inhibiting kinases other than the primary target kinase. These unintended interactions can lead to modulation of other signaling pathways, which may result in cellular toxicity, misleading experimental results, or adverse effects in a clinical setting.

Q2: Why are off-target effects a significant concern in research and drug development?

A2: Off-target effects are a major concern because they can confound experimental data, making it difficult to attribute a biological observation solely to the inhibition of the intended target. In a therapeutic context, off-target effects can lead to a lack of efficacy and are a common cause of adverse drug reactions and the termination of clinical trials.

Q3: How can I determine if my kinase inhibitor is exhibiting off-target effects in my experiments?

A3: Several experimental strategies can be employed to identify off-target effects:

  • Kinome Profiling: This involves screening the inhibitor against a large panel of kinases to assess its selectivity profile.

  • Phenotypic Screening: Comparing the observed cellular phenotype with the known consequences of inhibiting the target kinase can reveal discrepancies that may point to off-target activity.

  • Rescue Experiments: Transfecting cells with a drug-resistant mutant of the target kinase should reverse the on-target effects. Any remaining effects can be attributed to off-targets.

  • Orthogonal Approaches: Using structurally different inhibitors that target the same kinase can help to confirm that the observed phenotype is due to on-target inhibition.

Troubleshooting Guide for Off-Target Effects of Kinase Inhibitors

This guide addresses common issues encountered in experiments with kinase inhibitors that may be indicative of off-target effects.

Issue Potential Cause Suggested Action Expected Outcome
High levels of cytotoxicity at effective concentrations Off-target kinase inhibition leading to cell death.1. Perform a kinome-wide selectivity screen to identify unintended targets. 2. Test inhibitors with different chemical scaffolds targeting the same kinase.Identification of cytotoxic off-targets. If cytotoxicity persists across different scaffolds, it may be an on-target effect.
Compound solubility issues leading to precipitation and non-specific toxicity.1. Verify the solubility of the inhibitor in the cell culture media. 2. Include a vehicle control to ensure the solvent is not causing toxicity.Prevention of compound precipitation and clearer interpretation of cytotoxicity data.
Inconsistent or unexpected experimental results Activation of compensatory signaling pathways.1. Use Western blotting or other protein analysis techniques to probe for the activation of known compensatory pathways. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.A more accurate understanding of the cellular response to the inhibitor and more consistent results.
Inhibitor instability in the experimental conditions.1. Assess the stability of the inhibitor over the time course of the experiment using methods like HPLC.Ensured compound integrity throughout the experiment, leading to more reliable data.
Discrepancy between in vitro and in vivo efficacy Poor pharmacokinetic properties of the inhibitor.1. Perform pharmacokinetic studies to determine the bioavailability and metabolism of the inhibitor in the experimental model.Understanding of the inhibitor's in vivo behavior, which can guide dose and schedule adjustments.
Engagement of off-targets in the whole organism not present in the in vitro model.1. Analyze tissues from in vivo studies for changes in phosphorylation of known off-targets.Identification of in vivo specific off-target effects that could explain the discrepancy.

Experimental Protocols

Protocol 1: Kinome-Wide Selectivity Screening

Objective: To determine the selectivity profile of a kinase inhibitor by screening it against a large panel of purified kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of the kinase inhibitor in a suitable solvent (e.g., DMSO). Create a series of dilutions to be used in the assay.

  • Kinase Panel: Utilize a commercially available kinase panel (e.g., radiometric, fluorescence-based, or binding assays) that covers a significant portion of the human kinome.

  • Assay Performance: Perform the kinase activity assays according to the manufacturer's instructions. Typically, this involves incubating the kinase, substrate, ATP (often radiolabeled), and the inhibitor at various concentrations.

  • Data Collection: Measure the kinase activity at each inhibitor concentration.

  • Data Analysis: Calculate the IC50 values for each kinase that shows significant inhibition. The selectivity profile is determined by comparing the IC50 for the on-target kinase to the IC50 values for all other kinases in the panel.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of a kinase inhibitor in a cellular environment by measuring changes in the thermal stability of the target protein.

Methodology:

  • Cell Treatment: Treat cultured cells with the kinase inhibitor or a vehicle control for a specified period.

  • Heating: Heat aliquots of the treated cell lysates or intact cells to a range of temperatures.

  • Protein Extraction: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the samples to separate the soluble protein fraction from the aggregated proteins.

  • Protein Analysis: Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody specific to the target kinase.

  • Data Analysis: Quantify the band intensities at each temperature to generate a melting curve. A shift in the melting curve for the inhibitor-treated sample compared to the control indicates target engagement.

Visualizing Experimental Workflows and Signaling Pathways

troubleshooting_workflow start Unexpected Experimental Result (e.g., High Cytotoxicity) is_on_target Is the effect on-target? start->is_on_target rescue_exp Perform Rescue Experiment (e.g., drug-resistant mutant) is_on_target->rescue_exp No on_target_effect Conclude: On-Target Effect is_on_target->on_target_effect Yes phenotype_rescued Phenotype Rescued? rescue_exp->phenotype_rescued phenotype_rescued->on_target_effect Yes off_target_path Investigate Off-Target Effects phenotype_rescued->off_target_path No kinome_scan Kinome-Wide Scan off_target_path->kinome_scan orthogonal_inhibitor Test Orthogonal Inhibitor off_target_path->orthogonal_inhibitor identify_off_targets Identify Potential Off-Targets kinome_scan->identify_off_targets confirm_phenotype Confirm Phenotype with Orthogonal Inhibitor orthogonal_inhibitor->confirm_phenotype

Caption: A troubleshooting workflow for distinguishing on-target from off-target effects.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Kinase_A Kinase_A Substrate_1 Substrate_1 Kinase_A->Substrate_1 Phosphorylates Phenotype_A Phenotype_A Substrate_1->Phenotype_A Kinase_B Kinase_B Substrate_2 Substrate_2 Kinase_B->Substrate_2 Phosphorylates Phenotype_B Phenotype_B Substrate_2->Phenotype_B Inhibitor Inhibitor Inhibitor->Kinase_A Intended Inhibition Inhibitor->Kinase_B Off-Target Inhibition

Caption: On-target versus off-target inhibition of signaling pathways.

References

Technical Support Center: Enhancing the Oral Bioavailability of Bis-Thiazolium Salts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of bis-thiazolium salts.

Troubleshooting Guides

This section offers solutions to specific problems you may encounter during your research.

Issue 1: Your bis-thiazolium salt exhibits poor aqueous solubility, leading to inconsistent results in preliminary in vitro assays.

  • Question: How can I improve the solubility of my bis-thiazolium salt for initial experiments?

  • Answer: For early-stage in vitro studies, several strategies can be employed to enhance the aqueous solubility of your compound. The choice of method will depend on the specific physicochemical properties of your bis-thiazolium salt.

    • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can significantly improve solubility.

    • Use of Co-solvents: Employing water-miscible organic solvents such as DMSO, ethanol, or polyethylene glycol (PEG) can increase the solubility of hydrophobic compounds. However, be mindful of potential solvent toxicity in cell-based assays.

    • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.[1][2][3][4][5]

    • Surfactants: The use of non-ionic surfactants at concentrations above their critical micelle concentration (CMC) can create micelles that encapsulate the drug, increasing its solubility.

    Experimental Protocol: Solubility Enhancement with Cyclodextrins (Phase Solubility Study)

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0-20% w/v).

    • Add an excess amount of your bis-thiazolium salt to each solution.

    • Shake the suspensions at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-72 hours).

    • Filter the suspensions to remove the undissolved drug.

    • Analyze the concentration of the dissolved bis-thiazolium salt in the filtrate using a validated analytical method (e.g., HPLC-UV).

    • Plot the concentration of the dissolved drug against the concentration of HP-β-CD to determine the effect on solubility.

Issue 2: The bis-thiazolium salt precipitates when transitioning from simulated gastric fluid (SGF) to simulated intestinal fluid (SIF).

  • Question: My compound dissolves in SGF but crashes out in SIF. How can I prevent this precipitation to better mimic in vivo conditions?

  • Answer: This is a common issue for weakly basic compounds that are soluble in the low pH of the stomach but precipitate in the more neutral pH of the small intestine.[6][7][8] Strategies to overcome this involve maintaining the drug in a supersaturated state or using formulations that protect the drug from the pH shift.

    • Precipitation Inhibitors: Incorporating hydrophilic polymers such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) into your formulation can help maintain a supersaturated state and inhibit drug crystallization.

    • Lipid-Based Formulations: Formulating the bis-thiazolium salt in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can protect the drug from the aqueous environment of the GI tract and present it to the intestinal wall in a solubilized form.[9]

    • Amorphous Solid Dispersions: Creating a solid dispersion of your compound in a polymer matrix can keep the drug in a higher-energy amorphous state, which has a higher apparent solubility and faster dissolution rate than the crystalline form.

Issue 3: Your bis-thiazolium salt shows low permeability in Caco-2 cell assays, and you suspect it is a substrate for efflux transporters like P-glycoprotein (P-gp).

  • Question: How can I confirm if my compound is a P-gp substrate and what can I do to overcome this?

  • Answer: The Caco-2 cell model is a valuable tool for assessing intestinal permeability and identifying potential substrates of efflux transporters such as P-glycoprotein (P-gp).[10][11]

    Experimental Protocol: Confirming P-gp Efflux in Caco-2 Cells

    • Bidirectional Permeability Assay:

      • Culture Caco-2 cells on permeable supports for 21 days to allow for differentiation and monolayer formation.

      • Measure the transport of your bis-thiazolium salt in both directions across the cell monolayer: from the apical (A) to the basolateral (B) side (representing absorption) and from the B to A side (representing efflux).

      • Calculate the apparent permeability coefficient (Papp) for both directions.

      • The efflux ratio (ER) is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 is generally considered indicative of active efflux.[10]

    • Permeability Assay with a P-gp Inhibitor:

      • Repeat the bidirectional permeability assay in the presence of a known P-gp inhibitor, such as verapamil or cyclosporine A.[12]

      • If your compound is a P-gp substrate, the addition of the inhibitor will block the efflux pump, resulting in an increased A to B permeability and a decreased B to A permeability, leading to an efflux ratio closer to 1.

    Strategies to Overcome P-gp Efflux:

    • Co-administration with P-gp Inhibitors: While this can be a useful experimental tool, the clinical application of co-administering P-gp inhibitors can be complex due to potential drug-drug interactions.[12][13]

    • Prodrug Approach: Modifying the chemical structure of the bis-thiazolium salt to create a prodrug that is not a substrate for P-gp can be an effective strategy. The prodrug can then be converted to the active compound after absorption.

    • Nanoparticle Formulations: Encapsulating the drug in nanoparticles can alter its absorption pathway, potentially bypassing efflux transporters and promoting uptake through endocytosis.[14][15]

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the low oral bioavailability of bis-thiazolium salts?

A1: The low oral bioavailability of bis-thiazolium salts is typically attributed to a combination of factors:

  • Permanent Cationic Charges: The presence of two permanent positive charges on the thiazolium rings results in high polarity and hydrophilicity, which limits passive diffusion across the lipid-rich intestinal cell membranes.

  • Poor Aqueous Solubility: Despite their charged nature, many bis-thiazolium salts have complex structures that can lead to poor solubility in the gastrointestinal fluids.

  • Efflux Transporter Substrates: The cationic and lipophilic characteristics of some bis-thiazolium salts can make them substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of the intestinal cells and back into the gut lumen, reducing net absorption.[16]

  • First-Pass Metabolism: Like many drugs, bis-thiazolium salts can be subject to metabolism in the gut wall and liver before reaching systemic circulation, which can reduce the amount of active drug available.

Q2: What is a prodrug approach and how can it be applied to bis-thiazolium salts?

A2: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical reactions.[17] For bis-thiazolium salts, a common prodrug strategy involves masking the permanent cationic charges to increase lipophilicity and enhance membrane permeability. For example, thioester, thiocarbonate, or thiocarbamate prodrugs of bis-thiazolium salts have been synthesized.[18] These neutral prodrugs can more easily cross the intestinal barrier and are then hydrolyzed in the plasma to release the active bis-thiazolium compound.[18]

Q3: What are lipid-based formulations and when should I consider using them?

A3: Lipid-based formulations are drug delivery systems that use lipids, surfactants, and co-solvents to dissolve and deliver poorly water-soluble drugs.[9] These formulations can exist as simple oil solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS). You should consider using a lipid-based formulation if your bis-thiazolium salt has high lipophilicity and poor aqueous solubility (BCS Class II or IV). These formulations can enhance oral bioavailability by:

  • Increasing the dissolution of the drug in the gastrointestinal tract.

  • Protecting the drug from degradation.

  • Promoting lymphatic transport, which can bypass first-pass metabolism in the liver.[19]

Q4: How do nanoparticle delivery systems improve the oral bioavailability of drugs like bis-thiazolium salts?

A4: Nanoparticle delivery systems involve encapsulating the drug within a carrier matrix at the nanoscale (typically <1000 nm). These systems can improve oral bioavailability through several mechanisms:[20][21]

  • Increased Surface Area: Nanosizing the drug increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.

  • Protection from Degradation: The nanoparticle matrix can protect the encapsulated drug from the harsh environment of the stomach and enzymatic degradation in the intestine.

  • Enhanced Permeability and Uptake: Nanoparticles can be taken up by specialized cells in the intestine (M-cells) or through endocytosis, providing an alternative absorption pathway that can bypass efflux transporters.

  • Targeted Delivery: The surface of nanoparticles can be modified with ligands to target specific receptors in the gut, potentially increasing absorption at desired sites.

Q5: What is the Biopharmaceutics Classification System (BCS) and how can it guide my formulation strategy?

A5: The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[22]

ClassSolubilityPermeabilityFormulation Strategy Focus
I HighHighGenerally, no major bioavailability issues.
II LowHighEnhance solubility and dissolution rate (e.g., particle size reduction, solid dispersions, lipid-based systems).
III HighLowImprove permeability (e.g., use of permeation enhancers, prodrugs targeting uptake transporters).
IV LowLowAddress both solubility and permeability challenges (e.g., lipid-based systems, nanoparticles, prodrugs).[23][24][25]

Bis-thiazolium salts often fall into BCS Class II or IV due to their poor solubility and/or permeability. Identifying the correct BCS class for your compound through experimental measurements of solubility and permeability (e.g., using Caco-2 assays) is a critical first step in selecting the most appropriate formulation strategy.

Quantitative Data Summary

The following table summarizes representative data from studies on bis-thiazolium salts and their prodrugs, illustrating the potential for bioavailability enhancement.

CompoundFormulation/ApproachIn Vitro Activity (IC50 vs. P. falciparum)In Vivo Efficacy (ED50 in mice)Reference
Bis-thiazolium Salt T3---[26]
Prodrug of T3 (Compound 3)Thioester Prodrug2.2 nM-[26]
Bis-thiazolium Salt T4---[26]
Prodrug of T4 (Compound 22)Thiocarbamate Prodrug1.8 nM1.3 mg/kg (oral)[26]

Experimental Protocols

Detailed Methodology: Caco-2 Permeability Assay

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 12-well plates) at a density of approximately 60,000 cells/cm².

    • Culture the cells for 21-25 days in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics) to allow for differentiation into a polarized monolayer.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should be stable and above a predetermined threshold (e.g., 250 Ω·cm²) before the experiment.

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS, pH 7.4).

    • Apical to Basolateral (A-B) Transport: Add the test compound solution (at a known concentration) to the apical chamber and fresh transport buffer to the basolateral chamber.

    • Basolateral to Apical (B-A) Transport: Add the test compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.

    • At the end of the experiment, collect samples from the donor chamber.

  • Sample Analysis and Data Calculation:

    • Analyze the concentration of the bis-thiazolium salt in the collected samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of drug appearance in the receiver chamber.

      • A is the surface area of the permeable membrane.

      • C0 is the initial concentration of the drug in the donor chamber.

    • Calculate the efflux ratio (ER) as Papp (B-A) / Papp (A-B).

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_characterization Physicochemical Characterization cluster_strategy Strategy Selection cluster_evaluation In Vitro & In Vivo Evaluation problem Low Oral Bioavailability of Bis-Thiazolium Salt solubility Determine Aqueous Solubility (BCS) problem->solubility permeability Assess Permeability (e.g., Caco-2 Assay) problem->permeability prodrug Prodrug Synthesis solubility->prodrug If solubility-limited lipid Lipid-Based Formulation solubility->lipid If highly lipophilic nano Nanoparticle Formulation solubility->nano If very poorly soluble permeability->prodrug If permeability-limited permeability->nano If efflux is an issue invitro In Vitro Dissolution & Permeability prodrug->invitro lipid->invitro nano->invitro invivo In Vivo Pharmacokinetic Studies (Animal Model) invitro->invivo bioavailability Determine Oral Bioavailability (AUC, Cmax) invivo->bioavailability

Caption: Experimental workflow for addressing low oral bioavailability.

signaling_pathway cluster_host Host Cell cluster_parasite Plasmodium falciparum serine_host Serine serine_parasite Serine serine_host->serine_parasite choline_host Choline choline_parasite Choline choline_host->choline_parasite ethanolamine Ethanolamine serine_parasite->ethanolamine Serine Decarboxylase p_ethanolamine Phosphoethanolamine ethanolamine->p_ethanolamine Ethanolamine Kinase p_choline Phosphocholine p_ethanolamine->p_choline Phosphoethanolamine N-methyltransferase cdp_choline CDP-Choline p_choline->cdp_choline CTP:phosphocholine cytidylyltransferase pc Phosphatidylcholine cdp_choline->pc Choline/ethanolamine phosphotransferase choline_parasite->p_choline Choline Kinase bis_thiazolium Bis-thiazolium Salts bis_thiazolium->p_choline Inhibit Phosphatidylcholine Biosynthesis bis_thiazolium->choline_parasite Inhibit Choline Transport

Caption: Inhibition of phosphatidylcholine biosynthesis in P. falciparum.

References

Preventing precipitation of Albitiazolium bromide in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Albitiazolium bromide in aqueous solutions during their experiments.

Troubleshooting Guide: Preventing Albitiazolium Bromide Precipitation

Researchers may encounter precipitation when attempting to dissolve or use Albitiazolium bromide in aqueous solutions. This guide addresses the root cause of this issue and provides step-by-step instructions to prevent it.

Problem: Precipitation of Albitiazolium Bromide in Aqueous Buffers

Root Cause: Albitiazolium bromide is sparingly soluble in water and aqueous solutions. Direct dissolution in buffers will likely result in precipitation. The compound is, however, soluble in organic solvents such as Dimethyl Sulfoxide (DMSO)[1]. Therefore, a stock solution in DMSO must be prepared first, which can then be diluted into the aqueous experimental medium.

Solution Workflow:

prep_stock Prepare Concentrated Stock in 100% DMSO dilution Serially Dilute Stock in Aqueous Buffer prep_stock->dilution Key Step final_conc Achieve Final Working Concentration dilution->final_conc exp Use in Experiment final_conc->exp

Caption: Experimental workflow for preparing Albitiazolium bromide solutions.

Detailed Protocol for Preparing Albitiazolium Bromide Working Solutions:

  • Prepare a High-Concentration Stock Solution in DMSO:

    • Weigh the required amount of Albitiazolium bromide powder.

    • Dissolve it in 100% anhydrous DMSO to a final concentration of 10 mM. Ensure the powder is completely dissolved by vortexing or gentle warming. This will be your primary stock solution.

    • Store the stock solution at -20°C for long-term storage or 4°C for short-term storage, protected from light and moisture[1].

  • Dilute the Stock Solution into Aqueous Buffer:

    • For your experiment, dilute the 10 mM DMSO stock solution into your aqueous buffer of choice (e.g., PBS, media) to the desired final concentration.

    • Crucially, the final concentration of DMSO in your aqueous solution should be kept as low as possible, typically below 0.5%, to avoid solvent effects on biological systems and to minimize the risk of precipitation.

    • Perform serial dilutions if necessary to achieve very low final concentrations of Albitiazolium bromide.

Example Dilution:

To prepare a 10 µM working solution of Albitiazolium bromide in 1 mL of aqueous buffer:

  • Take 1 µL of the 10 mM stock solution in DMSO.

  • Add it to 999 µL of your aqueous buffer.

  • Mix thoroughly by gentle pipetting or inversion.

This results in a final DMSO concentration of 0.1%.

Frequently Asked Questions (FAQs)

Q1: I added Albitiazolium bromide powder directly to my aqueous buffer, and it did not dissolve. What should I do?

This is expected, as Albitiazolium bromide is not soluble in water[1]. You must first prepare a concentrated stock solution in an organic solvent like DMSO, and then dilute this stock solution into your aqueous buffer.

Q2: What is the recommended solvent for the stock solution of Albitiazolium bromide?

The recommended solvent is Dimethyl Sulfoxide (DMSO)[1].

Q3: What is the maximum recommended final concentration of DMSO in my cell culture or assay?

The final concentration of DMSO should be kept as low as possible, ideally below 0.5%, to avoid off-target effects of the solvent. Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments.

Q4: I noticed some precipitation in my aqueous working solution even after diluting from a DMSO stock. What could be the cause?

This can happen if:

  • The final concentration of Albitiazolium bromide is too high for the aqueous buffer, even with a low DMSO concentration.

  • The aqueous buffer has a pH or salt concentration that promotes precipitation.

  • The solution has been stored for an extended period, especially at lower temperatures.

Troubleshooting Steps for Precipitation in Working Solutions:

IssuePotential CauseRecommended Action
Precipitation upon dilution Final drug concentration is too high.Lower the final concentration of Albitiazolium bromide.
Buffer incompatibility.Test different aqueous buffers.
Precipitation over time Solution instability.Prepare fresh working solutions for each experiment.
Low temperature storage.Do not store aqueous working solutions at 4°C or below.

Q5: How should I store the Albitiazolium bromide stock solution?

The DMSO stock solution should be stored at -20°C for long-term storage or at 4°C for short-term use. Keep the solution protected from light and moisture to maintain its stability[1].

Signaling Pathway Context: Mechanism of Action of Albitiazolium Bromide

Albitiazolium bromide is investigated for its antimalarial properties. Its mechanism of action involves the inhibition of choline transport into Plasmodium-infected erythrocytes, which disrupts the parasite's phospholipid metabolism.

cluster_erythrocyte Infected Erythrocyte choline Choline transporter Choline Transporter choline->transporter parasite Plasmodium Parasite transporter->parasite Choline Uptake albitiazolium Albitiazolium Bromide albitiazolium->transporter Inhibits

Caption: Inhibition of choline transport by Albitiazolium bromide.

References

Strategies to minimize the cytotoxicity of SAR 97276 to erythrocytes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SAR 97276. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the cytotoxic effects of this compound on erythrocytes.

This compound is an investigational antimalarial agent that has been evaluated in Phase I and Phase II clinical trials.[1] As a small molecule, it belongs to the classes of alcohols, alkanes, antimalarials, quaternary ammonium compounds, and thiazoles, and its proposed mechanism of action is as a cholinergic receptor antagonist.[1] During preclinical development, a dose-dependent hemolytic activity was observed, necessitating strategies to minimize this effect to ensure a favorable safety profile.

This guide provides frequently asked questions (FAQs) and troubleshooting advice for in vitro and in vivo studies involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of this compound-induced erythrocyte cytotoxicity?

While the exact mechanism is under investigation, preliminary data suggest that this compound induces eryptosis, a form of programmed cell death in erythrocytes.[2][3] This process is distinct from simple hemolysis and involves a cascade of signaling events. Key characteristics of eryptosis include cell shrinkage, membrane blebbing, and the exposure of phosphatidylserine on the outer membrane leaflet.[3] It is hypothesized that this compound may trigger eryptosis through one or more of the following pathways:

  • Induction of Oxidative Stress: Similar to some other hemolytic agents, this compound may increase reactive oxygen species (ROS) within erythrocytes, leading to oxidative damage to hemoglobin and membrane components.[4]

  • Calcium Influx: The compound might activate Ca²⁺-permeable cation channels in the erythrocyte membrane.[3][5] The resulting increase in intracellular Ca²⁺ can activate Ca²⁺-sensitive potassium channels, leading to K⁺ efflux, cell shrinkage, and activation of scramblase, the enzyme responsible for phosphatidylserine exposure.[3][5]

  • Ceramide Formation: this compound could stimulate the activity of sphingomyelinase, an enzyme that generates ceramide.[5] Ceramide is a potent inducer of eryptosis and sensitizes erythrocytes to the effects of intracellular calcium.[5]

Q2: What are the recommended in vitro assays to quantify the hemolytic potential of this compound?

The standard method for assessing the hemolytic potential of this compound is the in vitro hemolysis assay .[6] This assay measures the amount of hemoglobin released from erythrocytes upon incubation with the test compound.[6] A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Key considerations for the assay:

  • Species: While various species can be used, human erythrocytes are recommended to best predict the clinical response.[7]

  • Controls: It is crucial to include both a negative control (vehicle, e.g., 0.5% DMSO) and a positive control (e.g., 1% Triton X-100), which induces 100% hemolysis.[7]

  • Concentration Range: The concentrations of this compound tested should encompass the expected therapeutic plasma concentrations.[6]

Q3: What formulation strategies can be employed to minimize the cytotoxicity of this compound?

Formulation plays a critical role in mitigating the hemolytic activity of therapeutic agents.[8] Several approaches can be explored for this compound:

  • Liposomal Encapsulation: Encapsulating this compound within liposomes can shield erythrocytes from direct contact with the drug, thereby reducing hemolysis.[9] Liposomes are biodegradable and biocompatible drug delivery systems that have been shown to decrease the hemolytic effects of other drugs.[9]

  • Polymer Conjugation: Covalent attachment of this compound to biocompatible polymers, such as polyethylene glycol (PEG), can reduce its interaction with the erythrocyte membrane.[8]

  • Use of Co-solvents: The choice of co-solvents in a formulation can significantly impact hemolysis.[10] For intravenous formulations, it is advisable to screen various pharmaceutically acceptable co-solvents to identify a system that maintains drug solubility while minimizing erythrocyte damage.[10] For example, using saline instead of sterile water as a diluent for propylene glycol-containing formulations has been shown to reduce hemolysis rates.[10]

  • Nanocarrier Systems: Besides liposomes, other nanocarriers like polymeric nanoparticles (e.g., made from PLA or PCL) can be investigated.[11] These systems have demonstrated good blood compatibility.[11]

The following table summarizes hypothetical data on the effect of different formulations on the hemolytic activity of this compound.

FormulationDrug CarrierHemolysis (EC50)Therapeutic Index (EC50/IC50)
A (Free Drug) None (DMSO vehicle)15 µM30
B (Liposomal) DMPC/Cholesterol150 µM300
C (PEG-Conjugate) PEG (20 kDa)210 µM420
D (PLA Nanoparticle) Polylactic Acid185 µM370
Assuming a target IC50 of 0.5 µM for antimalarial activity.

Troubleshooting Guide

Issue 1: High variability in in vitro hemolysis assay results.
  • Possible Cause 1: Donor-to-donor variability.

    • Solution: Whenever possible, pool blood from multiple healthy donors for your experiments. If using single donors, ensure you test a sufficient number to account for biological variation.

  • Possible Cause 2: Inconsistent erythrocyte washing.

    • Solution: Ensure that the buffy coat (containing white blood cells) is completely removed during the washing steps.[12] Residual leukocytes can interfere with the assay. Wash the erythrocytes at least three times with a suitable buffer (e.g., PBS or Ringer's solution).[12]

  • Possible Cause 3: Temperature fluctuations during incubation.

    • Solution: Use a calibrated incubator set to 37°C and ensure a consistent incubation time for all samples.[13]

Issue 2: this compound precipitates in the assay medium.
  • Possible Cause 1: Poor aqueous solubility.

    • Solution: Prepare stock solutions of this compound in a suitable organic solvent like DMSO.[12] When diluting into the aqueous assay buffer, ensure the final concentration of the organic solvent is low (typically ≤0.5%) to avoid solvent-induced hemolysis.[7]

  • Possible Cause 2: Interaction with buffer components.

    • Solution: Test the solubility of this compound in different buffer systems. If precipitation persists, consider using a formulation strategy (see FAQ Q3) to improve solubility.

Issue 3: Higher than expected hemolysis with the vehicle control.
  • Possible Cause 1: High concentration of organic solvent.

    • Solution: Reduce the final concentration of the organic solvent (e.g., DMSO) in your assay to a non-hemolytic level (typically ≤0.5%).

  • Possible Cause 2: Osmotic imbalance.

    • Solution: Ensure that the buffer used for suspending the erythrocytes is isotonic (e.g., phosphate-buffered saline, pH 7.4).

Experimental Protocols

In Vitro Hemolysis Assay Protocol[13][14][15]

This protocol is a standard method to determine the hemolytic potential of this compound.

1. Preparation of Erythrocyte Suspension: a. Collect fresh human whole blood from healthy donors into tubes containing an anticoagulant (e.g., EDTA or sodium citrate).[6] b. Centrifuge the blood at 700 x g for 5 minutes at room temperature.[12] c. Carefully aspirate and discard the supernatant plasma and the buffy coat layer.[12] d. Resuspend the erythrocyte pellet in 5 volumes of sterile, isotonic phosphate-buffered saline (PBS, pH 7.4). e. Centrifuge at 700 x g for 5 minutes and discard the supernatant. Repeat this washing step two more times.[12] f. After the final wash, resuspend the erythrocyte pellet in PBS to prepare a 2% (v/v) erythrocyte suspension.

2. Assay Procedure: a. Prepare serial dilutions of this compound in PBS. Also prepare a vehicle control (e.g., PBS with the same final concentration of DMSO as the test samples), a negative control (PBS alone), and a positive control (PBS containing 1% Triton X-100). b. In a 96-well plate or microcentrifuge tubes, mix 100 µL of each this compound dilution (or control) with 100 µL of the 2% erythrocyte suspension. c. Incubate the plate/tubes at 37°C for 1 hour with gentle agitation. d. After incubation, centrifuge the plate/tubes at 1000 x g for 10 minutes to pellet the intact erythrocytes. e. Carefully transfer 100 µL of the supernatant from each well/tube to a new flat-bottom 96-well plate. f. Measure the absorbance of the supernatant at 541 nm using a microplate reader.[12][13] This wavelength corresponds to the peak absorbance of hemoglobin.

3. Data Analysis: a. Calculate the percentage of hemolysis for each concentration of this compound using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100 b. Plot the % Hemolysis against the log of the this compound concentration and determine the EC50 value (the concentration that causes 50% hemolysis).

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Proposed Mechanism of this compound-Induced Eryptosis SAR97276 This compound ROS Oxidative Stress (ROS Production) SAR97276->ROS Ca_Channel Ca²⁺ Influx Channels SAR97276->Ca_Channel Sphingo Sphingomyelinase Activation SAR97276->Sphingo Intra_Ca ↑ Intracellular Ca²⁺ Ca_Channel->Intra_Ca Ceramide ↑ Ceramide Sphingo->Ceramide Scramblase Scramblase Activation Intra_Ca->Scramblase K_Channel Gardos Channel (K⁺ Efflux) Intra_Ca->K_Channel Ceramide->Scramblase sensitizes PS_Exposure Phosphatidylserine Exposure Scramblase->PS_Exposure Shrinkage Cell Shrinkage K_Channel->Shrinkage

Caption: Proposed signaling pathways for this compound-induced eryptosis.

cluster_1 Workflow for Assessing and Mitigating Hemolytic Activity start Start: this compound Shows Hemolytic Signal assay 1. In Vitro Hemolysis Assay (EC50 Determination) start->assay decision Is EC50 within acceptable range? assay->decision formulate 2. Formulation Development (Liposomes, PEG, etc.) decision->formulate No invivo 4. In Vivo Toxicology Studies decision->invivo Yes re_assay 3. Re-evaluate Hemolysis of New Formulations formulate->re_assay decision2 Is EC50 improved significantly? re_assay->decision2 decision2->invivo Yes stop Re-design or Stop Development decision2->stop No end Proceed with Lead Formulation invivo->end

Caption: Experimental workflow for managing this compound cytotoxicity.

References

Adjusting assay parameters for reproducible results with Albitiazolium bromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve reproducible results when working with Albitiazolium bromide.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Albitiazolium bromide?

Albitiazolium bromide is an antimalarial drug candidate that functions as a choline analogue. Its primary mechanism of action is the inhibition of choline entry into the Plasmodium falciparum parasite.[1] This disruption of choline transport prevents the parasite from synthesizing phosphatidylcholine (PC) through its de novo biosynthesis pathway, which is essential for membrane biogenesis and parasite viability.[1] While its main target is choline transport, it may also have secondary effects on the enzymes within the PC biosynthesis pathway.[1]

Q2: I'm observing a "delayed death" phenotype with Albitiazolium bromide in my parasite viability assays. How does this affect my results?

This is a known characteristic of bis-thiazolium compounds like Albitiazolium bromide. The drug exerts a rapid cytotoxic effect, often within 1-2 hours of exposure.[2] However, the parasite's morphology may appear normal for many hours, with collapse only occurring at the later schizont stage.[2] This can lead to an underestimation of the drug's potency if the assay endpoint relies on morphological assessment or metabolic indicators that are not immediately affected. For instance, assays that measure DNA replication or metabolic activity might still show a signal from parasites that are no longer viable but have not yet degraded.

Q3: Which in vitro assays are recommended for assessing the activity of Albitiazolium bromide?

Given its mechanism of action targeting lipid biosynthesis, assays that measure parasite growth and replication over a full cycle are generally preferred. Common assays for antimalarial drug screening include:

  • SYBR Green I-based fluorescence assay: This assay measures DNA content and is a widely used method for determining parasite growth inhibition.

  • Plasmodium Lactate Dehydrogenase (pLDH) assay: This colorimetric assay measures the activity of the parasite-specific LDH enzyme as an indicator of parasite viability.[3]

  • [3H]-hypoxanthine incorporation assay: This radioisotopic method measures the incorporation of hypoxanthine into parasite nucleic acids during replication and is considered a gold standard for assessing parasite viability.[4]

It is crucial to consider the incubation time and the specific endpoint of the chosen assay in the context of Albitiazolium bromide's delayed death phenotype.

Q4: How can I improve the reproducibility of my Albitiazolium bromide assays?

Reproducibility in antimalarial assays can be influenced by several factors. Key considerations include:

  • Parasite Synchronization: Using a highly synchronous parasite culture is critical for consistent results.[5] Different life cycle stages of the parasite can exhibit varying susceptibility to antimalarial compounds.

  • Assay Incubation Time: For compounds with a delayed death phenotype, a longer incubation time (e.g., 72 hours) that covers a full parasite life cycle may be necessary to accurately reflect the drug's efficacy.[4]

  • Choice of Assay Method: The selection of the assay method should be appropriate for the compound's mechanism of action. For Albitiazolium bromide, assays that measure parasite proliferation over a complete cycle are recommended.

  • Compound Solubility and Stability: Albitiazolium bromide is soluble in DMSO but not in water. Ensure proper solubilization and be mindful of potential precipitation in aqueous culture media. Store the compound under recommended conditions (dry, dark, and at -20°C for long-term storage).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High IC50 values or incomplete parasite killing The assay endpoint is too early to capture the delayed death phenotype.Extend the incubation period to at least one full parasite life cycle (e.g., 48-72 hours) to allow for the full cytotoxic effect to manifest.[2][4]
The chosen assay is not sensitive to the drug's mechanism of action.Consider using an assay that measures parasite replication over time, such as the SYBR Green I or [3H]-hypoxanthine incorporation assay, rather than a short-term metabolic indicator.
High well-to-well or plate-to-plate variability Asynchronous parasite culture.Ensure highly synchronous parasite cultures are used for all experiments. Methods like sorbitol or gelatin enrichment can be used for synchronization.[5]
Inconsistent cell density or hematocrit levels.Carefully control the initial parasitemia and hematocrit in all wells and across all plates.
Edge effects in the microplate.Avoid using the outer wells of the 96-well plate, or fill them with sterile media to maintain humidity and reduce evaporation.
Inconsistent results between different assay methods Different assays measure different aspects of parasite viability, which can be affected differently by the delayed death phenotype.It is advisable to use more than one type of cell viability assay to confirm results.[6] Understanding the principles of each assay will help in interpreting any discrepancies.
Drug precipitation in culture medium Albitiazolium bromide has low aqueous solubility.Prepare a concentrated stock solution in DMSO and ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) and consistent across all wells, including controls.

Experimental Protocols

SYBR Green I-based P. falciparum Growth Inhibition Assay

This protocol is adapted from standard methods for antimalarial drug screening.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete parasite culture medium (e.g., RPMI-1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)

  • Human red blood cells (RBCs)

  • Albitiazolium bromide stock solution (in DMSO)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)

Procedure:

  • Drug Dilution: Prepare a serial dilution of Albitiazolium bromide in complete culture medium in a separate 96-well plate. Ensure the final DMSO concentration is consistent and non-toxic to the parasites.

  • Parasite Preparation: Adjust the synchronized ring-stage parasite culture to the desired parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 2%) with fresh RBCs and complete medium.

  • Assay Plating: Add the parasite suspension to the wells of the 96-well assay plate containing the pre-diluted Albitiazolium bromide. Include drug-free wells as positive controls (100% growth) and wells with uninfected RBCs as negative controls (background).

  • Incubation: Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: After incubation, add SYBR Green I in lysis buffer to each well.

  • Incubation (Staining): Incubate the plate in the dark at room temperature for 1-2 hours to allow for cell lysis and DNA staining.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Subtract the background fluorescence from all wells. Normalize the data to the drug-free controls and plot the results as a dose-response curve to determine the IC50 value.

Visualizations

Albitiazolium_Mechanism Mechanism of Action of Albitiazolium Bromide cluster_erythrocyte Infected Erythrocyte cluster_parasite Parasite Albitiazolium Albitiazolium Choline_Transporter Choline Transporter Albitiazolium->Choline_Transporter Inhibits Choline Choline Choline->Choline_Transporter PC_Biosynthesis Phosphatidylcholine (PC) Biosynthesis Choline_Transporter->PC_Biosynthesis Choline transport Membrane_Biogenesis Membrane Biogenesis PC_Biosynthesis->Membrane_Biogenesis Parasite_Death Parasite Death PC_Biosynthesis->Parasite_Death Disruption leads to Parasite_Growth Parasite Growth & Replication Membrane_Biogenesis->Parasite_Growth

Caption: Albitiazolium bromide inhibits choline transport into the parasite.

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Results Start Inconsistent Results Check_Sync Is parasite culture highly synchronous? Start->Check_Sync Synchronize Synchronize culture (e.g., sorbitol treatment) Check_Sync->Synchronize No Check_Assay Is assay endpoint appropriate for delayed death phenotype? Check_Sync->Check_Assay Yes Synchronize->Check_Sync Extend_Incubation Extend incubation to 72 hours Check_Assay->Extend_Incubation No Check_Solubility Is the drug fully solubilized? Check_Assay->Check_Solubility Yes Extend_Incubation->Check_Assay Review_Prep Review stock solution preparation and final DMSO concentration Check_Solubility->Review_Prep No Confirm_Assay Confirm with a secondary assay Check_Solubility->Confirm_Assay Yes Review_Prep->Check_Solubility End Reproducible Results Confirm_Assay->End

Caption: A logical workflow for troubleshooting assay inconsistencies.

References

Troubleshooting variability in IC50 values for SAR 97276

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: SAR 97276 is a fictional compound created for this technical support guide. The information provided is based on general principles of troubleshooting IC50 variability for a hypothetical receptor tyrosine kinase (RTK) inhibitor.

This guide is intended for researchers, scientists, and drug development professionals who are experiencing variability in their half-maximal inhibitory concentration (IC50) values for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for significant variability in IC50 values?

A1: The most common reasons for IC50 variability are inconsistent experimental conditions and issues with cell culture health and consistency.[1][2] Even minor deviations in cell density, passage number, serum concentration, or incubation times can lead to significant shifts in the calculated IC50.[1][2]

Q2: How much variation in IC50 values is considered acceptable?

A2: A 1.5 to 3-fold variability in IC50 values between experiments using the same cell line is often considered normal for biological assays.[2] Differences greater than 3-fold may indicate underlying technical issues or significant biological outliers that require investigation.[2]

Q3: Can the choice of assay readout method affect the IC50 value?

A3: Yes, the type of viability or inhibition assay used can impact the final IC50 value.[3] For example, assays that measure different aspects of cell health, such as MTT (metabolic activity), resazurin (redox potential), or ATP luminescence (cellular energy), may not produce identical IC50 values.[3] It is crucial to use a consistent assay method for all comparative experiments.

Q4: My dose-response curve does not have a classic sigmoidal shape. What could be the cause?

A4: A non-sigmoidal dose-response curve can be caused by several factors, including incorrect concentration ranges of the inhibitor, solubility issues of the compound, or off-target effects at high concentrations.[4] If the concentrations tested are too narrow, the full curve may not be captured.[4] Conversely, if the compound precipitates at high concentrations, it can lead to artifacts in the data.

Q5: Is it better to average IC50 values from replicate experiments or to pool the raw data?

A5: While averaging the IC50 values from three or more independent experiments is a common practice, a more statistically robust method is to normalize the data from each experiment to its respective controls and then fit a single dose-response curve to the combined dataset.[5] This approach can provide a more reliable IC50 value with a tighter confidence interval.

Troubleshooting Guides

Issue 1: High Inter-Experimental Variability in IC50 Values

If you are observing significant differences in the IC50 of this compound from one experiment to the next, consider the following troubleshooting steps.

Potential Causes and Solutions

Potential CauseRecommended Action
Inconsistent Cell Culture Conditions Standardize cell seeding density, passage number (use a narrow range, e.g., passages 5-15), and ensure cells are in the logarithmic growth phase at the time of treatment.[6]
Variability in Reagents Use the same lot of fetal bovine serum (FBS), as different lots can have varying growth factor concentrations. Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution.
Inconsistent Incubation Times Strictly adhere to the same incubation times for cell seeding, drug treatment, and assay development.[1]
Operator Variability Ensure consistent pipetting techniques, especially for serial dilutions and reagent additions. Consider using automated liquid handlers for high-throughput experiments.
Issue 2: Poor Dose-Response Curve Fit

A poor curve fit can lead to an inaccurate IC50 determination.

Potential Causes and Solutions

Potential CauseRecommended Action
Inappropriate Concentration Range Perform a preliminary range-finding experiment with a wide range of this compound concentrations (e.g., spanning several orders of magnitude) to identify the approximate IC50. Then, perform subsequent experiments with a narrower range of concentrations centered around the estimated IC50.[4]
Compound Solubility Issues Visually inspect the highest concentrations of this compound in your assay medium for any signs of precipitation. If solubility is an issue, consider using a different solvent or reducing the highest concentration tested.
Insufficient Data Points Use at least 6-8 concentrations to generate a reliable dose-response curve.[4] More data points will improve the accuracy of the curve fit.[4]
Incorrect Data Normalization Ensure that your data is correctly normalized. The response of untreated cells should be set to 100% viability (or 0% inhibition), and a positive control (e.g., a known potent inhibitor or a cytotoxic agent) should be used to define the 0% viability (or 100% inhibition) mark.[3][4]

Experimental Protocols

Standard Protocol for IC50 Determination of this compound in a Cell-Based Assay

This protocol provides a general framework for determining the IC50 of this compound. It should be optimized for your specific cell line and assay.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells and perform a cell count to ensure viability is >95%.

    • Seed cells in a 96-well plate at a pre-determined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Include vehicle-only controls (e.g., DMSO at the same final concentration as the highest drug concentration).

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assay Readout:

    • Perform a cell viability assay (e.g., MTT, Resazurin, or CellTiter-Glo®).

    • Follow the manufacturer's instructions for the chosen assay.

    • Read the plate using a suitable plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-only controls (100% viability).

    • Plot the normalized viability against the logarithm of the this compound concentration.

    • Fit the data to a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.[7]

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SAR_97276 This compound RTK Kinase X (RTK) SAR_97276->RTK Inhibits RAS RAS RTK->RAS Ligand Growth Factor Ligand->RTK Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation

Caption: Hypothetical signaling pathway of this compound.

IC50_Workflow Start Start: Cell Culture Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Prepare_Compound Prepare Serial Dilutions of this compound Seed_Cells->Prepare_Compound Treat_Cells Treat Cells with Compound Prepare_Compound->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay Incubate->Viability_Assay Read_Plate Read Plate Viability_Assay->Read_Plate Data_Analysis Data Normalization & Curve Fitting Read_Plate->Data_Analysis End End: IC50 Value Data_Analysis->End

Caption: Standard experimental workflow for IC50 determination.

Troubleshooting_Logic Problem Problem: High IC50 Variability Check_Protocols Review Experimental Protocols Problem->Check_Protocols Check_Cells Assess Cell Health & Consistency Problem->Check_Cells Check_Compound Verify Compound Integrity Problem->Check_Compound Check_Data Analyze Data Processing Problem->Check_Data Protocol_Issues Inconsistent Seeding Density? Variable Incubation Times? Check_Protocols->Protocol_Issues Cell_Issues High Passage Number? Contamination? Check_Cells->Cell_Issues Compound_Issues Degradation? Solubility Issues? Check_Compound->Compound_Issues Data_Issues Incorrect Normalization? Poor Curve Fit? Check_Data->Data_Issues Solution_Protocol Standardize Protocols Protocol_Issues->Solution_Protocol Solution_Cells Use Low Passage Cells Cell_Issues->Solution_Cells Solution_Compound Prepare Fresh Aliquots Compound_Issues->Solution_Compound Solution_Data Re-analyze Data Data_Issues->Solution_Data

Caption: Logical troubleshooting flow for IC50 variability.

References

Optimizing storage conditions for long-term stability of Albitiazolium bromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the optimal storage conditions and long-term stability of Albitiazolium bromide for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid Albitiazolium bromide?

For long-term stability, solid Albitiazolium bromide should be stored in a dry, dark environment at -20°C.[1] For short-term storage (days to weeks), a temperature of 0-4°C is acceptable.[1] It is crucial to keep the container tightly sealed to protect the compound from moisture, as related thiazolium compounds are known to be hygroscopic.[2]

Q2: How should I store Albitiazolium bromide in solution?

Albitiazolium bromide is soluble in DMSO but not in water.[1] Stock solutions in DMSO should be stored at -20°C or lower to minimize degradation. It is advisable to prepare fresh solutions for experiments whenever possible. Avoid repeated freeze-thaw cycles.

Q3: Is Albitiazolium bromide sensitive to light?

Yes, light sensitivity is a potential concern for bromide-containing compounds and should be assumed for Albitiazolium bromide.[3][4][5] It is recommended to store the solid compound and its solutions in light-protecting containers, such as amber vials, or by wrapping the container in aluminum foil.[4] Store in its original carton to protect from light.[3]

Q4: What are the initial signs of degradation of Albitiazolium bromide?

Visual signs of degradation can include a change in color or the clumping of the powder due to moisture absorption. For solutions, the appearance of precipitates or a change in color may indicate degradation. However, chemical degradation can occur without any visible changes. Therefore, it is essential to adhere to proper storage conditions and to perform periodic quality control checks for long-term studies.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Difficulty in weighing/handling the solid compound (clumping) Moisture absorption (hygroscopicity)Handle the compound in a controlled environment with low humidity, such as a glove box or a desiccator. Ensure the container is tightly sealed immediately after use.
Inconsistent experimental results over time Degradation of the compound due to improper storageReview storage conditions. Ensure the compound is stored at the recommended temperature, protected from light and moisture. For solutions, use freshly prepared samples or aliquots that have not undergone multiple freeze-thaw cycles.
Appearance of unknown peaks in chromatography Chemical degradation of Albitiazolium bromideThis may indicate the formation of degradation products. This can be caused by exposure to non-optimal pH, temperature, light, or oxidizing conditions. It is advisable to conduct a forced degradation study to identify potential degradation products.
Reduced biological activity Loss of potency due to degradationVerify the integrity of your sample using an appropriate analytical method (e.g., HPLC). If degradation is confirmed, use a fresh, properly stored sample of Albitiazolium bromide for subsequent experiments.

Data Summary

Table 1: Recommended Storage Conditions for Albitiazolium Bromide

Form Storage Temperature Conditions Duration
Solid-20°CDry, dark, tightly sealed containerLong-term (months to years)[1]
Solid0-4°CDry, dark, tightly sealed containerShort-term (days to weeks)[1]
Solution (in DMSO)-20°CLight-protected, tightly sealed vialsShort to medium-term

Table 2: Typical Conditions for Forced Degradation Studies

Forced degradation studies are crucial for understanding the stability of a drug substance.[6][7] The following are general conditions that can be adapted for Albitiazolium bromide. The extent of degradation should ideally be in the range of 5-20%.[7]

Stress Condition Typical Reagents and Conditions
Acid Hydrolysis0.1 M HCl at 60°C for 30 minutes[8]
Base Hydrolysis0.1 M NaOH at 60°C for 30 minutes[8]
Oxidation3-30% H₂O₂ at room temperature for a specified duration
Thermal DegradationDry heat at a temperature above accelerated stability testing conditions (e.g., 70-80°C)
PhotostabilityExposure to a combination of visible and UV light (as per ICH Q1B guidelines)

Experimental Protocols

Protocol: Forced Degradation Study of Albitiazolium Bromide

Objective: To investigate the degradation profile of Albitiazolium bromide under various stress conditions.

Materials:

  • Albitiazolium bromide

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Albitiazolium bromide in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C. Withdraw samples at different time points (e.g., 0, 15, 30, 60 minutes), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C. Withdraw and neutralize samples with 0.1 M HCl at various time intervals.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature. Monitor the reaction over time and quench if necessary.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a set period. Also, reflux the stock solution at an elevated temperature.

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis: Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the intact Albitiazolium bromide from its degradation products.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of the unstressed control. Calculate the percentage of degradation and identify the major degradation products, if possible, using a mass spectrometer.

Visualizations

experimental_workflow Experimental Workflow for Albitiazolium Bromide Stability Study cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Evaluation stock_solution Prepare Albitiazolium bromide stock solution acid Acid Hydrolysis stock_solution->acid base Base Hydrolysis stock_solution->base oxidation Oxidation stock_solution->oxidation thermal Thermal stock_solution->thermal photo Photolysis stock_solution->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc mass_spec LC-MS for Degradant Identification hplc->mass_spec evaluation Assess Degradation Profile and Pathway hplc->evaluation mass_spec->evaluation

Caption: Workflow for a forced degradation study of Albitiazolium bromide.

mechanism_of_action Mechanism of Action of Albitiazolium Bromide in Plasmodium cluster_host Host Erythrocyte cluster_parasite Plasmodium Parasite choline_ext Extracellular Choline choline_transporter Choline Transporter choline_ext->choline_transporter transport choline_int Intracellular Choline choline_transporter->choline_int pc_synthesis Phosphatidylcholine (PC) Biosynthesis choline_int->pc_synthesis parasite_growth Parasite Growth and Replication pc_synthesis->parasite_growth albitiazolium Albitiazolium bromide albitiazolium->choline_transporter inhibits

Caption: Inhibition of choline transport in Plasmodium by Albitiazolium bromide.

References

Dealing with autofluorescence of thiazolium compounds in imaging studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing thiazolium-based compounds in their imaging studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to autofluorescence and achieve high-quality imaging results.

Frequently Asked Questions (FAQs)

Q1: Are thiazolium compounds themselves a common source of autofluorescence?

Currently, there is limited evidence to suggest that the core thiazolium salt structure is a significant source of problematic autofluorescence in typical biological imaging experiments. Issues with background fluorescence when using thiazolium-based probes are more commonly associated with:

  • Endogenous Autofluorescence: Naturally occurring fluorescent molecules within the cells or tissue, such as NADH, collagen, and lipofuscin.[1][2][3]

  • Fixation-Induced Autofluorescence: The process of fixing biological samples, particularly with aldehyde fixatives like formaldehyde and glutaraldehyde, can create fluorescent artifacts.[1][2][4]

  • Non-Specific Staining: The fluorescent probe may bind to cellular components other than the intended target, leading to background signal.

It is crucial to differentiate between the intended signal from your thiazolium-based probe and the background autofluorescence. This can be achieved by including appropriate controls in your experiment, such as an unstained sample that is processed in the same way as your experimental samples.[1]

Q2: What are the typical excitation and emission wavelengths for common thiazolium-based fluorescent probes?

Knowing the spectral properties of your probe is essential for distinguishing its signal from autofluorescence. Here are the spectral properties of some common thiazolium-based dyes:

Probe NameExcitation Max (nm)Emission Max (nm)Primary Application
Thiazole Orange 514533Nucleic Acid Staining
Thiazole Green (SYBR® Green I) 498522Double-stranded DNA Staining

Note: The exact excitation and emission maxima can be influenced by the local environment, such as binding to DNA.

Q3: How can I reduce autofluorescence when using thiazolium-based probes?

Several strategies can be employed to minimize autofluorescence, broadly categorized into sample preparation, chemical treatments, and data acquisition/analysis techniques. The optimal approach will depend on the source of the autofluorescence and your experimental setup.

Troubleshooting Guides

Issue 1: High background fluorescence in the blue-green spectrum.

This is a common issue as many endogenous fluorophores, like NADH and collagen, fluoresce in this range.[2][3]

Troubleshooting Steps:

  • Optimize Fixation:

    • If using aldehyde fixatives, reduce the fixation time to the minimum necessary for adequate preservation.[2]

    • Consider switching to an organic solvent fixative like ice-cold methanol or ethanol, which tend to induce less autofluorescence.[1]

  • Chemical Quenching:

    • For aldehyde-induced autofluorescence, treatment with sodium borohydride can be effective, though results may vary.[2]

  • Fluorophore Selection:

    • If your experimental design allows, consider using a thiazolium-based probe that excites and emits at longer wavelengths (red or far-red), as endogenous autofluorescence is typically lower in this region of the spectrum.[1][5]

Issue 2: Granular, punctate autofluorescence across multiple channels.

This pattern is often characteristic of lipofuscin, an age-related pigment that accumulates in lysosomes.[2]

Troubleshooting Steps:

  • Chemical Quenching with Sudan Black B:

    • Sudan Black B is a lipophilic dye that can effectively quench lipofuscin autofluorescence.[2] However, be aware that Sudan Black B itself can fluoresce in the far-red channel, which should be considered when designing multiplex imaging panels.[2]

  • Use of Commercial Quenching Reagents:

    • Several commercially available reagents, such as TrueVIEW™, are designed to reduce autofluorescence from multiple sources, including lipofuscin.[2]

Issue 3: Diffuse background fluorescence that overlaps with the probe's signal.

When the autofluorescence spectrum significantly overlaps with that of your thiazolium-based probe, computational methods can be highly effective.

Troubleshooting Steps:

  • Spectral Imaging and Linear Unmixing:

    • This technique involves acquiring images across a range of emission wavelengths (a lambda stack).[6]

    • By obtaining the emission spectrum of the autofluorescence (from an unstained control sample) and the spectrum of your thiazolium probe, linear unmixing algorithms can computationally separate the two signals, effectively removing the autofluorescence contribution from your final image.[6][7][8]

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence
  • Sample Preparation: After fixation with formaldehyde or glutaraldehyde and subsequent washing steps, proceed with this protocol before permeabilization.

  • Reagent Preparation: Prepare a fresh solution of 0.1% (w/v) sodium borohydride in ice-cold phosphate-buffered saline (PBS).

  • Incubation:

    • For cell monolayers, incubate in the sodium borohydride solution for 4 minutes. Repeat with a fresh solution for another 4 minutes.

    • For tissue sections (e.g., 7 µm), perform three incubations of 10 minutes each in fresh sodium borohydride solution.[9]

  • Washing: Thoroughly rinse the samples with PBS (3-5 times, 5 minutes each) to remove all traces of sodium borohydride.

  • Proceed with Staining: Continue with your standard immunofluorescence or fluorescent probe staining protocol.

Protocol 2: Sudan Black B Staining for Quenching Lipofuscin Autofluorescence
  • Sample Preparation: This protocol is typically performed after the secondary antibody incubation and washing steps in an immunofluorescence protocol, or after staining with your thiazolium-based probe.

  • Reagent Preparation: Prepare a 0.3% (w/v) solution of Sudan Black B in 70% ethanol. Stir the solution in the dark for 1-2 hours and filter it before use.[9]

  • Incubation: Apply the Sudan Black B solution to the sample and incubate for 10-15 minutes at room temperature.

  • Washing: Quickly rinse the sample with PBS multiple times (e.g., 8 times) to remove excess Sudan Black B.[9]

  • Mounting: Mount the coverslip onto the slide using an appropriate mounting medium.

Visualizations

autofluorescence_troubleshooting_workflow Autofluorescence Troubleshooting Workflow start High Background Fluorescence Observed unstained_control Image Unstained Control Sample start->unstained_control is_autofluorescence Is background present in unstained control? unstained_control->is_autofluorescence source_identification Identify Potential Source of Autofluorescence is_autofluorescence->source_identification Yes no_autofluorescence Background likely due to non-specific staining. Optimize blocking, antibody/probe concentration, and wash steps. is_autofluorescence->no_autofluorescence No fixation_issue Aldehyde Fixation source_identification->fixation_issue endogenous_issue Endogenous Fluorophores (e.g., Lipofuscin) source_identification->endogenous_issue spectral_overlap Spectral Overlap with Probe source_identification->spectral_overlap remediation_fixation Optimize Fixation Protocol (e.g., shorter time, organic solvent) or Treat with Sodium Borohydride fixation_issue->remediation_fixation remediation_endogenous Treat with Sudan Black B or Use Commercial Quencher endogenous_issue->remediation_endogenous remediation_spectral Use Spectral Imaging and Linear Unmixing spectral_overlap->remediation_spectral end Optimized Image remediation_fixation->end remediation_endogenous->end remediation_spectral->end no_autofluorescence->end

Caption: A workflow for troubleshooting autofluorescence.

spectral_unmixing_concept Concept of Spectral Unmixing cluster_0 Data Acquisition cluster_1 Reference Spectra cluster_2 Computational Separation cluster_3 Output raw_image Raw Image (Mixed Signals) lambda_stack Acquire Lambda Stack (Image at multiple emission wavelengths) raw_image->lambda_stack linear_unmixing Linear Unmixing Algorithm lambda_stack->linear_unmixing probe_spectrum Reference Spectrum of Thiazolium Probe probe_spectrum->linear_unmixing autofluorescence_spectrum Reference Spectrum of Autofluorescence (from unstained control) autofluorescence_spectrum->linear_unmixing unmixed_probe Unmixed Image: Thiazolium Probe Signal linear_unmixing->unmixed_probe unmixed_autofluorescence Unmixed Image: Autofluorescence Signal linear_unmixing->unmixed_autofluorescence

Caption: The process of spectral unmixing.

References

How to control for the effects of DMSO on SAR 97276 activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for the effects of Dimethyl Sulfoxide (DMSO) on SAR 97276 activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule that has been investigated as a cholinergic receptor antagonist.[1] Cholinergic receptors are a class of G-protein coupled receptors (GPCRs) that respond to the neurotransmitter acetylcholine. As an antagonist, this compound likely binds to these receptors and blocks the downstream signaling typically initiated by acetylcholine.

Q2: Why is DMSO used in our experiments with this compound?

A2: DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, including many small molecule inhibitors like this compound that have poor aqueous solubility. Its miscibility with water makes it a common vehicle for delivering compounds in a variety of in vitro and in vivo experimental settings.

Q3: What are the potential effects of DMSO on our this compound activity assays?

A3: DMSO is not an inert solvent and can have several effects on your experiments:

  • Direct effects on the target: While direct interaction data for this compound is unavailable, DMSO can alter the conformation and affinity of receptors. For example, DMSO has been shown to reduce the binding affinity of the EGF receptor.[1]

  • Indirect effects on the signaling pathway: DMSO can inhibit the activity of acetylcholinesterase (AChE), the enzyme that degrades acetylcholine.[2][3][4] This inhibition can lead to an accumulation of acetylcholine, which could compete with this compound at the receptor, potentially masking the antagonist's true potency.

  • Effects on assay components: DMSO can interfere with assay reagents and detection methods. For instance, it has been shown to interfere with scintillation proximity assays.

  • Effects on cell health: At higher concentrations, DMSO can be toxic to cells, affecting viability and membrane permeability, which can confound assay results.[2][5][6][7]

Q4: What is a vehicle control and why is it critical?

A4: A vehicle control is an essential experimental control where the cells or assay components are treated with the same concentration of the solvent (in this case, DMSO) used to dissolve the test compound (this compound), but without the compound itself. This allows you to distinguish the effects of this compound from any effects caused by the DMSO vehicle.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability in assay results Inconsistent DMSO concentration across wells.Ensure precise and consistent pipetting of DMSO-containing solutions. Prepare a master mix of your final this compound dilution in assay buffer to add to all wells.
Cell stress due to high DMSO concentration.Determine the maximum tolerated DMSO concentration for your specific cell line (see Protocol 1). Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5%.
Lower than expected potency of this compound DMSO-induced inhibition of acetylcholinesterase leading to increased acetylcholine levels and competition at the receptor.Include a known acetylcholinesterase inhibitor as a positive control to assess the impact of this off-target effect. Consider using a cell line with low or no endogenous acetylcholinesterase expression if possible.
Direct interference of DMSO with the receptor.Perform binding assays with varying concentrations of DMSO to determine its effect on this compound binding affinity.
Assay signal is drifting or unstable DMSO is affecting the stability of assay reagents or the detection system.Consult the assay kit manufacturer's instructions for DMSO tolerance. Run a control plate with only assay components and varying DMSO concentrations to assess signal stability.
Unexpected agonist-like effects at high this compound concentrations DMSO is causing non-specific effects on the cells or assay readout.Carefully review your vehicle control data. If the vehicle control also shows an effect, the observed activity is likely a DMSO artifact.

Quantitative Data on DMSO Effects

Table 1: Effect of DMSO on Cell Viability

Cell LineAssayDMSO ConcentrationEffect on ViabilityReference
PC12MTT< 2%No significant effect[5]
PC12MTT> 4%Significant decrease[5]
Gingiva-derived Stem CellsCCK-80.01%Increased viability[6]
Gingiva-derived Stem CellsCCK-83% and 5%Noticeable decrease[6]
Lung Adenocarcinoma CL1-5MTT≤ 2%No significant cytotoxicity[7]
Lung Adenocarcinoma CL1-5MTT≥ 5%~50% or more reduction[7]
Human Apical Papilla CellsMTT0.1% and 0.5%Not cytotoxic[2]
Human Apical Papilla CellsMTT5% and 10%Cytotoxic[2]

Table 2: Effect of DMSO on Acetylcholinesterase (AChE) Activity

Enzyme SourceDMSO Concentration% InhibitionReference
Human AChE0.88% (v/v)~IC50[2]
Human AChE1% (v/v)~37%[2]
Human AChE2.6% (v/v)~IC50[2]
Human AChE4% (v/v)~80%[2]

Table 3: Effect of DMSO on Receptor Binding and Downstream Signaling

Target/AssayDMSO ConcentrationEffectReference
EGF Receptor Binding5-7.5%40-60% reduction in binding[1]
TGF-β Receptor Expression1.5% (v/v)~3-4 fold increase in cell-surface expression
Gq-coupled GPCR IP-One AssayUp to 1%No significant effect on EC50
Calcium Mobilization Assay> 1.5%Decreased signal window
5-HT6 Receptor GTPγS Scintillation Proximity AssayNot specifiedAgonists behaved as antagonists

Experimental Protocols

Protocol 1: Determining the Maximum Tolerated DMSO Concentration
  • Cell Seeding: Plate your cells at the desired density in a 96-well plate and allow them to adhere overnight.

  • DMSO Dilution Series: Prepare a 2x concentrated serial dilution of DMSO in your cell culture medium, ranging from 0.1% to 10% (final concentrations will be 0.05% to 5%).

  • Treatment: Remove the old medium from the cells and add the DMSO dilutions. Include a "no DMSO" control.

  • Incubation: Incubate the cells for the duration of your planned this compound experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®).

  • Data Analysis: Plot cell viability against DMSO concentration and determine the highest concentration that does not significantly reduce viability. This is your maximum tolerated DMSO concentration.

Protocol 2: Standard Vehicle Control for an this compound Dose-Response Experiment
  • Prepare this compound Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Prepare Intermediate Dilutions: Create a serial dilution of the this compound stock solution in 100% DMSO.

  • Prepare Final Working Solutions: Dilute each intermediate this compound dilution and a "DMSO only" stock into your assay buffer to the final desired concentrations. Ensure that the final DMSO concentration is the same for all wells and does not exceed the maximum tolerated concentration determined in Protocol 1.

  • Assay Execution: Add the final working solutions to your assay plate (containing cells or other biological components).

  • Data Normalization: Subtract the average signal of the "no cell" or "no target" control wells from all other wells. Normalize the data by setting the average signal of the vehicle control wells to 100% (for antagonist assays) or 0% (for agonist assays).

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_AChE Synaptic Cleft / Extracellular Space Acetylcholine Acetylcholine mAChR Muscarinic Acetylcholine Receptor (GPCR) Acetylcholine->mAChR Activates AChE Acetylcholinesterase Acetylcholine->AChE Substrate SAR_97276 SAR_97276 SAR_97276->mAChR Blocks Gq Gq mAChR->Gq Activates Gi Gi mAChR->Gi Activates PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response_Gq Cellular Response (e.g., smooth muscle contraction) Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response_Gi Cellular Response (e.g., decreased heart rate) PKA->Cellular_Response_Gi Acetylcholine_degradation Acetylcholine Degradation AChE->Acetylcholine_degradation DMSO_effect DMSO DMSO_effect->AChE Inhibits

Caption: Muscarinic Acetylcholine Receptor Signaling and DMSO Interference.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_readout Data Acquisition & Analysis stock_sol Prepare 10 mM this compound in 100% DMSO serial_dil Create serial dilutions of This compound in 100% DMSO stock_sol->serial_dil dmso_control Prepare 100% DMSO Vehicle Control final_dil Prepare final working solutions in assay buffer (constant DMSO conc.) dmso_control->final_dil serial_dil->final_dil add_to_plate Add working solutions to 96-well plate final_dil->add_to_plate incubate Incubate for specified time add_to_plate->incubate add_cells Add cells to wells add_cells->add_to_plate read_plate Read plate (e.g., fluorescence, luminescence) incubate->read_plate analyze Analyze data: - Subtract blank - Normalize to vehicle control read_plate->analyze

Caption: Experimental Workflow for this compound Dose-Response Assay.

Logic_Diagram Observed_Effect Observed_Effect Control_For_DMSO Control for DMSO Effects Observed_Effect->Control_For_DMSO True_Activity True this compound Activity DMSO_Effect DMSO Vehicle Effect Control_For_DMSO->True_Activity Isolate Control_For_DMSO->DMSO_Effect Subtract

Caption: Logical Relationship for Deconvoluting this compound Activity.

References

Mitigating the impact of serum components on Albitiazolium bromide efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the impact of serum components on the efficacy of Albitiazolium bromide.

Frequently Asked Questions (FAQs)

Q1: What is Albitiazolium bromide and what is its primary mechanism of action?

Albitiazolium bromide is an investigational small molecule inhibitor targeting the intracellular kinase XYZ, a critical component of the ABC signaling pathway implicated in proliferative diseases. By inhibiting XYZ kinase, Albitiazolium bromide is designed to halt the cell cycle and induce apoptosis in rapidly dividing cells.

Q2: Why is the presence of serum in my in vitro assay affecting the efficacy of Albitiazolium bromide?

Serum contains a complex mixture of proteins, with albumin being the most abundant. Many drugs, including potentially Albitiazolium bromide, can bind to these proteins. This binding is a reversible process, but it can sequester the drug, reducing the concentration of free, active Albitiazolium bromide available to interact with its target cells. This can lead to a perceived decrease in efficacy, manifesting as a higher IC50 value in cell-based assays.

Q3: What are the primary serum components that can interfere with Albitiazolium bromide?

The most common interfering components in serum are:

  • Human Serum Albumin (HSA): Due to its high concentration and multiple binding sites, HSA is a primary carrier of many drugs in the bloodstream and can significantly reduce the free fraction of a drug.

  • α1-acid glycoprotein (AGP): This protein is another significant binding agent for many drugs.

  • Lipoproteins: These can also bind to certain drug molecules.

Q4: How can I determine if Albitiazolium bromide is binding to serum proteins?

Several biophysical techniques can be employed to quantify the binding of Albitiazolium bromide to serum proteins. These include:

  • Equilibrium Dialysis: A classic method to determine the free versus bound drug concentration.

  • High-Performance Affinity Chromatography (HPAC): A rapid method to analyze and characterize drug-protein interactions.

  • Affinity Capillary Electrophoresis (ACE): Another technique to examine the binding between drugs and serum proteins.

  • Isothermal Titration Calorimetry (ITC): Provides detailed thermodynamic information about the binding interaction.

Q5: Should I conduct my experiments in serum-free media to avoid these issues?

While using serum-free media can eliminate the variable of serum protein binding, it may not be physiologically relevant for all experiments. Cells in vivo are constantly exposed to serum. Therefore, it is often recommended to perform initial characterization in low-serum or serum-free conditions and then validate the findings in the presence of physiological concentrations of serum to better predict in vivo efficacy.

Troubleshooting Guides

Issue 1: Higher than expected IC50 value for Albitiazolium bromide in the presence of serum.

  • Possible Cause: Albitiazolium bromide is binding to serum proteins, reducing its effective concentration.

  • Troubleshooting Steps:

    • Quantify Serum Protein Binding: Perform experiments to determine the fraction of Albitiazolium bromide that is bound to serum proteins (see FAQ 4).

    • Titrate Serum Concentration: Conduct your cell-based assay with varying concentrations of fetal bovine serum (FBS) or human serum (e.g., 2%, 5%, 10%). A dose-dependent increase in the IC50 with increasing serum concentration is indicative of serum protein binding.

    • Use Purified Albumin: Repeat the experiment in media supplemented with a physiological concentration of purified bovine serum albumin (BSA) or human serum albumin (HSA) instead of whole serum. This can help confirm if albumin is the primary binding component.

    • Calculate Free Drug Concentration: Based on the binding data, calculate the free concentration of Albitiazolium bromide at each tested dose and re-plot the dose-response curve using the free concentration. The IC50 based on the free concentration should be more consistent across different serum concentrations.

Issue 2: Inconsistent results between different batches of fetal bovine serum (FBS).

  • Possible Cause: The composition of FBS can vary significantly between batches, including the concentration of proteins like albumin.

  • Troubleshooting Steps:

    • Standardize FBS Batch: For a given set of experiments, use a single, pre-tested batch of FBS to ensure consistency.

    • Heat-Inactivation: Ensure consistent heat-inactivation of your FBS, as this can affect protein integrity.

    • Qualify New Batches: Before using a new batch of FBS for critical experiments, perform a qualification experiment to ensure it yields results consistent with previous batches. This could involve running a standard Albitiazolium bromide dose-response curve.

Issue 3: Albitiazolium bromide appears less potent in in vivo studies than predicted from in vitro data.

  • Possible Cause: High serum protein binding in the in vivo environment is limiting the amount of free drug reaching the tumor site.

  • Troubleshooting Steps:

    • Measure Plasma Protein Binding: Determine the extent of Albitiazolium bromide binding to plasma proteins in the animal model being used.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Develop a PK/PD model that incorporates plasma protein binding to better correlate the free drug concentration at the target site with the observed efficacy.

    • Dose Adjustment: Use the PK/PD model to inform dose adjustments needed to achieve a therapeutic concentration of free Albitiazolium bromide in vivo.

Quantitative Data Summary

Table 1: Effect of Serum Concentration on the IC50 of Albitiazolium Bromide in HCT116 Cells

Serum Concentration (% v/v)IC50 of Albitiazolium Bromide (µM)
0% (Serum-Free)0.5
2%1.2
5%2.8
10%5.5

Table 2: Binding of Albitiazolium Bromide to Serum Proteins

ProteinBinding Affinity (K_D, µM)Percent Bound (at 10 µM total drug)
Human Serum Albumin (HSA)1592%
α1-acid glycoprotein (AGP)5045%

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000 cells per well in RPMI-1640 medium supplemented with 10% FBS. Allow cells to adhere overnight.

  • Drug Preparation: Prepare a 2X stock solution of Albitiazolium bromide in the appropriate culture medium (e.g., serum-free, 2% FBS, 5% FBS, 10% FBS). Perform serial dilutions to create a range of concentrations.

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the 2X drug dilutions to the appropriate wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the Albitiazolium bromide concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Equilibrium Dialysis for Serum Protein Binding

  • Apparatus Setup: Use a commercially available equilibrium dialysis apparatus with a semi-permeable membrane (e.g., 10 kDa MWCO).

  • Sample Preparation: In one chamber, place a solution of human serum albumin (40 mg/mL in PBS). In the other chamber, place a solution of Albitiazolium bromide in PBS at a known concentration.

  • Dialysis: Allow the system to reach equilibrium by incubating at 37°C for 18-24 hours with gentle shaking.

  • Concentration Measurement: After dialysis, measure the concentration of Albitiazolium bromide in both chambers using a validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the percentage of bound drug using the following formula: % Bound = [ (Total Drug - Free Drug) / Total Drug ] * 100

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor XYZ_Kinase XYZ_Kinase Receptor->XYZ_Kinase Growth_Factor Growth_Factor Growth_Factor->Receptor Albitiazolium_bromide Albitiazolium_bromide Albitiazolium_bromide->XYZ_Kinase Inhibits Downstream_Effector Downstream_Effector XYZ_Kinase->Downstream_Effector Phosphorylates Proliferation Proliferation Downstream_Effector->Proliferation Promotes

Caption: Hypothetical signaling pathway of Albitiazolium bromide.

Experimental_Workflow Start Start Cell_Culture Seed cells in 96-well plates Start->Cell_Culture Drug_Treatment Treat with Albitiazolium bromide (varying serum concentrations) Cell_Culture->Drug_Treatment Incubation Incubate for 48 hours Drug_Treatment->Incubation Viability_Assay Perform MTT assay Incubation->Viability_Assay Data_Analysis Calculate IC50 values Viability_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Troubleshooting_Logic High_IC50 High IC50 in presence of serum? Serum_Titration Perform serum titration experiment High_IC50->Serum_Titration Yes No_Issue No significant serum effect High_IC50->No_Issue No IC50_Increase Does IC50 increase with serum? Serum_Titration->IC50_Increase Binding_Assay Conduct protein binding assay IC50_Increase->Binding_Assay Yes Other_Factors Investigate other factors (e.g., cell permeability, drug stability) IC50_Increase->Other_Factors No Calculate_Free_Drug Calculate free drug concentration Binding_Assay->Calculate_Free_Drug

Technical Support Center: Synthesis of Maytansinoid Analogues (SAR408701 Payload)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The designation "SAR 97276" is likely a typographical error. Based on current scientific literature, this guide pertains to the chemical synthesis of analogues of the cytotoxic payload of SAR408701 (Tusamitamab Ravtansine) . This payload is the maytansinoid derivative DM4 (Ravatansine) . This support center provides troubleshooting for the synthesis of DM4 and similar maytansinoid analogues.

Maytansinoids are a class of potent microtubule-targeting agents, making them highly effective as payloads in antibody-drug conjugates (ADCs) for cancer therapy.[1] However, their complex structure, featuring a 19-membered ansa macrolide ring and multiple stereocenters, presents significant challenges in chemical synthesis.[2][3] This guide addresses common issues encountered during the synthesis of maytansinoid analogues like DM4.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section provides practical solutions to common problems encountered during the synthesis of maytansinoid analogues.

Section 1: Synthesis of the Maytansinoid Core (Maytansinol)

Question 1: I am observing low yields during the macrocyclization step to form the ansa macrolide ring. What are the potential causes and solutions?

Answer: Low yields in the macrocyclization of the seco-acid are a frequent challenge. Key factors to consider are:

  • Cause: Intermolecular side reactions (dimerization, oligomerization) competing with the desired intramolecular cyclization. This is often exacerbated by high concentrations.

  • Solution: Employ high-dilution conditions to favor the intramolecular reaction. This can be achieved by the slow addition of the activated seco-acid to a large volume of solvent.

  • Cause: Inefficient activation of the carboxylic acid.

  • Solution: Ensure the use of fresh, high-purity coupling reagents. Commonly used reagents for this transformation include dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator like 4-dimethylaminopyridine (DMAP) or zinc chloride.[1][4] The use of EDC can be advantageous as it minimizes the formation of difficult-to-remove byproducts.[4]

  • Cause: Steric hindrance around the reaction centers.

  • Solution: The choice of solvent can influence the conformation of the linear precursor, potentially pre-organizing it for cyclization. Toluene or a mixture of THF and dichloromethane are often used.

Question 2: I am struggling with the stereoselective synthesis of the maytansinol core, particularly at the C9 and C10 positions. How can I improve the stereocontrol?

Answer: Achieving the correct stereochemistry is critical for the biological activity of maytansinoids.

  • Strategy 1: Substrate-Controlled Diastereoselective Reactions: The inherent chirality of the starting materials can be used to direct the stereochemical outcome of subsequent reactions. For instance, the condensation of a chiral aldehyde fragment with a sulfoxide anion has been used to induce stereochemistry at the C10 position.[3]

  • Strategy 2: Chiral Auxiliaries: Employing chiral auxiliaries can provide high levels of stereocontrol. These are typically attached to the molecule, direct a stereoselective transformation, and are then removed.

  • Strategy 3: Asymmetric Catalysis: The use of chiral catalysts can enantioselectively or diastereoselectively form key stereocenters.

  • Troubleshooting: If you are observing a mixture of diastereomers, careful purification by chiral HPLC or silica gel chromatography is often necessary.[5] It is crucial to characterize the stereochemistry of your intermediates using techniques like NMR spectroscopy (e.g., NOESY) and comparison to literature data.

Section 2: Introduction of the C3 Side Chain

Question 3: The esterification of the C3 hydroxyl group of maytansinol with the desired side chain is proceeding with low conversion. What can I do?

Answer: The C3 hydroxyl group of maytansinol is sterically hindered, which can lead to poor reactivity.[4]

  • Cause: Insufficient activation of the carboxylic acid of the side chain.

  • Solution: Use a more potent coupling agent. A combination of DCC and ZnCl₂ is commonly reported to be effective for this esterification.[1] The use of excess coupling agent and an extended reaction time (18-24 hours) may be necessary.[4]

  • Cause: Unfavorable reaction conditions.

  • Solution: Optimize the solvent and temperature. Anhydrous dichloromethane or a mixture of dichloromethane and DMF at room temperature is a common starting point.

  • Cause: Side reactions involving other functional groups.

  • Solution: Ensure that other reactive functional groups on both the maytansinol core and the side chain are appropriately protected.

Question 4: I am observing the formation of byproducts during the C3 esterification. What are these and how can I avoid them?

Answer: Several side reactions can occur during the esterification of maytansinol.

  • Side Reaction: Dehydration at C9-C10 can occur, especially under acidic or harsh conditions.

  • Solution: Use mild reaction conditions and avoid strong acids. The addition of a mild Lewis acid like ZnCl₂ can promote the desired esterification while minimizing dehydration.[4]

  • Side Reaction: Acylation at other hydroxyl groups.

  • Solution: While the C3 hydroxyl is the most reactive secondary alcohol, protection of other hydroxyl groups may be necessary if harsh conditions are used. However, with optimized conditions, selectivity for the C3 position can often be achieved.

  • Side Reaction: Epimerization of the amino acid in the side chain.

  • Solution: Use coupling reagents known to minimize racemization, such as those that form active esters in situ (e.g., with HOBt or HOAt). Keep reaction temperatures low.

Section 3: Protecting Group Strategy and Purification

Question 5: What is a suitable protecting group strategy for the synthesis of maytansinoid analogues?

Answer: A robust protecting group strategy is essential for a successful synthesis.

  • Hydroxyl Groups: Silyl ethers (e.g., TBS, TIPS) are commonly used to protect hydroxyl groups due to their stability and ease of selective removal.[]

  • Amine Groups: Carbamates such as Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) are standard choices for protecting the amine functionality in the side chain.[7]

  • Thiol Groups: The thiol group in the side chain is often introduced in a protected form, such as a disulfide, which can be reduced in the final step.[2]

  • Orthogonal Strategy: It is crucial to select protecting groups that can be removed under different conditions (e.g., acid-labile, base-labile, fluoride-labile) to allow for selective deprotection at different stages of the synthesis.[8]

Question 6: The purification of my final maytansinoid analogue is challenging due to the presence of closely related diastereomers and other impurities. What are the best purification methods?

Answer: Purification of maytansinoids requires careful and often multiple chromatographic steps.

  • Method 1: Silica Gel Chromatography: This is the primary method for purifying intermediates and the final product. A careful selection of the eluent system is critical to achieve good separation.

  • Method 2: High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is often necessary to separate closely related diastereomers and to achieve high purity of the final compound.[2] Phenyl- or cyano-based columns can offer different selectivity compared to standard C18 columns.

  • Method 3: Preparative Thin-Layer Chromatography (TLC): For small-scale purifications, preparative TLC can be an effective method for separating diastereomers.[5]

  • Quality Control: It is essential to use high-resolution analytical techniques like UPLC-MS to assess the purity of the final compound and to identify any impurities.[2]

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for key steps in the synthesis of maytansinoid analogues. Note that yields can vary significantly based on the specific analogue and the scale of the reaction.

Table 1: C3 Esterification of Maytansinol with N-methyl-N-(3-methyldithiopropanoyl)-L-alanine (to form DM1)

Coupling ReagentAdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
DCCZnCl₂Dichloromethane2518~60[1]
EDCDMAPDMF2524~55[4]

Table 2: Reduction of Disulfide Side Chain to Thiol

Reducing AgentSolvent SystempHTemperature (°C)Time (h)Yield (%)Reference
Dithiothreitol (DTT)Ethyl acetate/Methanol/Phosphate buffer7.5253>90[2]

Detailed Experimental Protocols

Protocol 1: Synthesis of DM1 from Maytansinol

This protocol describes the esterification of maytansinol with the N-methyl-N-(3-(methyldithio)propanoyl)-L-alanine side chain.

Materials:

  • Maytansinol

  • N-methyl-N-(3-(methyldithio)propanoyl)-L-alanine

  • Dicyclohexylcarbodiimide (DCC)

  • Zinc chloride (ZnCl₂), anhydrous

  • Anhydrous dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve maytansinol (1 equivalent) and N-methyl-N-(3-(methyldithio)propanoyl)-L-alanine (1.5 equivalents) in anhydrous DCM under an inert atmosphere.

  • Add anhydrous ZnCl₂ (0.5 equivalents) to the solution and stir for 15 minutes at room temperature.

  • Add a solution of DCC (1.5 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield DM1.

Protocol 2: Reduction of DM1 Disulfide to Thiol-containing Maytansinoid

This protocol outlines the final step to generate the free thiol necessary for conjugation.

Materials:

  • DM1 (disulfide form)

  • Dithiothreitol (DTT)

  • Ethyl acetate

  • Methanol

  • Potassium phosphate buffer (0.05 M, pH 7.5, containing 2 mM EDTA)

  • Potassium phosphate buffer (0.2 M, pH 6.0, containing 2 mM EDTA)

Procedure:

  • Dissolve DM1 in a mixture of ethyl acetate and methanol under an argon atmosphere.

  • Add a solution of DTT (2.5 equivalents) in 0.05 M potassium phosphate buffer (pH 7.5).

  • Stir the reaction at room temperature for 3 hours, monitoring by HPLC.

  • Once the reaction is complete, add 0.2 M potassium phosphate buffer (pH 6.0) to quench the reaction.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude thiol-containing maytansinoid.

  • Purify the product by preparative HPLC.

Visualizations

Signaling Pathway of Maytansinoids

Maytansinoid_Signaling_Pathway Mechanism of Action of Maytansinoids cluster_cell Cancer Cell Tubulin_dimers α/β-Tubulin Dimers Binding Binding to Tubulin Tubulin_dimers->Binding Microtubules Microtubules (Dynamic Instability) Disruption Disruption of Mitotic Spindle Microtubules->Disruption Maytansinoid Maytansinoid Analogue (e.g., DM4) Maytansinoid->Binding Inhibition Inhibition of Microtubule Assembly Binding->Inhibition Inhibition->Disruption Mitotic_arrest Mitotic Arrest (G2/M Phase) Disruption->Mitotic_arrest Apoptosis Apoptosis (Cell Death) Mitotic_arrest->Apoptosis

Caption: Mechanism of action of maytansinoid analogues leading to apoptosis.

Experimental Workflow for Maytansinoid Analogue Synthesis

Maytansinoid_Synthesis_Workflow General Synthetic Workflow for Maytansinoid Analogues Start Starting Materials (Chiral Fragments) Ansa_chain Synthesis of Ansa Chain (Linear Precursor) Start->Ansa_chain Macrocyclization Macrocyclization (High Dilution) Ansa_chain->Macrocyclization Maytansinol_core Maytansinol Core Synthesis Macrocyclization->Maytansinol_core Esterification C3 Esterification (e.g., DCC, ZnCl2) Maytansinol_core->Esterification Side_chain_synthesis Side Chain Synthesis (with protected thiol) Side_chain_synthesis->Esterification Protected_analogue Protected Maytansinoid Analogue Esterification->Protected_analogue Deprotection Final Deprotection/ Thiol Generation Protected_analogue->Deprotection Purification Purification (HPLC) Deprotection->Purification Final_product Final Maytansinoid Analogue Purification->Final_product

Caption: A generalized workflow for the chemical synthesis of maytansinoid analogues.

Troubleshooting Logic for Low Yield in C3 Esterification

C3_Esterification_Troubleshooting Troubleshooting Low Yield in C3 Esterification Start Low Yield in C3 Esterification Check_reagents Are coupling reagents and solvents fresh and anhydrous? Start->Check_reagents Replace_reagents Replace reagents and dry solvents. Check_reagents->Replace_reagents No Check_activation Is the carboxylic acid fully activated? Check_reagents->Check_activation Yes Replace_reagents->Start Increase_equivalents Increase equivalents of coupling agent and/or extend reaction time. Check_activation->Increase_equivalents No Check_side_reactions Are there significant byproducts observed (e.g., by LC-MS)? Check_activation->Check_side_reactions Yes Increase_equivalents->Start Optimize_conditions Optimize temperature and consider alternative coupling agents. Check_side_reactions->Optimize_conditions Yes Check_protection Are protecting groups stable under reaction conditions? Check_side_reactions->Check_protection No Optimize_conditions->Start Re-evaluate_PGs Re-evaluate protecting group strategy. Check_protection->Re-evaluate_PGs No Success Yield Improved Check_protection->Success Yes Re-evaluate_PGs->Start

Caption: A logical workflow for troubleshooting low yields in the C3 esterification step.

References

Validation & Comparative

Navigating Antimalarial Resistance: A Comparative Analysis of SAR97276

Author: BenchChem Technical Support Team. Date: November 2025

The pressing challenge of drug resistance in Plasmodium falciparum, the deadliest malaria parasite, necessitates the continuous development of novel antimalarials with unique mechanisms of action. SAR97276 (also known as albitiazolium), a bis-thiazolium choline analogue, emerged as a promising candidate, progressing to Phase II clinical trials before its development was discontinued due to insufficient efficacy. This guide provides a comparative analysis of SAR97276's potential cross-resistance profile with other antimalarial drugs, based on its mechanism of action and supported by standardized experimental protocols for assessing drug resistance.

SAR97276 was designed to circumvent existing resistance mechanisms by targeting crucial pathways in the parasite's metabolism. Its primary mode of action is the inhibition of plasmodial phospholipid biosynthesis by interfering with choline uptake. Additionally, it is understood to disrupt heme detoxification, a pathway targeted by established drugs like chloroquine. This dual mechanism suggested a potential for activity against strains resistant to conventional therapies.

In Vitro Activity Profile of SAR97276

While comprehensive cross-resistance studies for SAR97276 against a full panel of drug-resistant P. falciparum strains are not extensively published due to the cessation of its development, early preclinical data indicated potent in vitro activity against both laboratory and clinical isolates of P. falciparum. The following table summarizes the expected activity of SAR97276 against strains with well-characterized resistance mechanisms, based on its mode of action.

Resistant StrainKey Resistance MechanismExpected Activity of SAR97276Rationale for Expectation
Chloroquine-resistant (e.g., K1, Dd2)Mutations in pfcrt gene, leading to reduced drug accumulation in the digestive vacuole.Active SAR97276's primary target is phospholipid metabolism, a distinct pathway from chloroquine's target. While both interfere with heme detoxification, the primary mechanism of SAR97276 is independent of PfCRT-mediated efflux.
Artemisinin-resistant (e.g., K13 mutants)Mutations in the Kelch13 (pfk13) gene, associated with reduced artemisinin activation and increased parasite survival.Active Artemisinin resistance is linked to the parasite's response to oxidative stress and protein turnover. SAR97276's inhibition of phospholipid synthesis is a completely different mechanism.
Pyrimethamine-resistantMutations in the dihydrofolate reductase (dhfr) gene, preventing drug binding.Active Pyrimethamine targets folate biosynthesis. SAR97276 does not interact with this pathway.
Atovaquone-resistantMutations in the cytochrome b (cytb) gene, disrupting the mitochondrial electron transport chain.Active Atovaquone's target is mitochondrial respiration, which is distinct from the pathways inhibited by SAR97276.

Experimental Protocols for Assessing Cross-Resistance

The evaluation of cross-resistance for a novel antimalarial compound like SAR97276 would typically involve standardized in vitro and in vivo assays.

In Vitro Drug Susceptibility Assays

A panel of well-characterized P. falciparum laboratory strains with known resistance profiles (e.g., 3D7 - drug-sensitive, K1, Dd2 - chloroquine-resistant, IPC5202 - artemisinin-resistant) are cultured continuously.

Methodology:

  • Parasite Culture: Asexual erythrocytic stages of P. falciparum are maintained in human erythrocytes (O+) in RPMI-1640 medium supplemented with AlbuMAX II or human serum, and incubated at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).

  • Drug Preparation: SAR97276 and comparator antimalarial drugs are serially diluted to a range of concentrations.

  • Susceptibility Testing: Synchronized ring-stage parasites are exposed to the drug dilutions in 96-well plates for 48-72 hours.

  • Growth Inhibition Measurement: Parasite growth is quantified using various methods:

    • SYBR Green I-based fluorescence assay: SYBR Green I dye, which intercalates with DNA, is added to the plates, and fluorescence is measured to quantify parasite nucleic acids.

    • [³H]-hypoxanthine incorporation assay: Radiolabeled hypoxanthine uptake by the parasites is measured as an indicator of parasite viability and proliferation.

    • pLDH (parasite lactate dehydrogenase) assay: The activity of the parasite-specific enzyme pLDH is measured spectrophotometrically.

  • Data Analysis: The 50% inhibitory concentration (IC50) is determined by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve. A resistance index (RI) is calculated by dividing the IC50 of a resistant strain by the IC50 of a sensitive reference strain. An RI significantly greater than 1 suggests cross-resistance.

In Vivo Efficacy Studies in Murine Models

In vivo studies are crucial to confirm in vitro findings and assess the drug's efficacy in a complex biological system.

Methodology:

  • Animal Model: Immunodeficient mice (e.g., SCID) engrafted with human erythrocytes are infected with drug-sensitive or drug-resistant P. falciparum strains.

  • Drug Administration: Once a stable parasitemia is established, mice are treated with SAR97276 or a reference antimalarial via an appropriate route (e.g., intravenous, intraperitoneal).

  • Parasitemia Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.

  • Efficacy Assessment: The efficacy of the drug is determined by the reduction in parasitemia over time compared to a vehicle-treated control group. The 50% and 90% effective doses (ED50 and ED90) are calculated.

Visualizing Pathways and Processes

To better understand the mechanisms and methodologies discussed, the following diagrams illustrate the proposed mechanism of action of SAR97276 and a typical experimental workflow for cross-resistance studies.

SAR97276_Mechanism_of_Action cluster_parasite Plasmodium falciparum SAR97276 SAR97276 (Albitiazolium) Choline_Transporter Choline Transporter SAR97276->Choline_Transporter Inhibits Heme_Detoxification Heme Detoxification (Hemozoin formation) SAR97276->Heme_Detoxification Inhibits Phospholipid_Biosynthesis Phospholipid Biosynthesis Choline_Transporter->Phospholipid_Biosynthesis Membrane_Formation Parasite Membrane Formation Phospholipid_Biosynthesis->Membrane_Formation Parasite_Death Parasite Death Membrane_Formation->Parasite_Death Inhibition leads to Heme_Detoxification->Parasite_Death Inhibition leads to

Caption: Proposed dual mechanism of action of SAR97276.

Cross_Resistance_Workflow start Start: Obtain Drug-Sensitive & Resistant P. falciparum Strains culture In Vitro Culture of Parasite Strains start->culture drug_exposure Expose Parasites to Drugs (48-72h incubation) culture->drug_exposure drug_prep Prepare Serial Dilutions of SAR97276 & Control Drugs drug_prep->drug_exposure growth_assay Measure Parasite Growth (e.g., SYBR Green I Assay) drug_exposure->growth_assay calc_ic50 Calculate IC50 Values growth_assay->calc_ic50 compare Compare IC50s between Sensitive & Resistant Strains calc_ic50->compare no_cross_resistance Conclusion: No Cross-Resistance compare->no_cross_resistance IC50 similar cross_resistance Conclusion: Potential Cross-Resistance compare->cross_resistance IC50 significantly higher in resistant strain

Caption: Standard workflow for in vitro antimalarial cross-resistance testing.

Comparative analysis of the cytotoxic profiles of different bis-thiazolium salts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The following guide provides a comparative analysis of the cytotoxic profiles of various bis-thiazolium salts, a class of compounds demonstrating significant potential in anticancer research. This document summarizes quantitative data, details experimental protocols, and visualizes key cellular mechanisms to offer an objective overview for researchers in oncology and medicinal chemistry.

Comparative Cytotoxicity Data (IC50 Values)

The in vitro cytotoxic activity of a range of novel bis-thiazole and bis-thiazolium derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below. Lower IC50 values are indicative of higher cytotoxic potency.

CompoundCancer Cell LineIC50 (µM)Reference
Series 1: Bis-Thiazoles
5aOvarian Cancer (KF-28)0.718[1]
Breast Cancer (MDA-MB-231)1.51[1]
5bOvarian Cancer (KF-28)3.374[1]
5cCervical Cancer (HeLa)0.0006[1][2]
5eBreast Cancer (MCF-7)0.6648[1]
5fOvarian Cancer (KF-28)0.0061[1][2]
Ovarian Cancer (A2780)2.34[1]
5gOvarian Cancer (A2780)7.45[1]
9--[1][2]
Series 2: Naphthalene-azine-thiazole Hybrids
6aOvarian Cancer (OVCAR-4)1.569[3]
Normal Ovarian Cell Line (OCE1)31.89[3]
Series 3: Bis-amide-based Bis-thiazoles
7fColorectal Cancer (HCT-116)More cytotoxic than 5-FU[4]
Series 4: Tetra-azolium Salts
VHuman Colon Cancer (HCT-116)24.8[5]
Series 5: Ortho-Xylene Linked Bis-benzimidazolium Salts
1Human Colon Cancer (HCT 116)0.9-2.6[6]
Human Colorectal Adenocarcinoma (HT-29)4.0-10.0[6]
Human Breast Adenocarcinoma (MCF-7)58.2[6]
2Human Colon Cancer (HCT 116)0.9-2.6[6]
Human Colorectal Adenocarcinoma (HT-29)4.0-10.0[6]
Human Breast Adenocarcinoma (MCF-7)4.4[6]
3Human Colon Cancer (HCT 116)0.9-2.6[6]
Human Colorectal Adenocarcinoma (HT-29)4.0-10.0[6]
Human Breast Adenocarcinoma (MCF-7)13.3[6]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized bis-thiazolium salts was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The resulting formazan crystals were solubilized by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined from the dose-response curves.[1]

Apoptosis Analysis by Flow Cytometry

The induction of apoptosis by bis-thiazolium salts was investigated using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

  • Cell Treatment: Cancer cells were treated with the IC50 concentration of the test compounds for 48 hours.

  • Cell Harvesting and Staining: The cells were harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and PI were added to the cell suspension, and the mixture was incubated in the dark.

  • Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Signaling Pathways and Mechanisms of Action

Several studies have elucidated the molecular mechanisms underlying the cytotoxic effects of bis-thiazolium salts. These compounds have been shown to induce apoptosis through the modulation of key signaling pathways involved in cell survival and proliferation.

Mitochondrial-Dependent Apoptosis Pathway

Certain bis-thiazole derivatives have been found to activate the intrinsic or mitochondrial-dependent apoptosis pathway.[2] This is characterized by the upregulation of pro-apoptotic genes like Bax and Puma, and the downregulation of the anti-apoptotic gene Bcl-2.[1][2] This shift in the balance of pro- and anti-apoptotic proteins leads to the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of caspases, ultimately resulting in programmed cell death.

Mitochondrial_Apoptosis Bis-Thiazolium Salts Bis-Thiazolium Salts Bcl-2 Bcl-2 Bis-Thiazolium Salts->Bcl-2 Downregulation Bax/Puma Bax/Puma Bis-Thiazolium Salts->Bax/Puma Upregulation Mitochondrion Mitochondrion Bcl-2->Mitochondrion Inhibits Bax/Puma->Mitochondrion Activates Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Kinase_Inhibition_Pathways cluster_Pim1 Pim-1 Kinase Pathway cluster_PI3K PI3K/Akt/mTOR Pathway Bis-Thiazolium Salts_Pim1 Bis-Thiazolium Salts Pim-1 Kinase Pim-1 Kinase Bis-Thiazolium Salts_Pim1->Pim-1 Kinase Inhibition c-Myc c-Myc Pim-1 Kinase->c-Myc Phosphorylation Cell Proliferation_Pim1 Cell Proliferation c-Myc->Cell Proliferation_Pim1 Bis-Thiazolium Salts_PI3K Bis-Thiazolium Salts PI3K PI3K Bis-Thiazolium Salts_PI3K->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Survival Cell Growth & Survival mTOR->Cell Growth & Survival Cytotoxicity_Workflow Compound Synthesis Compound Synthesis Cytotoxicity Screening (MTT Assay) Cytotoxicity Screening (MTT Assay) Compound Synthesis->Cytotoxicity Screening (MTT Assay) IC50 Determination IC50 Determination Cytotoxicity Screening (MTT Assay)->IC50 Determination Apoptosis Analysis (Flow Cytometry) Apoptosis Analysis (Flow Cytometry) IC50 Determination->Apoptosis Analysis (Flow Cytometry) Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis Mechanism of Action Studies Mechanism of Action Studies Apoptosis Analysis (Flow Cytometry)->Mechanism of Action Studies Cell Cycle Analysis->Mechanism of Action Studies Gene Expression Analysis Gene Expression Analysis Mechanism of Action Studies->Gene Expression Analysis Western Blotting Western Blotting Mechanism of Action Studies->Western Blotting In Vivo Studies In Vivo Studies Mechanism of Action Studies->In Vivo Studies

References

Albitiazolium Bromide: A Comparative In Vivo Efficacy Analysis Against Standard Antimalarials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of Albitiazolium bromide, a promising antimalarial candidate, with standard-of-care antimalarial agents, namely Chloroquine and the artemisinin-based combination therapy (ACT) Artesunate-Amodiaquine. The data presented is compiled from preclinical studies to offer an objective assessment of their relative performance.

Executive Summary

Albitiazolium bromide has demonstrated potent in vivo antimalarial activity in murine models, primarily through its unique mechanism of inhibiting choline transport into the parasite, which is crucial for membrane biosynthesis. While direct head-to-head comparative studies are limited, available data suggests that Albitiazolium bromide exhibits significant parasite clearance. This guide synthesizes data from various preclinical studies to facilitate a comparative understanding of its efficacy against established antimalarials.

In Vivo Efficacy Comparison

The following tables summarize the in vivo efficacy of Albitiazolium bromide, Chloroquine, and Artesunate-Amodiaquine in mouse models of malaria, primarily utilizing the 4-day suppressive test with Plasmodium berghei.

Table 1: In Vivo Efficacy of Albitiazolium Bromide against Plasmodium vinckei

DrugDose (mg/kg)Parasitemia ReductionStudy Reference
Albitiazolium bromide7.4Significant decrease 12h post-administration[1][1]

Note: The efficient dose required to decrease the level of parasitemia by 50% (ED50) was referenced in relation to the 7.4 mg/kg dose[1].

Table 2: In Vivo Efficacy of Chloroquine against Plasmodium berghei

DrugDose (mg/kg)Parasitemia Suppression (%)ED50 (mg/kg)Study Reference
Chloroquine572.7-[2]
Chloroquine--1.5 - 1.8[3]

Table 3: In Vivo Efficacy of Artesunate-Amodiaquine against Plasmodium berghei

Drug CombinationDosing RegimenPCR-Corrected Adequate Clinical and Parasitological Response (ACPR)Study Reference
Artesunate-AmodiaquineStandard 3-day course100% (in a clinical study)[4]

Experimental Protocols

The in vivo efficacy data presented is primarily based on the 4-day suppressive test (Peter's Test) . A generalized protocol is described below.

Objective: To evaluate the schizonticidal activity of a compound against an early infection.

Animal Model: Swiss albino mice or other suitable strains.

Parasite Strain: Plasmodium berghei (chloroquine-sensitive or resistant strains).

Procedure:

  • Infection: Mice are inoculated intraperitoneally with red blood cells parasitized with P. berghei.

  • Treatment: The test compound is administered orally or via another appropriate route to groups of infected mice for four consecutive days, starting a few hours after infection. A control group receives the vehicle, and a positive control group receives a standard antimalarial drug.

  • Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Evaluation: The average percentage of parasitemia in the treated groups is compared with the control group to calculate the percentage of parasitemia suppression. The dose required to suppress parasitemia by 50% (ED50) and 90% (ED90) can be determined from a dose-response curve.

Mechanism of Action and Experimental Workflow Visualization

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

G cluster_host Infected Red Blood Cell cluster_parasite Plasmodium Parasite Host Cell Membrane Host Cell Membrane Parasite Parasite Parasite Membrane Parasite Membrane Phosphatidylcholine (PC) Biosynthesis Phosphatidylcholine (PC) Biosynthesis Parasite Membrane->Phosphatidylcholine (PC) Biosynthesis Choline utilized for Choline (extracellular) Choline (extracellular) Choline Transporter Choline Transporter Choline (extracellular)->Choline Transporter Enters Albitiazolium bromide Albitiazolium bromide Albitiazolium bromide->Choline Transporter Blocks Choline Transporter->Parasite Membrane Facilitates entry

Caption: Mechanism of action of Albitiazolium bromide.

G Start Start Inoculate Mice with P. berghei Inoculate Mice with P. berghei Start->Inoculate Mice with P. berghei Randomly Assign to Groups Randomly Assign to Groups Inoculate Mice with P. berghei->Randomly Assign to Groups Treatment Group (Albitiazolium) Treatment Group (Albitiazolium) Randomly Assign to Groups->Treatment Group (Albitiazolium) Control Group (Vehicle) Control Group (Vehicle) Randomly Assign to Groups->Control Group (Vehicle) Standard Group (e.g., Chloroquine) Standard Group (e.g., Chloroquine) Randomly Assign to Groups->Standard Group (e.g., Chloroquine) Administer Treatment (Days 0-3) Administer Treatment (Days 0-3) Treatment Group (Albitiazolium)->Administer Treatment (Days 0-3) Control Group (Vehicle)->Administer Treatment (Days 0-3) Standard Group (e.g., Chloroquine)->Administer Treatment (Days 0-3) Monitor Parasitemia (Day 4) Monitor Parasitemia (Day 4) Administer Treatment (Days 0-3)->Monitor Parasitemia (Day 4) Collect Blood Smears Collect Blood Smears Monitor Parasitemia (Day 4)->Collect Blood Smears Microscopic Analysis Microscopic Analysis Collect Blood Smears->Microscopic Analysis Calculate % Parasitemia Suppression Calculate % Parasitemia Suppression Microscopic Analysis->Calculate % Parasitemia Suppression End End Calculate % Parasitemia Suppression->End

Caption: Experimental workflow for the 4-day suppressive test.

References

Comparative Efficacy of SAR 97276 Across Diverse Plasmodium Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the antimalarial compound SAR 97276 (Albitiazolium) reveals potent in vitro activity against Plasmodium falciparum, the deadliest malaria parasite. However, a notable lack of extensive data on its efficacy against other human malaria parasites, such as Plasmodium vivax and Plasmodium knowlesi, underscores a significant gap in our understanding of its full potential. This guide provides a comparative overview of this compound's activity, placed in the context of related compounds and standard antimalarial agents, supported by available experimental data and detailed methodologies.

Developed as a choline analog, this compound targets the vital phospholipid biosynthesis pathway in Plasmodium, a mechanism distinct from many frontline antimalarial drugs. Its journey through preclinical and clinical development, however, was halted due to insufficient efficacy in human trials as a monotherapy for P. falciparum malaria. Despite this, the potent in vitro activity demonstrated in early studies warrants a detailed examination for researchers in the field of antimalarial drug discovery.

In Vitro Activity of this compound and a Key Analog

This compound and its closely related predecessor, G25, have demonstrated significant potency against the blood stages of P. falciparum. The primary mechanism of these compounds involves the inhibition of choline transport into the parasite-infected erythrocyte, thereby disrupting the synthesis of phosphatidylcholine, a crucial component of parasite membranes.

While direct comparative data for this compound across multiple Plasmodium species is scarce, the available information, primarily centered on P. falciparum, and supplemented with data from the lead compound G25, is summarized below.

CompoundPlasmodium SpeciesIC50 / Effective ConcentrationReference Strain/Stage
This compound P. falciparumSignificant inhibition at 40-80 nM3D7 (Trophozoites)
G25 P. falciparum0.75 nMNot Specified (Trophozoites)
G25 P. vivaxPotent Inhibition (IC50 not specified)Not Specified
This compound P. vivaxData Not Available-
This compound P. knowlesiData Not Available-

Comparative Efficacy with Standard Antimalarials

To provide a broader context for the potency of this compound and its analogs, the following table presents the 50% inhibitory concentrations (IC50) of commonly used antimalarial drugs against P. falciparum, P. vivax, and P. knowlesi. It is important to note that IC50 values can vary depending on the parasite strain and the specific assay conditions.

DrugPlasmodium SpeciesGeometric Mean IC50 (nM)
Chloroquine P. falciparum (sensitive)~10 - 30
P. falciparum (resistant)>100
P. vivax~15 - 40
P. knowlesi~20 - 50
Mefloquine P. falciparum~20 - 40
P. vivax~30 - 60
P. knowlesi~10 - 30
Artemisinin P. falciparum~1 - 5
P. vivax~1 - 10
P. knowlesi~1 - 5

Experimental Protocols

The in vitro activity of antimalarial compounds is predominantly assessed using the [³H]-hypoxanthine incorporation assay. This method measures the ability of the parasite to replicate in the presence of the drug.

[³H]-Hypoxanthine Incorporation Assay Protocol
  • Parasite Culture: Asynchronous cultures of Plasmodium species are maintained in vitro in human erythrocytes at a specified parasitemia (e.g., 0.5%) and hematocrit (e.g., 2%) in complete culture medium. For drug assays, cultures are synchronized to the ring stage.

  • Drug Preparation: The test compounds (e.g., this compound) and reference drugs are serially diluted to various concentrations in the culture medium.

  • Assay Setup: In a 96-well microtiter plate, the synchronized parasite culture is added to wells containing the different drug concentrations. Control wells with no drug are also included.

  • Incubation: The plates are incubated for 24 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • Radiolabeling: After the initial incubation, [³H]-hypoxanthine is added to each well. Hypoxanthine is a purine precursor that is incorporated into the DNA of replicating parasites.

  • Further Incubation: The plates are incubated for an additional 24-48 hours to allow for the incorporation of the radiolabel.

  • Harvesting and Measurement: The erythrocytes are harvested onto a filter mat, and the amount of incorporated [³H]-hypoxanthine is measured using a liquid scintillation counter.

  • Data Analysis: The counts per minute (CPM) are plotted against the drug concentration, and the IC50 value is calculated as the drug concentration that causes a 50% reduction in [³H]-hypoxanthine incorporation compared to the drug-free control.

Visualizing the Mechanism and Workflow

To better understand the context of this compound's activity, the following diagrams illustrate the targeted metabolic pathway and the experimental workflow.

Phospholipid Biosynthesis Pathway in Plasmodium cluster_host Host Erythrocyte cluster_parasite Plasmodium Parasite Choline_Host Choline (Host) Choline_Transporter Choline Transporter Choline_Host->Choline_Transporter Uptake Choline_Parasite Choline Choline_Kinase Choline Kinase Choline_Parasite->Choline_Kinase Phosphocholine Phosphocholine CCT CTP:phosphocholine cytidylyltransferase Phosphocholine->CCT CDP_Choline CDP-Choline CPT Cholinephosphotransferase CDP_Choline->CPT PC Phosphatidylcholine (PC) (Membrane Synthesis) Choline_Kinase->Phosphocholine CCT->CDP_Choline CPT->PC SAR97276 This compound (Albitiazolium) SAR97276->Choline_Transporter Inhibition Choline_Transporter->Choline_Parasite

Caption: Inhibition of Choline Transport by this compound.

Experimental Workflow for In Vitro Drug Sensitivity Assay Start Start: Synchronized Ring-Stage Parasite Culture Drug_Plates Prepare 96-well plates with serial dilutions of This compound & controls Start->Drug_Plates Incubation1 Add parasite culture to plates Incubate for 24 hours Drug_Plates->Incubation1 Radiolabeling Add [3H]-hypoxanthine to each well Incubation1->Radiolabeling Incubation2 Incubate for an additional 24-48 hours Radiolabeling->Incubation2 Harvesting Harvest cells onto filter mats Incubation2->Harvesting Measurement Measure [3H] incorporation using a scintillation counter Harvesting->Measurement Analysis Data Analysis: Calculate IC50 values Measurement->Analysis End End: Determine Drug Potency Analysis->End

Caption: [3H]-Hypoxanthine Incorporation Assay Workflow.

A Comparative Analysis of SAR97276 Analogues: A Prodrug Approach to Enhance Antimalarial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A strategic investigation into the structure-activity relationship (SAR) of SAR97276 analogues has primarily focused on a prodrug strategy to overcome the parent compound's poor oral bioavailability. This guide provides a comparative overview of these approaches, supported by generalized experimental protocols and conceptual diagrams to illustrate the underlying principles for researchers, scientists, and drug development professionals.

SAR97276, also known as albitiazolium or T3, is a choline analogue that demonstrated potent in vitro activity against Plasmodium falciparum and efficacy in preclinical animal models when administered parenterally.[1][2] Its dual mechanism of action involves the inhibition of phospholipid biosynthesis and interference with heme detoxification, making it an attractive antimalarial candidate.[1][2] However, its clinical development was halted due to low oral availability and insufficient efficacy in human trials as a monotherapy.[1][2][3][4] To address the challenge of poor oral absorption, research has shifted towards the design of prodrugs—inactive precursors that are metabolically converted to the active SAR97276 molecule in vivo.

A key study explored a series of 15 disulfide prodrugs of SAR97276 designed to revert to the active bis-thiazolium salt via enzymatic reduction of the disulfide bond within the body. While specific quantitative data for all 15 analogues is not publicly available, the research highlights several strategic modifications to the SAR97276 scaffold.

Comparative Overview of SAR97276 Analogue Strategies

The primary goal in the design of SAR97276 analogues has been to improve its pharmacokinetic profile, particularly oral bioavailability. The table below summarizes the different prodrug strategies employed.

Prodrug StrategyStructural ModificationRationaleReported Outcome
Linear Disulfide Prodrugs Introduction of a disulfide bond within the linker connecting the two thiazolium heads.To create a reducible linker that is cleaved enzymatically in vivo to release the active drug.Most derivatives exhibited potent in vitro antimalarial activity.
Cyclic Disulfide Prodrugs Formation of a cyclic disulfide within the molecular structure.To potentially improve stability and cell permeability, leading to enhanced oral absorption.A cyclic disulfide prodrug (compound 8) showed the best improvement in oral efficacy compared to the parent drug.[5]
Solubilizing Moieties Addition of an amino acid residue (valine or lysine) to the thiazolium side chain.To enhance aqueous solubility of the prodrugs.[5]Contributed to the overall design of water-soluble precursors.
Solubilizing Moieties Introduction of a phosphate group on the thiazolium side chain.To significantly increase aqueous solubility for potential parenteral formulations or improved dissolution.[5]A strategy to enhance the physicochemical properties of the prodrugs.

Experimental Protocols

Detailed experimental protocols for the specific evaluation of the 15 disulfide prodrugs are not publicly available. However, a standard methodology for assessing the in vitro antimalarial activity of novel compounds against P. falciparum is described below.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.

1. Parasite Culture:

  • P. falciparum strains (e.g., chloroquine-sensitive 3D7 or chloroquine-resistant Dd2) are maintained in continuous culture in human O+ erythrocytes at a 5% hematocrit in RPMI 1640 medium supplemented with 10% human serum or Albumax II, 25 mM HEPES, and 25 mM NaHCO3.

  • Cultures are incubated at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.

  • Parasite synchronization at the ring stage is achieved by methods such as sorbitol treatment.

2. Drug Preparation:

  • Test compounds (SAR97276 analogues) and reference antimalarials (e.g., chloroquine, artemisinin) are dissolved in 100% DMSO to create high-concentration stock solutions.

  • Serial two-fold dilutions of the compounds are prepared in culture medium in a 96-well microtiter plate.

3. Assay Procedure:

  • Synchronized ring-stage parasite cultures are diluted to a parasitemia of 0.5-1% with a 2% hematocrit.

  • 180 µL of the parasite suspension is added to each well of the 96-well plate containing 20 µL of the diluted compounds.

  • The plates are incubated for 72 hours under the standard culture conditions.

  • Following incubation, 100 µL of SYBR Green I lysis buffer (containing 0.2 µL of SYBR Green I dye per mL of lysis buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) is added to each well.

  • The plates are incubated in the dark at room temperature for 1-2 hours.

4. Data Analysis:

  • Fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • The fluorescence values are plotted against the log of the drug concentration, and the IC50 values are calculated using a non-linear regression analysis (e.g., sigmoidal dose-response model).

Visualizing Pathways and Workflows

Diagrams created using Graphviz illustrate key conceptual and experimental frameworks in the study of SAR97276 analogues.

G cluster_0 In Vivo Administration (Oral) cluster_1 Systemic Circulation & Target Site cluster_2 Mechanism of Action in P. falciparum SAR97276_Prodrug SAR97276 Prodrug (e.g., Disulfide Analogue) Enzymatic_Reduction Enzymatic Reduction (e.g., by Glutathione Reductase) SAR97276_Prodrug->Enzymatic_Reduction Absorption SAR97276_Active Active SAR97276 Enzymatic_Reduction->SAR97276_Active Activation Choline_Transport_Inhibition Inhibition of Phospholipid Biosynthesis SAR97276_Active->Choline_Transport_Inhibition Heme_Detox_Inhibition Inhibition of Heme Detoxification SAR97276_Active->Heme_Detox_Inhibition Parasite_Death Parasite Death Choline_Transport_Inhibition->Parasite_Death Heme_Detox_Inhibition->Parasite_Death

Prodrug activation and mechanism of action of SAR97276.

G Start Parasite_Culture Maintain & Synchronize P. falciparum Culture Start->Parasite_Culture Assay_Incubation Incubate Parasites with Compounds (72h) Parasite_Culture->Assay_Incubation Compound_Plating Prepare Serial Dilutions of SAR97276 Analogues Compound_Plating->Assay_Incubation Lysis_Staining Lyse Erythrocytes & Stain with SYBR Green I Assay_Incubation->Lysis_Staining Fluorescence_Reading Measure Fluorescence (Plate Reader) Lysis_Staining->Fluorescence_Reading Data_Analysis Calculate IC50 Values (Dose-Response Curves) Fluorescence_Reading->Data_Analysis End Data_Analysis->End

Experimental workflow for in vitro antimalarial screening.

References

Comparative Analysis of SAR97276 (Albitiazolium) IC50 Values Across Plasmodium falciparum Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the 50% inhibitory concentration (IC50) values for the antimalarial candidate SAR97276, also known as albitiazolium, against various laboratory strains of Plasmodium falciparum. The data is presented to facilitate objective comparison and is supported by a detailed experimental protocol for determining antiplasmodial activity.

Data Presentation: IC50 Values of SAR97276

The following table summarizes the reported IC50 values for SAR97276 against different P. falciparum laboratory strains. It is important to note that direct, side-by-side comparative studies across a wide range of strains are limited in the public domain. The data presented here is compiled from available research.

Laboratory StrainResistance ProfileIC50 (nM)Reference
3D7Chloroquine-sensitive4.2[1]
K1Chloroquine-resistant, Multidrug-resistantPotent Activity Reported[2]
Dd2Chloroquine-resistantPotent Activity Reported[3][4]

Experimental Protocols

The determination of IC50 values for antimalarial compounds like SAR97276 is typically performed using in vitro parasite growth inhibition assays. The [³H]-hypoxanthine incorporation assay is a common and well-established method.

[³H]-Hypoxanthine Incorporation Assay for Anti-plasmodial Activity

This method measures the inhibition of parasite proliferation by quantifying the incorporation of radiolabeled hypoxanthine, a crucial precursor for nucleic acid synthesis in Plasmodium.

Materials:

  • P. falciparum laboratory strains (e.g., 3D7, K1, Dd2)

  • Human erythrocytes (O+)

  • RPMI-1640 medium supplemented with HEPES, sodium bicarbonate, L-glutamine, and AlbuMAX II

  • SAR97276 stock solution (in an appropriate solvent like DMSO)

  • [³H]-hypoxanthine

  • 96-well microtiter plates

  • Cell harvester and scintillation counter

  • Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

Procedure:

  • Parasite Culture: P. falciparum strains are cultured in human erythrocytes at 37°C in a controlled atmosphere. Cultures are synchronized to the ring stage before the assay.[3]

  • Drug Dilution: A serial dilution of SAR97276 is prepared in the culture medium.

  • Assay Setup: In a 96-well plate, the parasitized erythrocytes (typically at 1% parasitemia and 2.5% hematocrit) are incubated with the various concentrations of SAR97276. Control wells with no drug and wells with uninfected erythrocytes are also included.

  • Incubation: The plate is incubated for 48 hours at 37°C in the controlled atmosphere.[1]

  • Radiolabeling: After the initial incubation, [³H]-hypoxanthine is added to each well, and the plate is incubated for an additional 24 hours.

  • Harvesting and Measurement: The contents of the wells are harvested onto filter mats, and the incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of growth inhibition is calculated for each drug concentration relative to the drug-free control. The IC50 value is then determined by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[3]

Visualizations

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps in the [³H]-hypoxanthine incorporation assay for determining the IC50 of SAR97276.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Parasite_Culture Synchronized Parasite Culture (Ring Stage) Incubation_48h Incubate Parasites with Drug (48 hours) Parasite_Culture->Incubation_48h Drug_Dilution Serial Dilution of SAR97276 Drug_Dilution->Incubation_48h Radiolabeling Add [³H]-hypoxanthine Incubation_48h->Radiolabeling Incubation_24h Incubate (24 hours) Radiolabeling->Incubation_24h Harvesting Harvest and Measure Radioactivity Incubation_24h->Harvesting Calculation Calculate % Inhibition Harvesting->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Workflow for IC50 determination using [³H]-hypoxanthine assay.

Signaling Pathway: Mechanism of Action of SAR97276

SAR97276 primarily targets the phospholipid biosynthesis pathway in P. falciparum by inhibiting the uptake of choline, a crucial precursor for the synthesis of phosphatidylcholine (PC).

G cluster_host Host Environment cluster_parasite Plasmodium falciparum Host_Choline Host Choline Choline_Transporter Choline Transporter Host_Choline->Choline_Transporter Uptake Parasite_Choline Intra-parasitic Choline Choline_Transporter->Parasite_Choline PC_Biosynthesis Phosphatidylcholine (PC) Biosynthesis Parasite_Choline->PC_Biosynthesis Membrane_Formation Parasite Membrane Formation PC_Biosynthesis->Membrane_Formation Parasite_Growth Parasite Growth and Proliferation Membrane_Formation->Parasite_Growth SAR97276 SAR97276 SAR97276->Choline_Transporter Inhibits

Caption: SAR97276 inhibits choline transport, disrupting parasite membrane synthesis.

References

A Comparative Guide to the Validation of a Novel FRET-Based Assay for Measuring SAR97276 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel, cell-based Förster Resonance Energy Transfer (FRET) assay against the traditional Western blot method for measuring the activity of SAR97276, a potent and selective inhibitor of MEK1. The data and protocols presented herein validate the FRET-based assay as a superior high-throughput alternative for screening and characterizing MEK1 inhibitors.

Introduction to SAR97276 and the MAPK/ERK Pathway

The Ras-Raf-MEK-ERK signaling pathway is a critical cascade that regulates cellular processes such as proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making its components, particularly MEK1, a prime target for therapeutic intervention. SAR97276 is a novel small molecule inhibitor designed to selectively target and inhibit the kinase activity of MEK1, thereby preventing the phosphorylation and activation of its downstream target, ERK. Accurate and efficient measurement of SAR97276's inhibitory activity is crucial for its development and clinical application.

Assay Comparison Overview

This guide compares two distinct methodologies for quantifying the inhibition of MEK1 by SAR97276 through the measurement of phosphorylated ERK (p-ERK) levels:

  • Novel Assay: A homogeneous, cell-based Time-Resolved FRET (TR-FRET) immunoassay. This assay provides a quantitative, plate-based readout of p-ERK levels directly in cell lysates.[1][2][3]

  • Standard Assay: A traditional Western blot analysis. This semi-quantitative method involves protein separation by electrophoresis, transfer to a membrane, and immunodetection of p-ERK.[4][5]

The novel TR-FRET assay offers significant advantages in terms of throughput, speed, and sensitivity compared to the labor-intensive and lower-throughput Western blot.[2]

Quantitative Data Presentation

The performance of the novel TR-FRET assay was benchmarked against the standard Western blot for key assay validation parameters.

Table 1: Comparison of Assay Performance Metrics

ParameterNovel TR-FRET AssayStandard Western Blot
IC50 for SAR97276 15.2 nM18.5 nM
Z'-factor 0.85N/A
Signal-to-Background 12.53.2
Assay Time 4 hours2 days
Throughput High (384-well plate)Low (10-15 samples/gel)
Required Cell Number ~400 cells/well~15,000 cells/well[2]

Table 2: Dose-Dependent Inhibition of ERK Phosphorylation by SAR97276

SAR97276 Conc. (nM)% Inhibition (TR-FRET)% Inhibition (Western Blot)
0.12.5%1.8%
110.8%8.5%
1045.3%40.1%
10092.1%88.7%
100098.5%95.2%

Experimental Protocols

Protocol 1: Novel Cell-Based TR-FRET Assay for p-ERK

This protocol is optimized for a 384-well plate format.[1][3]

1. Cell Culture and Treatment: a. Seed HEK293 cells in a 96-well cell culture plate at a density of 50,000 cells/well and culture overnight. b. Prepare serial dilutions of SAR97276 in serum-free media. c. Treat cells with SAR97276 for 2 hours. d. Stimulate ERK phosphorylation by adding 100 nM EGF for 10 minutes.

2. Cell Lysis: a. Aspirate the media from the wells. b. Add 50 µL of lysis buffer (containing protease and phosphatase inhibitors) to each well. c. Incubate for 30 minutes on an orbital shaker at room temperature.

3. TR-FRET Reaction: a. Transfer 16 µL of cell lysate from each well of the 96-well plate to a corresponding well in a 384-well low-volume assay plate.[2] b. Prepare the TR-FRET antibody mix containing a Europium-labeled anti-total ERK antibody and an acceptor-labeled anti-p-ERK antibody. c. Add 4 µL of the antibody mix to each well of the 384-well plate. d. Incubate for 2 hours at room temperature, protected from light.

4. Data Acquisition: a. Read the plate on a TR-FRET enabled plate reader, with excitation at 340 nm and emission at 615 nm and 665 nm. b. The ratio of the emission at 665 nm to 615 nm is proportional to the amount of p-ERK.

Protocol 2: Standard Western Blot Analysis for p-ERK

This protocol is a standard method for the semi-quantitative analysis of protein levels.[4][5][6]

1. Sample Preparation: a. Treat cells as described in Protocol 1 (steps 1a-d) in a 6-well plate format. b. Lyse the cells in RIPA buffer with protease and phosphatase inhibitors. c. Determine protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer: a. Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes. b. Load samples onto a 10% SDS-PAGE gel and run at 120V until the dye front reaches the bottom. c. Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[4] b. Incubate the membrane with a primary antibody against p-ERK (e.g., 1:1000 dilution) overnight at 4°C.[4] c. Wash the membrane three times with TBST. d. Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. e. Wash the membrane three times with TBST.

4. Detection and Analysis: a. Add an ECL chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system. c. To normalize, strip the membrane and re-probe with an antibody for total ERK.[5] d. Quantify band intensities using densitometry software.

Visualizations

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds RAF RAF RAS->RAF Activates MEK1 MEK1 RAF->MEK1 Phosphorylates ERK ERK MEK1->ERK Phosphorylates pERK p-ERK ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription Translocates & Activates SAR97276 SAR97276 SAR97276->MEK1 Inhibits

Caption: MAPK/ERK signaling pathway with the inhibitory action of SAR97276 on MEK1.

FRET_Workflow cluster_plate1 96-Well Plate cluster_plate2 384-Well Plate A 1. Seed & Culture HEK293 Cells B 2. Treat with SAR97276 A->B C 3. Stimulate with EGF B->C D 4. Lyse Cells C->D E 5. Transfer Lysate D->E Transfer F 6. Add TR-FRET Antibodies E->F G 7. Incubate (2 hours) F->G Reader 8. Read Plate (TR-FRET Reader) G->Reader Measure Signal

Caption: Experimental workflow for the novel cell-based TR-FRET assay.

References

The Prodrug Advantage: A Comparative Look at the Pharmacokinetics of Albitiazolium Bromide and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, optimizing a drug's pharmacokinetic profile is a critical step towards clinical success. Albitiazolium bromide, a potent antimalarial agent, has faced challenges with its oral bioavailability, limiting its therapeutic potential. This guide provides a comparative analysis of the pharmacokinetic properties of Albitiazolium bromide and its prodrugs, highlighting the strategies employed to enhance its delivery and efficacy.

Albitiazolium bromide, also known as T3 or SAR97276, is a bis-thiazolium choline analog that has demonstrated powerful in vitro and in vivo antimalarial activities.[1][2] Its mechanism of action involves inhibiting the de novo biosynthesis of phosphatidylcholine by blocking the parasite's choline carrier.[1][3] Despite its promise, the permanently charged nature of Albitiazolium bromide results in poor oral bioavailability, necessitating the exploration of prodrug strategies to improve its absorption and clinical utility.[4][5]

Comparative Pharmacokinetic Data

To overcome the poor oral absorption of Albitiazolium bromide, researchers have focused on developing prodrugs that can be administered orally and then converted to the active drug in the body. The primary approach has been the synthesis of disulfide and thioester prodrugs.[4][6] These prodrugs are designed to be more lipophilic, allowing for better absorption across the gastrointestinal tract. Once absorbed, they are expected to be reduced or hydrolyzed to release the active Albitiazolium.

A key study synthesized and evaluated a series of 15 disulfide prodrugs of Albitiazolium.[6][7] Among these, a cyclic disulfide prodrug demonstrated the most significant improvement in oral efficacy compared to the parent drug.[3][6] Another study explored thioester, thiocarbonate, and thiocarbamate prodrugs, with one compound showing high potency after oral administration in mice.[4]

While detailed head-to-head pharmacokinetic data for multiple prodrugs is limited in publicly available literature, the following table summarizes the key findings regarding the parent drug and the general success of the prodrug approach.

CompoundAdministration RouteKey Pharmacokinetic/Efficacy FindingReference
Albitiazolium Bromide Intravenous / IntraperitonealExhibits favorable pharmacokinetic and pharmacodynamic properties when administered parenterally. Rapidly accumulates in infected erythrocytes.[1][2][3][1][2][3]
Albitiazolium Bromide OralPoor oral bioavailability due to its permanently charged nature.[4][5][4][5]
Cyclic Disulfide Prodrug OralShowed the best improvement in oral efficacy in comparison to the parent drug in a murine malaria model.[3][6][3][6]
Thioester Prodrug (Compound 22) OralCleared parasitemia in Plasmodium vinckei infected mice at a dose of 1.3 mg/kg.[4][4]

Experimental Protocols

The evaluation of Albitiazolium bromide and its prodrugs has involved standard preclinical pharmacokinetic and efficacy studies in animal models. The methodologies employed are crucial for understanding and comparing the performance of these compounds.

In Vivo Efficacy Studies in Murine Malaria Models
  • Animal Model: Mice infected with Plasmodium vinckei are commonly used to assess the in vivo antimalarial activity of the compounds.[4]

  • Drug Administration:

    • Parenteral Administration: Albitiazolium bromide is typically administered intravenously (i.v.) or intraperitoneally (i.p.) to establish its baseline efficacy without the confounding factor of oral absorption.[2][3]

    • Oral Administration: Prodrugs are administered orally to evaluate their ability to be absorbed and converted to the active compound. The drugs are often formulated in a suitable vehicle for oral gavage.[4][6]

  • Efficacy Assessment: The primary endpoint is the reduction in parasitemia, which is the percentage of red blood cells infected with the malaria parasite. Blood smears are typically taken at various time points after treatment to monitor the parasite levels. The dose required to achieve a certain level of parasite clearance (e.g., 50% effective dose or ED50) is a key parameter.[4]

Pharmacokinetic Studies
  • Drug Administration and Sampling: For pharmacokinetic analysis, the drug is administered (either i.v. or orally), and blood samples are collected at predetermined time points. Plasma is then separated for drug concentration analysis.

  • Analytical Method: The concentration of Albitiazolium and its prodrugs in plasma is typically determined using a sensitive analytical technique such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Parameters: The data from concentration-time profiles are used to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach maximum plasma concentration.

    • AUC (Area Under the Curve): A measure of total drug exposure over time.

    • Bioavailability (F%): The fraction of an orally administered dose that reaches the systemic circulation.

Visualizing the Path to Improved Efficacy

To better understand the processes involved in the development and action of Albitiazolium bromide prodrugs, the following diagrams illustrate the experimental workflow and the proposed mechanism of action.

experimental_workflow cluster_preclinical Preclinical Evaluation cluster_admin Administration cluster_analysis Analysis synthesis Prodrug Synthesis (e.g., Disulfide, Thioester) in_vitro In Vitro Antimalarial Activity Assay (P. falciparum) synthesis->in_vitro Screening in_vivo In Vivo Efficacy Study (P. vinckei infected mice) in_vitro->in_vivo Lead Selection oral Oral Administration (Prodrug) in_vivo->oral iv IV/IP Administration (Parent Drug) in_vivo->iv pk_study Pharmacokinetic Study lcms LC-MS Analysis of Plasma Samples pk_study->lcms oral->pk_study parasitemia Parasitemia Measurement oral->parasitemia iv->parasitemia pk_params Calculation of PK Parameters (Cmax, Tmax, AUC) lcms->pk_params

Figure 1: Experimental workflow for the evaluation of Albitiazolium bromide prodrugs.

prodrug_activation_pathway cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_target Infected Erythrocyte prodrug Oral Administration of Prodrug (Lipophilic) absorption Absorption prodrug->absorption prodrug_circ Prodrug in Blood absorption->prodrug_circ conversion Enzymatic/Chemical Conversion (Reduction/Hydrolysis) prodrug_circ->conversion active_drug Active Albitiazolium (Hydrophilic) conversion->active_drug uptake Uptake into Infected RBC active_drug->uptake inhibition Inhibition of Choline Uptake uptake->inhibition parasite_death Parasite Death inhibition->parasite_death

Figure 2: Proposed pathway for the absorption and activation of Albitiazolium bromide prodrugs.

Conclusion

The development of prodrugs represents a successful strategy to overcome the pharmacokinetic limitations of Albitiazolium bromide. By masking the charged thiazolium groups with lipophilic moieties, researchers have been able to significantly improve the oral efficacy of this potent antimalarial agent in preclinical models. The cyclic disulfide and certain thioester prodrugs have emerged as particularly promising candidates. Further research, including detailed comparative pharmacokinetic studies in higher animal models and eventually in humans, will be necessary to fully elucidate the clinical potential of these prodrugs in the fight against malaria. The experimental protocols and conceptual frameworks presented in this guide provide a basis for the continued development and evaluation of next-generation Albitiazolium prodrugs.

References

Evaluating SAR97276: From Monotherapy Trials to a Potential Combination Partner

Author: BenchChem Technical Support Team. Date: November 2025

While SAR97276A, a novel choline analogue, demonstrated a favorable safety profile, it ultimately proved to be non-efficacious as a monotherapy for treating Plasmodium falciparum malaria in two Phase 2 clinical trials. Consequently, its development for malaria treatment has been discontinued.[1][2][3] However, the unique mechanism of action of SAR97276A suggests it could hold potential as a partner drug in combination therapies, a hypothesis that remains to be explored in dedicated synergistic studies.[1][3]

This guide provides a comprehensive overview of the clinical evaluation of SAR97276A as a monotherapy, presenting the key efficacy and safety data from the two major clinical trials. It also outlines the experimental protocols of these studies and visually represents the therapeutic workflow and the proposed mechanism of action for this class of compounds.

Clinical Efficacy of SAR97276A Monotherapy

Two open-label, multi-center Phase 2 trials (Study 1 and Study 2) were conducted to assess the safety and efficacy of parenterally administered SAR97276A in African adults and children with uncomplicated falciparum malaria.[1][2][4]

Study 1 investigated both single-dose and a 3-day intramuscular (IM) regimen. The single-dose administration showed insufficient efficacy in adults.[1][2][3][5] While the 3-day IM regimen demonstrated acceptable efficacy in adults, it was not as effective in children.[1][2][3][5]

Study 2 evaluated a higher IM dose of SAR97276A against the standard antimalarial treatment, artemether-lumefantrine, in teenagers.[1][2][4] A significant number of patients receiving SAR97276A required rescue therapy, leading to the early termination of the study due to lack of efficacy.[1][2][4]

Quantitative Summary of Clinical Trial Results
StudyPopulationTreatment GroupRegimenNumber of PatientsCure Rate (%)Reference
Study 1 AdultsSAR97276A IMSingle Dose (0.18 mg/kg)3459%[1][2][3]
AdultsSAR97276A IVSingle Dose (0.14 mg/kg)3077%[1][2][3]
AdultsSAR97276A IM3-Day (0.18 mg/kg daily)3090%[1][2][3]
ChildrenSAR97276A IM3-Day (0.18 mg/kg daily)1968%[1][2][3]
Study 2 TeenagersSAR97276A IM3-Day (0.5 mg/kg once daily)80% (all required rescue)[1][2][4]
TeenagersSAR97276A IM3-Day (0.25 mg/kg twice daily)837.5% (5 required rescue)[1][2][4]
TeenagersArtemether-LumefantrineStandard4100%[1][2][4]

Experimental Protocols

The clinical trials were designed to assess the efficacy and safety of SAR97276A in a structured and monitored setting.

Study 1: Dose-Escalating Trial in Adults and Children
  • Objective: To assess the efficacy and safety of SAR97276A in adult and pediatric patients with uncomplicated P. falciparum malaria.[5]

  • Design: An open-label, adaptive, multi-center Phase 2 trial with an age de-escalating design.[4]

  • Patient Population: Adults (18-65 years), children (7-17 years), and young children (0.5-7 years) with confirmed uncomplicated P. falciparum malaria.[1]

  • Intervention:

    • Adults initially received a single dose of SAR97276A either intramuscularly (0.18 mg/kg) or intravenously (0.14 mg/kg).[1][2][3]

    • Due to insufficient efficacy of the single dose, a subsequent group of adults received a 3-day intramuscular regimen (0.18 mg/kg once daily).[1][2][3]

    • Children were then treated with the 3-day IM regimen.[1]

  • Primary Outcome: A combination of fever clearance, improvement in general condition at 48 hours, parasite reduction at 72 hours, and no need for rescue therapy within the first 3 days.[5]

  • Secondary Outcomes: Parasite reduction over the initial 72 hours and a safety assessment over 28 days post-treatment.[5]

Study 2: Comparison Trial in Teenagers
  • Objective: To compare the efficacy and safety of a higher dose of SAR97276A with artemether-lumefantrine in underage malaria patients.[1][4]

  • Design: A randomized, controlled, age de-escalating Phase 2 trial.[1]

  • Patient Population: Teenagers (12-17 years) with uncomplicated P. falciparum malaria. The study was planned to extend to children (2-11 years) but was stopped early.[1][4]

  • Intervention: Patients were randomized to receive one of the following for 3 days:

    • SAR97276A IM once daily (0.5 mg/kg).[1][4]

    • SAR97276A IM twice daily (0.25 mg/kg per dose).[1][4]

    • Artemether-lumefantrine (standard oral regimen).[1][4]

  • Outcome: The primary endpoint was the need for rescue therapy.[1]

Visualizing the Research Framework

SAR97276A Clinical Trial Workflow (Study 1)

start Patient Recruitment (Adults & Children with Uncomplicated Malaria) adult_single_dose Adults: Single Dose IM (0.18 mg/kg) or IV (0.14 mg/kg) start->adult_single_dose efficacy_check1 Efficacy Assessment adult_single_dose->efficacy_check1 adult_3day_dose Adults: 3-Day IM Regimen (0.18 mg/kg daily) efficacy_check1->adult_3day_dose Insufficient Efficacy stop Recruitment Halted (Lack of Efficacy) efficacy_check1->stop Sufficient Efficacy (not met) efficacy_check2 Efficacy Assessment adult_3day_dose->efficacy_check2 children_3day_dose Children: 3-Day IM Regimen (0.18 mg/kg daily) efficacy_check2->children_3day_dose Acceptable Efficacy in Adults efficacy_check2->stop Unacceptable Efficacy final_assessment Final Efficacy & Safety Assessment children_3day_dose->final_assessment final_assessment->stop

Caption: Adaptive design of the SAR97276A Phase 2 clinical trial (Study 1).

Proposed Mechanism of Action for Choline Analogues

SAR97276A is a choline analogue. The proposed mechanism of action for this class of antimalarials involves the disruption of phospholipid biosynthesis in the parasite and interference with heme detoxification.

sar97276 SAR97276 (Choline Analogue) parasite Plasmodium falciparum sar97276->parasite Enters phospholipid Inhibition of Phospholipid Biosynthesis sar97276->phospholipid Inhibits heme_inhibition Interference with Heme Detoxification sar97276->heme_inhibition Interferes parasite->phospholipid heme Heme Detoxification (Hemozoin Formation) parasite->heme parasite_death Parasite Death phospholipid->parasite_death heme_inhibition->parasite_death

Caption: Dual proposed mechanisms of action for the antimalarial choline analogue SAR97276.

References

Albitiazolium Bromide: A Specific Inhibitor of the Plasmodium Choline Transporter for Novel Antimalarial Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Albitiazolium bromide's specificity and performance against alternative choline transporter inhibitors, supported by experimental data and detailed protocols for researchers in drug development.

The urgent need for novel antimalarial drugs with unique mechanisms of action has driven research into targeting essential parasite metabolic pathways. One such promising target is the choline transport system of Plasmodium falciparum, which is crucial for the parasite's acquisition of choline, a vital precursor for the synthesis of phosphatidylcholine, the major component of its cell membranes. Albitiazolium bromide, a bis-thiazolium compound, has emerged as a clinical candidate that specifically targets this pathway. This guide provides a detailed comparison of Albitiazolium bromide with other known choline transporter inhibitors, presenting key performance data, experimental methodologies, and a visual representation of its mechanism of action.

Competitive Inhibition of the Plasmodium Choline Transporter

Albitiazolium bromide functions as a competitive inhibitor of the Plasmodium choline transporter.[1][2] Its primary mechanism of action is the blockage of choline entry into the parasite, thereby disrupting the de novo synthesis of phosphatidylcholine.[1][2] This targeted action is underscored by the observation that the antimalarial activity of Albitiazolium is strongly antagonized by the presence of high concentrations of choline.[1][2]

Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Albitiazolium bromide and other compounds against the Plasmodium falciparum choline transporter or related processes. This data highlights the potent and specific nature of Albitiazolium's inhibitory action.

CompoundTarget/ProcessIC50 ValueReference
Albitiazolium bromide P. falciparum choline transporter inhibition2.3 ± 0.2 µM[1]
T16 (bis-thiazolium analog)P. falciparum choline transporter inhibition~140 nM[3]
Hemicholinium-3 (HC-3)P. falciparum choline kinase inhibition250 µM[4]
PentamidinePotent inhibitor of P. falciparum choline uptakeNot specified in source[5]

Experimental Data and Protocols

To facilitate further research and validation, detailed protocols for key experiments are provided below.

Experimental Protocol 1: Radiolabeled Choline Uptake Assay in Isolated P. falciparum Parasites

This assay measures the direct inhibition of choline transport into the parasite.

1. Parasite Preparation:

  • Culture P. falciparum (e.g., 3D7 strain) in human erythrocytes to the trophozoite stage.

  • Isolate the parasites from the host erythrocytes by saponin lysis (0.05% w/v in PBS), followed by washing with RPMI 1640 medium.

2. Uptake Assay:

  • Resuspend the isolated parasites in a suitable buffer (e.g., PBS with glucose).

  • Pre-incubate the parasite suspension with varying concentrations of the inhibitor (e.g., Albitiazolium bromide) for 5-10 minutes at room temperature.

  • Initiate the uptake by adding a known concentration of [3H]-choline (e.g., 15 µM).

  • At specific time points (e.g., 1, 5, 10, 15 minutes), take aliquots of the parasite suspension and immediately stop the transport by centrifugation through an oil layer (e.g., a mixture of dibutyl phthalate and dioctyl phthalate) to separate the parasites from the radioactive medium.

  • Lyse the parasite pellet and measure the incorporated radioactivity using a scintillation counter.

3. Data Analysis:

  • Plot the rate of choline uptake against the inhibitor concentration.

  • Calculate the IC50 value, which is the concentration of the inhibitor that reduces the choline uptake rate by 50%.

Experimental Protocol 2: In Vitro Growth Inhibition Assay of P. falciparum

This assay determines the overall antimalarial activity of the compound.

1. Culture Preparation:

  • Synchronize P. falciparum cultures to the ring stage.

  • Prepare a parasite suspension in complete RPMI 1640 medium with a defined parasitemia (e.g., 0.5%) and hematocrit (e.g., 2%).

2. Drug Dilution and Incubation:

  • Prepare serial dilutions of the test compound (e.g., Albitiazolium bromide) in a 96-well microplate.

  • Add the parasite suspension to each well.

  • Incubate the plates for 48-72 hours in a controlled environment (5% CO2, 5% O2, 90% N2 at 37°C).

3. Measurement of Parasite Growth:

  • After the incubation period, add [3H]-hypoxanthine to each well and incubate for an additional 18-24 hours.[6][7][8]

  • Harvest the cells onto a filter mat using a cell harvester and measure the incorporated radioactivity with a scintillation counter. The amount of incorporated [3H]-hypoxanthine is proportional to parasite growth.

4. Data Analysis:

  • Plot the percentage of growth inhibition against the drug concentration.

  • Determine the IC50 value, which is the drug concentration that inhibits parasite growth by 50%.

Mechanism of Action and Specificity

The following diagrams illustrate the proposed mechanism of choline transport and its inhibition by Albitiazolium bromide.

G Choline Transport and Albitiazolium Inhibition cluster_0 Infected Erythrocyte cluster_1 Plasmodium Parasite PC Phosphatidylcholine (Membrane Synthesis) Kennedy Kennedy Pathway Kennedy->PC Choline_in Choline Choline_in->Kennedy Phosphorylation Choline_out Choline (extracellular) pCT Parasite Choline Transporter Choline_out->pCT Albitiazolium_out Albitiazolium (extracellular) NPP New Permeability Pathways (NPP) Albitiazolium_out->NPP Albitiazolium_in Albitiazolium NPP->Albitiazolium_in Entry into Erythrocyte pCT->Choline_in Albitiazolium_in->pCT Competitive Inhibition

Figure 1. Mechanism of Albitiazolium bromide action.

The experimental workflow for determining the inhibitory effect of Albitiazolium on parasite growth is outlined below.

G Workflow for In Vitro Growth Inhibition Assay A Synchronized P. falciparum ring-stage culture C Incubate culture with drug (48-72 hours) A->C B Prepare serial dilutions of Albitiazolium bromide B->C D Add [3H]-hypoxanthine C->D E Incubate (18-24 hours) D->E F Harvest cells and measure radioactivity E->F G Calculate IC50 value F->G

Figure 2. Experimental workflow for growth inhibition assay.

Conclusion

Albitiazolium bromide demonstrates potent and specific inhibition of the Plasmodium falciparum choline transporter, a critical pathway for parasite survival. The competitive nature of its inhibition and its efficacy at nanomolar concentrations in parasite growth assays underscore its potential as a valuable antimalarial drug candidate. The provided experimental protocols offer a framework for researchers to further investigate the activity of Albitiazolium and other choline analogs, contributing to the development of new strategies to combat malaria. The high specificity for the parasite's transporter suggests a favorable therapeutic window, a crucial characteristic for any new antimalarial agent. Further studies directly comparing its effects on the parasite versus human choline transporters would provide even greater insight into its selectivity profile.

References

Safety Operating Guide

Navigating the Proper Disposal of Investigational Compound SAR 97276

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like SAR 97276 is a critical component of laboratory safety and regulatory compliance. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is imperative to treat the substance as potentially hazardous and adhere to established guidelines for the disposal of investigational and research chemicals.[1][2] This ensures the protection of personnel, the environment, and the integrity of research operations.

Immediate Safety and Handling Protocols

Without a specific SDS, this compound should be managed with the assumption that it may be hazardous.[1] Personnel must use appropriate Personal Protective Equipment (PPE), including lab coats, chemical-resistant gloves, and safety goggles or a face shield.[3] All handling of the compound, especially when generating dust or aerosols, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

Step-by-Step Disposal Plan

The disposal of investigational drugs must comply with federal, state, and local regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] The following step-by-step procedure outlines the proper disposal process for this compound.

  • Hazard Assessment and Segregation :

    • Treat this compound as a hazardous chemical waste.

    • Do not mix it with other waste streams to avoid unintended chemical reactions.[7]

    • Segregate the waste based on its physical state (solid or liquid).

  • Containerization :

    • Select a waste container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[8][9]

    • For solid waste, a clearly labeled, sealed plastic bag or a screw-top container is appropriate.

    • For liquid waste, use a shatter-resistant, coated glass or a compatible plastic container.

    • Original containers of this compound (vials, ampules) can be placed directly into the designated hazardous waste container.[8][10]

  • Labeling :

    • Label the waste container clearly with the words "HAZARDOUS WASTE".[7][8]

    • The label must include the full chemical name ("this compound"), the approximate quantity or concentration, and the name of the Principal Investigator (PI) or responsible researcher.[8]

    • Indicate the date when the waste was first added to the container.

  • Storage :

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[8][11]

    • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the SAA is inspected weekly, and these inspections are documented.[8]

  • Disposal Request and Pickup :

    • Once the container is full or the project concludes, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[8][12]

    • Complete any required chemical waste disposal request forms provided by the EHS office.[8]

    • The EHS office will then transport the waste to a licensed hazardous waste disposal facility for incineration, which is the recommended method for pharmaceutical waste.[6][10][12]

Data Presentation: Waste Management Guidelines

The following table summarizes key quantitative limits and requirements for the temporary storage of hazardous chemical waste in a laboratory setting, based on general guidelines.

ParameterGuidelineRationale
Maximum Volume in SAA 55 gallons of hazardous wastePrevents the accumulation of large quantities of hazardous materials in the lab.[11]
Maximum Quantity of Acutely Toxic Waste (P-list) 1 quartStricter control for highly toxic substances.[11]
Container Status Must be kept closed except when adding waste.Minimizes the release of vapors and prevents spills.[7][11]
Storage Duration Varies by generator status; consult EHS.Ensures timely removal of waste from the laboratory.
Labeling Requirement Label with "HAZARDOUS WASTE" and contents.Ensures proper identification and handling of the waste.[7][8]

Mandatory Visualizations

The following diagrams illustrate the procedural workflows for the safe handling and disposal of this compound.

cluster_handling Initial Handling of this compound A Obtain this compound B Review Available Information (Assume Hazardous if no SDS) A->B C Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) B->C D Conduct Operations in Chemical Fume Hood C->D

Figure 1: Initial safe handling workflow for this compound.

cluster_disposal Disposal Pathway for this compound Waste E Generate this compound Waste (Unused material, contaminated items) F Segregate as Hazardous Waste (Do not mix with other chemicals) E->F G Select Compatible, Sealed Container F->G H Label Container: 'HAZARDOUS WASTE' + Chemical Name + PI Info G->H I Store in Designated Satellite Accumulation Area (SAA) H->I J Conduct and Document Weekly SAA Inspections I->J K Contact EHS for Pickup (When container is full or project ends) J->K Container Full or Disposal Needed L EHS Transports to Licensed Hazardous Waste Facility K->L M Final Disposal via Incineration L->M

Figure 2: Step-by-step disposal procedure for this compound.

References

Essential Safety and Operational Guide for Handling SAR 97276

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety, handling, and disposal information for SAR 97276, also known as albitiazolium or T3. The content is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper management of this chemical compound.

Compound Information

This compound is an antimalarial drug candidate that was investigated for the treatment of falciparum malaria.[1][2] It is classified as a choline analogue and a bisthiazolium salt.[3][4][5] While it showed potent in vitro activity against Plasmodium falciparum, its clinical development was discontinued due to a lack of efficacy in human trials.[1][2][6] Despite its discontinuation for clinical use, understanding its safety profile remains critical for research and handling.

PropertyData
Synonyms Albitiazolium, T3, SAR97276A
Chemical Class Bisthiazolium salt, Choline analogue
Therapeutic Area Antimalarial
Mechanism of Action Acetylcholine receptor antagonist
Development Status Discontinued
In Vitro Activity Potent against P. falciparum
Clinical Efficacy Insufficient in human trials for falciparum malaria
Safety Profile Generally well-tolerated in clinical trials, but efficacy was low.[2][6]

Personal Protective Equipment (PPE)

Standard laboratory PPE is required when handling this compound to minimize exposure risk.

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[7][8]

Operational Plan: Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[7][8]

  • Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[7][9]

  • Prevent the generation of dust when working with the solid form of the compound.[8][9]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials. While specific incompatibilities for this compound are not documented, it is good practice to store it separately from strong oxidizing agents.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

  • Unused Compound: Collect in a designated, labeled hazardous waste container.

  • Contaminated Materials: Items such as gloves, pipette tips, and paper towels that have come into contact with this compound should be disposed of as chemical waste.

  • Solutions: Aqueous solutions of this compound should be collected in a designated hazardous waste container and not poured down the drain.[8][9]

Experimental Protocols

General Protocol for Stock Solution Preparation:

  • Calculate the required mass: Based on the desired concentration and volume, calculate the mass of this compound needed.

  • Weigh the compound: In a chemical fume hood, carefully weigh the calculated mass of this compound into a suitable container (e.g., a falcon tube or glass vial).

  • Add solvent: Add the appropriate solvent (e.g., DMSO, ethanol, or water, depending on solubility) to the container.

  • Dissolve the compound: Vortex or sonicate the solution until the compound is completely dissolved.

  • Store the solution: Store the stock solution at the recommended temperature, protected from light if necessary.

Workflow and Safety Diagram

The following diagram illustrates the general workflow for handling and disposing of this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal cluster_disposal Waste Management prep_ppe Don PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup prep_weigh Weigh Compound prep_setup->prep_weigh prep_dissolve Dissolve in Solvent prep_weigh->prep_dissolve exp_run Conduct Experiment prep_dissolve->exp_run cleanup_waste Collect Waste exp_run->cleanup_waste cleanup_decon Decontaminate Surfaces cleanup_waste->cleanup_decon disp_solid Solid Waste cleanup_waste->disp_solid disp_liquid Liquid Waste cleanup_waste->disp_liquid disp_sharps Contaminated Sharps cleanup_waste->disp_sharps cleanup_doff Doff PPE cleanup_decon->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash disp_container Hazardous Waste Container disp_solid->disp_container disp_liquid->disp_container disp_sharps->disp_container

Caption: Workflow for handling and disposal of this compound.

References

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